Methyltetrazine-PEG4-DBCO
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C36H38N6O6 |
|---|---|
Peso molecular |
650.7 g/mol |
Nombre IUPAC |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C36H38N6O6/c1-27-38-40-36(41-39-27)30-12-14-32(15-13-30)48-25-24-47-23-22-46-21-20-45-19-18-37-34(43)16-17-35(44)42-26-31-8-3-2-6-28(31)10-11-29-7-4-5-9-33(29)42/h2-9,12-15H,16-26H2,1H3,(H,37,43) |
Clave InChI |
YWFLZTDNZPQPCP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methyltetrazine-PEG4-DBCO: Structure, Function, and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Methyltetrazine-PEG4-DBCO. We will delve into its core structural components, their respective functions, and the powerful bioorthogonal chemistries they enable. This document will further detail quantitative data, experimental protocols for its use in bioconjugation, and visual representations of relevant workflows and pathways to empower researchers in drug development and other scientific fields.
Core Structure and Functional Groups
This compound is a versatile molecule meticulously designed for advanced bioconjugation applications. Its structure comprises three key functional components: a methyltetrazine moiety, a dibenzocyclooctyne (DBCO) group, and a polyethylene (B3416737) glycol (PEG4) spacer that links them. This unique combination of functionalities allows for a dual-mode of action in creating complex biomolecular conjugates.
-
Methyltetrazine (Me-Tz): This nitrogen-rich heterocyclic ring is a highly reactive dienophile that participates in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions. The presence of a methyl group enhances the stability of the tetrazine ring in aqueous environments compared to its unsubstituted counterparts.[1] The IEDDA reaction is a cornerstone of bioorthogonal chemistry, known for its exceptionally fast kinetics and high specificity, proceeding rapidly without the need for a catalyst.[1][2]
-
Dibenzocyclooctyne (DBCO): DBCO is a strained alkyne that readily undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.[3][4] This "copper-free" click chemistry reaction is highly biocompatible, as it eliminates the need for cytotoxic copper catalysts, making it ideal for applications in living systems.[4][5] The reaction is highly efficient and forms a stable triazole linkage.[4][6]
-
Polyethylene Glycol (PEG4) Spacer: The four-unit polyethylene glycol chain serves as a hydrophilic and flexible linker between the methyltetrazine and DBCO moieties. The PEG spacer enhances the aqueous solubility of the entire molecule and any resulting conjugate, which is particularly beneficial when working with hydrophobic payloads.[7] Furthermore, the PEG linker minimizes steric hindrance between the conjugated molecules, allowing for more efficient reactions.
Quantitative Data
The following tables summarize key quantitative data for this compound and the bioorthogonal reactions it facilitates.
| Property | Value | Reference(s) |
| Chemical Formula | C36H38N6O6 | |
| Molecular Weight | 650.7 g/mol | |
| Purity | Typically ≥95% (as determined by HPLC) | |
| Appearance | Red solid to red oil | [2] |
| Storage Conditions | -20°C, desiccated | [2][7] |
| Solubility | Soluble in DMSO, DMF, DCM, THF | [2][7] |
| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference(s) |
| Methyltetrazine + trans-cyclooctene (B1233481) (TCO) | ~1000 - 3.14 | Aqueous media, ACN, 20°C | [8] |
| DBCO + Azide (B81097) | ~0.34 - 1 | HBS buffer (pH 7.4), 25°C | [3][9] |
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in a sequential dual-labeling experiment, for instance, conjugating two different molecules to a single protein.
Protocol 1: Conjugation of an Azide-Containing Molecule to a Protein via DBCO-Azide SPAAC Reaction
This protocol outlines the initial conjugation of an azide-functionalized molecule to a protein containing a DBCO group, which has been introduced using a DBCO-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Azide-containing molecule of interest
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or size-exclusion chromatography (SEC) system
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of any amine-containing buffers or stabilizers. If necessary, perform a buffer exchange into PBS.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
DBCO-NHS Ester Stock Solution Preparation:
-
Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Activation of Protein with DBCO-NHS Ester:
-
Add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of DBCO-labeled Protein:
-
Remove excess, unreacted DBCO-NHS ester using a desalting column or SEC. Equilibrate the column with PBS, pH 7.4.
-
-
SPAAC Reaction:
-
To the purified DBCO-labeled protein, add the azide-containing molecule. A 1.5 to 5-fold molar excess of the azide molecule is typically used.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[4]
-
-
Final Purification:
-
Purify the final conjugate using SEC to remove any unreacted azide-containing molecule.
-
Protocol 2: Conjugation of a TCO-Containing Molecule via Methyltetrazine-TCO IEDDA Reaction
This protocol details the second conjugation step, reacting a TCO-functionalized molecule with the methyltetrazine moiety of the previously formed conjugate.
Materials:
-
Purified conjugate from Protocol 1
-
TCO-containing molecule of interest
-
Anhydrous DMSO or DMF
-
Desalting columns or SEC system
Procedure:
-
TCO-Containing Molecule Preparation:
-
Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO) to a known concentration.
-
-
IEDDA Reaction:
-
Add a 1.5 to 5-fold molar excess of the TCO-containing molecule to the purified conjugate from Protocol 1.
-
The reaction is typically rapid and can be complete within 30-60 minutes at room temperature.[2]
-
-
Final Purification:
-
Purify the final dual-labeled conjugate using SEC to remove any unreacted TCO-containing molecule and other impurities.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a conceptual signaling pathway relevant to the application of this compound.
Caption: Experimental workflow for sequential dual-labeling of a protein.
Caption: Signaling pathway for pre-targeted drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. interchim.fr [interchim.fr]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Methyltetrazine-PEG4-hydrazone-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
The Lynchpin of Bioorthogonal Chemistry: An In-depth Technical Guide to the Role of DBCO in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation and drug development, the pursuit of highly selective, efficient, and biocompatible chemical reactions is paramount. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a revolutionary tool, and at its heart lies dibenzocyclooctyne (DBCO). This technical guide provides a comprehensive exploration of the pivotal role of DBCO in SPAAC, offering insights into its mechanism, quantitative performance, and practical applications, empowering researchers to harness the full potential of this powerful bioorthogonal reaction.
The Core Principle: Strain-Promoted Reactivity
DBCO is a specialized cyclic alkyne that has garnered significant attention in the field of bioorthogonal chemistry.[] Its utility is centered on its participation in "click chemistry," a class of reactions known for their reliability, high yields, and minimal byproducts under mild conditions.[2] Specifically, DBCO is a key player in the copper-free version of the azide-alkyne cycloaddition, known as SPAAC.[3]
The driving force behind the DBCO-azide reaction is the significant ring strain inherent in the DBCO molecule.[] This molecular tension makes the alkyne exceptionally reactive towards azides, obviating the need for the cytotoxic copper(I) catalyst required in the traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This copper-free nature is the most significant advantage of using DBCO, rendering it highly biocompatible and suitable for applications in living cells and whole organisms.[3][4] The reaction proceeds via a [3+2] cycloaddition mechanism, forming a stable 1,2,3-triazole linkage.[]
dot
Caption: The reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO.
Key Advantages of DBCO-Mediated SPAAC
The unique properties of DBCO confer several distinct advantages that make it a preferred reagent in bioconjugation:
-
Biocompatibility and Bioorthogonality: The absence of a copper catalyst makes the reaction non-toxic and suitable for in vivo studies.[3] The DBCO and azide (B81097) groups are bioorthogonal, meaning they do not interact with or interfere with native biological functional groups, ensuring high specificity.[][4]
-
Fast Reaction Kinetics: The inherent ring strain of DBCO leads to rapid reaction rates, often reaching completion in minutes to a few hours at room temperature.[3][4] This efficiency is maintained even at low reactant concentrations.[]
-
High Efficiency and Yields: The SPAAC reaction between DBCO and an azide is highly efficient, often proceeding to quantitative yields.[5][6]
-
Stability of Conjugates: The resulting triazole linkage is exceptionally stable, ensuring the integrity of the final bioconjugate.[4] Both DBCO and azide functional groups also exhibit long-term stability on biomolecules prior to conjugation.[3][5]
-
Traceable Reaction: DBCO has a characteristic UV absorbance at approximately 310 nm, which diminishes as the reaction progresses. This allows for real-time monitoring of the reaction kinetics using UV-Vis spectroscopy.[7][8]
Quantitative Data for SPAAC Reactions with DBCO
The efficiency of a SPAAC reaction is influenced by several factors, including the choice of buffer, pH, and the specific structure of the DBCO and azide-containing molecules. The following tables summarize key quantitative data to aid in experimental design and optimization.
| Parameter | Recommended Value/Range | Notes |
| Molar Excess (DBCO to Azide) | 1.5 - 30-fold | The optimal ratio depends on the specific reactants and desired degree of labeling.[3][7] |
| Reaction Temperature | 4°C to 37°C | Reactions are typically efficient at room temperature, but can be performed at lower or physiological temperatures.[3][6] |
| Reaction Time | < 5 minutes to 24 hours | Dependent on reactant concentrations and reactivity.[3] Many reactions proceed to completion within 2-4 hours.[7] |
| Optimal pH | 7.0 - 9.0 | The reaction is efficient in aqueous buffers such as PBS.[3][9] |
| DBCO Stability (on IgG) | ~3-5% loss of reactivity over 4 weeks at 4°C or -20°C | Demonstrates good stability for pre-functionalized biomolecules.[3][6] |
Table 1: General Reaction Parameters for DBCO-Azide SPAAC
The second-order rate constant (k) is a critical measure of reaction speed. The table below provides a comparison of rate constants for different cyclooctynes and the effect of linkers.
| Cyclooctyne (B158145) Derivative | Reactant Azide | Buffer | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Sulfo DBCO-amine | Model Azides | Various | ~0.27 - 1.22[8][10] |
| DBCO-Trastuzumab | Model Azides | HEPES & PBS | Slower than Sulfo DBCO-amine[8][11] |
| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | ~0.18 - 0.37[8][10] |
| Cyclooctyne (OCT) | Benzyl Azide | Not Specified | ~2.4 x 10⁻³[12] |
Table 2: Comparative Second-Order Rate Constants for SPAAC Reactions
Note: The reactivity of DBCO is significantly higher than that of a simple, non-activated cyclooctyne like OCT. The presence of a large biomolecule (Trastuzumab) can introduce steric hindrance, slowing the reaction. Incorporating a PEG linker can help to mitigate this effect and improve reaction kinetics.[10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments involving DBCO-mediated SPAAC.
General Workflow for Bioconjugation
The overall process typically involves the separate functionalization of two biomolecules, one with DBCO and the other with an azide, followed by their conjugation.
dot
Caption: A generalized experimental workflow for DBCO-azide bioconjugation.
Protocol: Labeling an Antibody with DBCO-NHS Ester
This protocol describes the modification of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.[4]
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
DBCO-NHS ester (dissolved in DMSO at 10 mM)
-
DMSO (anhydrous)
-
Quenching solution (e.g., 100 mM Tris or glycine (B1666218) in water)
-
Desalting column
Procedure:
-
Prepare the Antibody Solution: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.[4]
-
Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[5][7] The final DMSO concentration should be kept below 20%.[7]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[5][7]
-
Quenching (Optional): To quench any unreacted DBCO-NHS ester, add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.[5]
-
Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column.[4][5]
-
Characterization and Storage: Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-antibody at 280 nm (for protein concentration) and ~310 nm (for DBCO concentration).[4] Store the purified conjugate at 4°C or frozen at -20°C.[4]
Protocol: SPAAC Reaction of a DBCO-Antibody with an Azide-Modified Molecule
This protocol outlines the conjugation of the DBCO-labeled antibody to a molecule containing an azide group.[7]
Materials:
-
DBCO-functionalized antibody
-
Azide-modified molecule (e.g., oligonucleotide, peptide, small molecule drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified molecule in the reaction buffer.[7]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C to ensure complete reaction.[7]
-
Validation: The formation of the conjugate can be validated by techniques such as SDS-PAGE, which will show a higher molecular weight band for the conjugated antibody compared to the unconjugated antibody.[7]
-
Purification: Remove excess azide-modified molecule using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or reverse-phase HPLC).[7]
Applications in Drug Development and Research
The versatility and robustness of DBCO-mediated SPAAC have led to its widespread adoption in numerous applications within drug discovery and the life sciences.[2][13]
-
Antibody-Drug Conjugates (ADCs): SPAAC allows for the precise, site-specific conjugation of cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells and improving the therapeutic index.[3]
-
Live Cell Imaging and Labeling: The biocompatibility of the reaction permits the labeling of biomolecules (proteins, glycans, lipids) in their native cellular environment for visualization and tracking.[][14]
-
Development of Chemical Probes: DBCO click chemistry is instrumental in constructing libraries of small molecules and developing probes to study biological pathways and interactions.[2]
-
Radiolabeling: SPAAC is used to attach radioisotopes to biomolecules for applications in medical imaging (e.g., PET) and radiotherapy.[2]
-
Nanoparticle Functionalization: DBCO is used to functionalize nanoparticles for targeted drug delivery and diagnostic applications.[14][15]
dot
Caption: Key application areas of DBCO-mediated SPAAC in research and drug development.
Conclusion
Dibenzocyclooctyne has firmly established itself as a cornerstone of modern bioconjugation. Its central role in Strain-Promoted Azide-Alkyne Cycloaddition provides researchers with a powerful, versatile, and biocompatible tool for the precise construction of complex biomolecular architectures. The combination of rapid, efficient, and bioorthogonal reactivity makes DBCO an indispensable reagent in the development of next-generation therapeutics, diagnostics, and research tools. A thorough understanding of its mechanism and the quantitative aspects of the reaction, as outlined in this guide, will empower scientists to innovate and advance the frontiers of chemical biology and medicine.
References
- 2. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. hiyka.com [hiyka.com]
- 15. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
The Pivotal Role of the PEG4 Spacer in Methyltetrazine-PEG4-DBCO: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation, the strategic selection of linker technology is paramount to the efficacy, stability, and therapeutic index of complex biologics such as antibody-drug conjugates (ADCs). The Methyltetrazine-PEG4-DBCO linker has emerged as a powerful tool, enabling precise and stable conjugation of biomolecules. This guide provides a comprehensive technical overview of the core component of this linker: the PEG4 spacer, and its profound impact on the properties of the resulting conjugates.
Core Functions and Advantages of the PEG4 Spacer
The discrete PEG4 spacer, a chain of four polyethylene (B3416737) glycol units, is a cornerstone of modern bioconjugation strategies. Its defined length and hydrophilic nature offer a unique combination of properties that address common challenges in the development of sophisticated biomolecules.[1]
Key Advantages:
-
Enhanced Hydrophilicity and Solubility: A primary challenge in ADC development is the inherent hydrophobicity of many potent cytotoxic payloads, which can lead to aggregation, reduced efficacy, and potential immunogenicity.[1][2][3] The hydrophilic PEG4 spacer significantly increases the overall water solubility of the bioconjugate, mitigating aggregation and improving formulation and handling.[1][2][]
-
Improved Pharmacokinetics: By increasing hydrophilicity and creating a protective hydration shell, the PEG4 spacer contributes to a longer circulation half-life and can favorably alter the biodistribution of the bioconjugate.[1] This leads to enhanced drug exposure at the target site and an improved therapeutic index.[1]
-
Reduced Immunogenicity and Enhanced Stability: The PEG component can form a hydration layer around the conjugate, masking potential immunogenic epitopes on the payload or linker and reducing the risk of an immune response.[1] This "shielding" effect also protects the conjugate from enzymatic degradation, thereby enhancing its stability in biological fluids.[1]
-
Optimal Spacing and Minimized Steric Hindrance: The defined length of the PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the conjugated molecules.[1] This prevents the payload from interfering with the biological activity of the antibody or protein and ensures the payload remains accessible to its target.[1]
Quantitative Impact of PEG Spacers on ADC Properties
The inclusion and length of a PEG spacer have a quantifiable impact on the physicochemical and pharmacokinetic properties of ADCs.
Table 1: Effect of PEG Spacer Length on ADC Pharmacokinetics
| ADC Construct | PEG Chain Length | Observation |
| Glucuronide-MMAE Linker | Increasing Length | Clearance slowed and exposure (AUC) increased, with effects plateauing at 8 PEG units.[2] |
| Trastuzumab-MMAD Conjugate | PEG2 | Higher Drug-to-Antibody Ratio (DAR) was achieved compared to PEG8.[1] |
| Trastuzumab-MMAD Conjugate | PEG8 | Associated with increased aggregation compared to PEG2.[1] |
| 68Ga-NOTA-RM26 (Bombesin analog) | PEG3 | Demonstrated lower liver uptake in vivo compared to other lengths.[1] |
Table 2: Physicochemical Properties of this compound and Related Linkers
| Property | Value/Description |
| This compound | |
| Molecular Formula | C36H38N6O6 |
| Molecular Weight | 650.7 g/mol |
| Purity | 95-98% |
| Methyltetrazine-PEG4-Acid | |
| Molecular Formula | C₂₀H₂₈N₄O₇[5] |
| Molecular Weight | 436.46 g/mol [5] |
| Appearance | Red crystalline solid[5] |
| Solubility | Soluble in Water, DMSO, DMF, DCM, THF, Chloroform[5] |
| Storage Conditions | -20°C, desiccated[5] |
The Bioorthogonal Chemistry of this compound
The power of the this compound linker lies in its dual reactive handles, which participate in highly efficient and specific "click chemistry" reactions.
-
Methyltetrazine: This moiety undergoes an inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) group.[6][7] This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native cellular processes.[5]
-
DBCO (Dibenzocyclooctyne): The DBCO group reacts with azide-containing molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC).[6] This is another bioorthogonal reaction that is highly specific and does not require a copper catalyst, which can be toxic to cells.[8]
This dual reactivity allows for a modular and flexible approach to bioconjugation, enabling the precise assembly of complex biomolecular structures.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the synthesis of antibody-drug conjugates.
Protocol 1: Antibody Modification with DBCO
This protocol outlines the introduction of a DBCO moiety onto the antibody surface by targeting primary amines (e.g., lysine (B10760008) residues) using a DBCO-NHS ester.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS)
-
DBCO-NHS ester
-
Anhydrous DMSO
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.
-
-
DBCO-NHS Ester Preparation:
-
Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5-20 molar excess of the DBCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purify the DBCO-modified antibody from unreacted DBCO-NHS ester and other small molecules using a desalting column or dialysis.
-
The purified DBCO-modified antibody can be concentrated if necessary.
-
Protocol 2: Drug-Linker Conjugation with Methyltetrazine
This protocol describes the conjugation of a drug payload containing a TCO group to a Methyltetrazine-PEG4-containing linker.
Materials:
-
TCO-modified drug payload
-
Methyltetrazine-PEG4-linker with a reactive handle for the drug (e.g., NHS ester)
-
Appropriate solvents (e.g., DMSO, DMF) and buffers
Procedure:
-
Reaction Setup:
-
Dissolve the TCO-modified drug and the Methyltetrazine-PEG4-linker in a suitable solvent.
-
The specific reaction conditions will depend on the reactive handle on the linker and the functional group on the drug. For an NHS ester reacting with an amine on the drug, the reaction is typically carried out in an amine-free buffer at a pH of 7.2-8.0.
-
-
Conjugation and Purification:
-
Allow the reaction to proceed, monitoring by a suitable analytical method (e.g., HPLC, LC-MS).
-
Once the reaction is complete, purify the drug-linker conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC).
-
Protocol 3: Final ADC Assembly via Click Chemistry
This protocol describes the final conjugation step where the DBCO-modified antibody is reacted with the Methyltetrazine-PEG4-drug conjugate.
Materials:
-
DBCO-modified antibody
-
Methyltetrazine-PEG4-drug conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reaction Setup:
-
Dissolve the Methyltetrazine-PEG4-drug conjugate in PBS or a compatible solvent like DMSO.
-
Add a 1.5 to 3-fold molar excess of the Methyltetrazine-PEG4-drug conjugate to the DBCO-modified antibody solution.
-
-
Click Reaction:
-
Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C. The progress of the reaction can often be monitored by the disappearance of the characteristic color of the tetrazine.
-
-
Purification:
-
Purify the resulting ADC from the excess drug-linker conjugate and other impurities using size-exclusion chromatography (SEC).
-
Visualizing Key Workflows and Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts related to the use of this compound.
Caption: A generalized workflow for the development of an Antibody-Drug Conjugate (ADC).
Caption: The two primary bioorthogonal "click" chemistry reactions utilized.
Caption: The workflow for pre-targeted in vivo therapy.
Conclusion
The PEG4 spacer within the this compound linker is a critical determinant of the overall performance of the resulting bioconjugate. Its ability to enhance solubility, improve pharmacokinetics, and reduce immunogenicity makes it an indispensable tool for the development of next-generation therapeutics and research agents. The modularity and efficiency of the associated click chemistry reactions further empower researchers to construct precisely defined and highly effective bioconjugates. This guide provides a foundational understanding and practical protocols for leveraging this powerful technology in drug development and scientific research.
References
An In-depth Technical Guide to Methyltetrazine-PEG4-DBCO in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing fields of bioconjugation and targeted therapeutics, the ability to link biomolecules with precision and stability is paramount. Among the chemical tools that have revolutionized this space, heterobifunctional linkers equipped for bioorthogonal chemistry play a central role. This technical guide focuses on Methyltetrazine-PEG4-DBCO, a versatile linker that leverages two of the most rapid and specific bioorthogonal reactions: the inverse-electron-demand Diels-Alder (iEDDA) reaction and the strain-promoted alkyne-azide cycloaddition (SPAAC).
This compound is a powerful tool for creating complex bioconjugates, including antibody-drug conjugates (ADCs), targeted imaging agents, and sophisticated biosensors. Its structure comprises three key components:
-
Methyltetrazine (MeTz): A highly reactive and stable tetrazine moiety that rapidly and specifically reacts with a trans-cyclooctene (B1233481) (TCO) group.[1] This iEDDA reaction is a cornerstone of bioorthogonal chemistry, enabling efficient conjugation in complex biological environments without interfering with native biochemical processes.[1][2]
-
Dibenzocyclooctyne (DBCO): A strained alkyne that facilitates copper-free click chemistry with azide-functionalized molecules.[3][4] This SPAAC reaction is highly biocompatible and proceeds with high efficiency under physiological conditions.[5]
-
Polyethylene (B3416737) Glycol (PEG4) Spacer: A short, hydrophilic four-unit polyethylene glycol spacer. The PEG spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces aggregation, and can minimize non-specific binding.[1][4]
This guide will provide an in-depth overview of the applications of this compound, detailed experimental protocols, and quantitative data to empower researchers in their bioconjugation endeavors.
Core Properties and Reactivity
The utility of this compound stems from its dual-reactive nature, allowing for sequential or orthogonal conjugation strategies.[6] The methyltetrazine group participates in an exceptionally fast and selective bioorthogonal reaction with strained alkenes like trans-cyclooctene (TCO).[2] Simultaneously, the DBCO group reacts efficiently with azide-containing molecules through a copper-free click reaction.[3] This dual functionality enables the precise assembly of three different molecular components.
Reaction Kinetics
The iEDDA reaction between tetrazine and TCO is renowned for its exceptional speed, with second-order rate constants reaching up to 106 M-1s-1.[7][8] This rapid kinetics is particularly advantageous for in vivo applications where low concentrations of reactants are common.[8] The SPAAC reaction between DBCO and azides is also highly efficient, with rate constants significantly faster than copper-catalyzed click chemistry, making it ideal for live-cell labeling.[8]
Data Presentation: Physicochemical Properties and Reaction Kinetics
| Property | Data | Reference(s) |
| Molecular Formula | C36H38N6O6 | [9] |
| Molecular Weight | 650.7 g/mol | [9] |
| Appearance | Red crystalline solid/oil | [2][10] |
| Purity | Typically ≥95% (by HPLC) | [2] |
| Storage Conditions | -20°C, desiccated | [4][11] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [4][10][11] |
| iEDDA Reaction Rate (Tetrazine-TCO) | ~1000 - 30,000 M⁻¹s⁻¹ | [12][13] |
| SPAAC Reaction Rate (DBCO-Azide) | ~1 M⁻¹s⁻¹ | [8] |
Applications in Bioconjugation
The unique properties of this compound make it an invaluable tool in a variety of bioconjugation applications.
Antibody-Drug Conjugates (ADCs)
This compound is particularly well-suited for the synthesis of complex ADCs.[3] It can be used to link an antibody to two different payloads or to a payload and an imaging agent. The linker's cleavable variants, such as those containing a hydrazone or a cathepsin-cleavable peptide sequence, allow for the controlled release of the cytotoxic drug within the target cell.[3][4][14]
Targeted Imaging and Therapy
In pre-targeted imaging and therapy, a bioconjugate of a targeting moiety (e.g., an antibody) and one of the reactive groups of the linker is administered first.[1] After this initial construct has localized to the target site and unbound conjugate has cleared from circulation, a second molecule containing the complementary reactive group and carrying an imaging agent or a therapeutic payload is administered.[1] This two-step approach significantly improves the target-to-background ratio and reduces off-target toxicity.[15]
Live-Cell Labeling and Imaging
The biocompatibility and rapid kinetics of the iEDDA and SPAAC reactions make this compound an excellent choice for live-cell labeling and imaging.[12][16] It can be used for dual-color imaging by conjugating two different fluorophores to a target biomolecule or for simultaneously tracking two different biomolecules within a cell.[17]
Mandatory Visualization
Experimental Protocols
Protocol 1: General Procedure for Antibody Labeling
This protocol describes the conjugation of this compound to an antibody via its DBCO moiety, followed by the attachment of a TCO-containing payload.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Azide-functionalized payload
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or other protein purification systems
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), it must be purified. Exchange the antibody into the reaction buffer using a desalting column or dialysis.[18]
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare a stock solution of the azide-functionalized payload in a compatible solvent.
-
-
Antibody-Linker Conjugation (SPAAC):
-
Purification of the Antibody-Linker Conjugate:
-
Remove excess, unreacted linker using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS (pH 7.4).[23]
-
-
Conjugation of TCO-Payload (iEDDA):
-
Final Purification:
-
Purify the final antibody conjugate using an appropriate chromatography method (e.g., SEC, affinity chromatography) to remove unreacted payload.
-
Protocol 2: Live-Cell Dual Labeling
This protocol outlines a general procedure for the simultaneous labeling of two different cellular targets using a this compound linker.
Materials:
-
Cells expressing the target biomolecules
-
Azide-modified probe for the first target
-
TCO-modified probe for the second target
-
This compound
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture cells to the desired confluency on imaging-compatible plates or coverslips.
-
Labeling with Azide Probe:
-
Incubate the cells with the azide-modified probe at an optimized concentration and for a sufficient duration to allow for target labeling.
-
Wash the cells gently with pre-warmed imaging buffer to remove unbound probe.
-
-
Conjugation with this compound:
-
Incubate the cells with this compound at a suitable concentration (e.g., 25 µM) for 30 minutes at 37°C.[17]
-
Wash the cells to remove the excess linker.
-
-
Labeling with TCO Probe:
-
Incubate the cells with the TCO-modified probe (e.g., 0.25 mM) for 30 minutes at 37°C.[17]
-
Wash the cells thoroughly to remove the unbound TCO probe.
-
-
Imaging:
-
Add fresh live-cell imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorophores used.
-
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its dual-reactive nature, leveraging the rapid and bioorthogonal iEDDA and SPAAC reactions, opens up a wide range of applications in drug development, diagnostics, and fundamental biological research. The protocols and data presented in this guide provide a solid foundation for researchers to harness the full potential of this innovative chemical tool. As the demand for more sophisticated and targeted biological tools continues to grow, the importance of linkers like this compound in advancing scientific discovery and therapeutic innovation will undoubtedly increase.
References
- 1. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyltetrazine-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methyltetrazine-PEG4-hydrazone-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. Methyltetrazine-PEG3-DBCO, 2698339-24-9 | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. DBCO-PEG4-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 12. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. DBCO-PEG4-Glu-Val-Cit-belta-Ala-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 15. mdpi.com [mdpi.com]
- 16. Novel Approaches in Biomolecule Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. help.lumiprobe.com [help.lumiprobe.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. benchchem.com [benchchem.com]
An In-depth Technical Guide to Methyltetrazine-PEG4-DBCO: A Versatile Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core features of Methyltetrazine-PEG4-Dibenzocyclooctyne (DBCO), a heterobifunctional linker integral to the advancement of bioconjugation, targeted drug delivery, and molecular imaging. Its distinct architecture, combining two powerful bioorthogonal reactive groups with a flexible polyethylene (B3416737) glycol (PEG) spacer, offers exceptional versatility and efficiency in the precise assembly of complex biomolecular conjugates.
Core Properties and Structure
Methyltetrazine-PEG4-DBCO is a sophisticated molecule engineered with three key functional components: a highly reactive methyltetrazine moiety, a central hydrophilic PEG4 spacer, and a terminal DBCO group. This strategic arrangement allows for a dual-mode of action in conjugation strategies, enabling sequential or orthogonal labeling of distinct molecular entities.
The methyltetrazine group participates in an exceptionally rapid and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[1] Concurrently, the DBCO group facilitates a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules.[2][3] The intervening PEG4 spacer not only enhances the aqueous solubility of the linker and its conjugates but also minimizes steric hindrance between the conjugated biomolecules.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the reactive components of this compound and related linkers. Precise data for the complete this compound molecule is often proprietary; however, the data for its individual reactive moieties and analogous structures provide a strong predictive framework for its performance.
Table 1: Physicochemical Properties of a Representative this compound Linker
| Property | Data | Reference(s) |
| Molecular Formula | C36H38N6O6 | [6] |
| Molecular Weight | 650.7 g/mol | [6] |
| Appearance | Red solid | [4][7] |
| Purity | Typically ≥95% (by HPLC) | [7] |
| Storage Conditions | -20°C, desiccated | [4][8] |
| Solubility | Soluble in DMSO, DMF, DCM, THF | [4][7][9] |
Table 2: Reaction Kinetics of Bioorthogonal Moieties
| Reaction | Dienophile/Partner | Second-Order Rate Constant (k₂) | Solvent/Conditions | Reference(s) |
| Methyltetrazine | TCO-PEG4 | 463 M⁻¹s⁻¹ | PBS, pH 7.4, 37°C | [10] |
| Tetrazine (general) | TCO | Up to 73,000 M⁻¹s⁻¹ | Aqueous buffer, 37°C | [11] |
| DBCO | Azide-PEG4-acid | 2.1 ± 0.2 M⁻¹s⁻¹ | PBS, pH 7.4, 37°C | [2] |
| DBCO (general) | Azide (B81097) | 1-2 M⁻¹s⁻¹ | Not specified | [12] |
Table 3: Stability and Solubility of Related Linkers
| Linker Component | Condition | Observation | Reference(s) |
| Methyltetrazine | Aqueous media | Good stability, more resistant to degradation than hydrogen-substituted tetrazines. | [1] |
| Tetrazine | PBS, pH 7.4, 37°C, 10h | ~70% stable (for hydrogen-substituted tetrazine) | [13] |
| DBCO-modified IgG | 4°C or -20°C for 4 weeks | ~3-5% loss of reactivity towards azides. | [14] |
| DBCO-PEG4-Maleimide | Aqueous buffers | Soluble up to 6.6 mM. | [14] |
| DBCO-PEG4-NHS ester | Aqueous buffers | Soluble up to 1.5 mM. | [4] |
Principles of Reactivity and Applications
The utility of this compound stems from its two distinct and bioorthogonal reactive ends, which allow for highly specific and efficient conjugation in complex biological environments.
Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition
The methyltetrazine moiety reacts with a strained alkene, such as TCO, in a rapid and catalyst-free "click" reaction.[1] This reaction is characterized by:
-
High Speed: The ligation is often complete within minutes at room temperature.[1]
-
Bioorthogonality: The reaction proceeds efficiently in complex biological media without interfering with native functional groups.[1]
-
Stability: The resulting dihydropyridazine (B8628806) linkage is stable.[9]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The DBCO group reacts specifically with azide-containing molecules through a copper-free click chemistry mechanism.[2][3] Key features of this reaction include:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes it ideal for live-cell and in vivo applications.[4]
-
Chemoselectivity: The DBCO and azide groups do not cross-react with other functional groups found in biological systems.[4]
-
Thermal Stability: The DBCO group is thermally stable.[4]
This dual reactivity makes this compound an invaluable tool for a range of applications, including:
-
Antibody-Drug Conjugates (ADCs): For the site-specific attachment of cytotoxic drugs to antibodies, creating homogenous and potent therapeutics.[3][6]
-
Targeted Drug Delivery: Enabling the precise delivery of therapeutic agents to specific cells or tissues.[12]
-
Molecular Imaging: For the development of advanced imaging probes for in vivo and in vitro applications.[9]
-
Biomolecule Labeling: For the dual and orthogonal labeling of proteins, nucleic acids, and other biomolecules.[15]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound and similar heterobifunctional linkers.
Protocol 1: Two-Step Antibody Conjugation for ADC Synthesis
This protocol describes the sequential conjugation of a cytotoxic drug (payload) to an antibody using this compound.
Step 1: Antibody Modification with this compound
-
Reagent Preparation:
-
Conjugation Reaction:
-
Purification:
Step 2: Conjugation of Azide-Payload to the DBCO-Modified Antibody
-
Reagent Preparation:
-
Dissolve the azide-functionalized payload in a compatible solvent (e.g., DMSO).
-
-
Click Reaction:
-
Final Purification:
-
Purify the final ADC from excess payload and byproducts using SEC or another suitable chromatographic method.[5]
-
Protocol 2: Live-Cell Imaging with Orthogonal Labeling
This protocol outlines the use of this compound for the sequential labeling of two different cellular targets for fluorescence microscopy.
Step 1: Labeling of the First Target with a TCO-Fluorophore
-
Cell Preparation:
-
Culture cells to the desired confluency on glass-bottom dishes suitable for imaging.
-
-
TCO Labeling:
-
Introduce the TCO-modified labeling agent (e.g., a TCO-conjugated antibody against a cell surface receptor or a metabolic label) to the cells in culture medium.
-
Incubate under appropriate conditions for the labeling agent to bind to its target.
-
Wash the cells three times with pre-warmed imaging buffer (e.g., phenol (B47542) red-free medium) to remove unbound TCO reagent.[1]
-
Step 2: Sequential Labeling with this compound and an Azide-Fluorophore
-
First Click Reaction (iEDDA):
-
Prepare a solution of this compound in cell culture medium at a final concentration of 1-10 µM.[1]
-
Add the linker solution to the TCO-labeled cells and incubate for 30-60 minutes at 37°C.[1] This will attach the DBCO moiety to the first target.
-
Wash the cells three times with pre-warmed imaging buffer.[1]
-
-
Second Click Reaction (SPAAC):
-
Prepare a solution of an azide-conjugated fluorophore (with a different emission spectrum) in cell culture medium.
-
Add the azide-fluorophore solution to the cells and incubate for 1-4 hours at 37°C.
-
Wash the cells three times with pre-warmed imaging buffer.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the two different fluorophores.[1]
-
Visualizations
The following diagrams illustrate key workflows and relationships described in this guide.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Experimental workflow for orthogonal live-cell imaging.
Caption: Logical relationship of the linker's reactive ends.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DBCO-SS-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. medkoo.com [medkoo.com]
- 9. Hydrogel synthesis and stabilization via tetrazine click-induced secondary interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 11. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. interchim.fr [interchim.fr]
- 15. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]
A Deep Dive into Bioorthogonal Chemistry: The Role of Methyltetrazine-PEG4-DBCO
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environment. These reactions, characterized by their high selectivity and biocompatibility, proceed within living organisms without interfering with endogenous biochemical processes.[1] At the forefront of this chemical biology revolution is the strategic use of specialized linkers that facilitate these transformations. This technical guide provides a comprehensive overview of a powerful heterobifunctional linker, Methyltetrazine-PEG4-DBCO, detailing its core principles, quantitative performance, and practical applications in research and drug development.
Core Concepts: The Power of Two Orthogonal Click Reactions
This compound is a versatile molecule that incorporates two distinct bioorthogonal reactive handles: a methyltetrazine group and a dibenzocyclooctyne (DBCO) group, connected by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer.[2] This design enables dual, sequential, or orthogonal labeling strategies.[3]
-
Methyltetrazine and the Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: The methyltetrazine moiety participates in an exceptionally fast inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[4][5] This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[5][6] The reaction is notable for its high speed and specificity, proceeding rapidly without the need for a catalyst.[6]
-
DBCO and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group is a strained alkyne that reacts with azide-functionalized molecules via a strain-promoted alkyne-azide cycloaddition (SPAAC).[1][7] This copper-free click chemistry reaction is highly selective and forms a stable triazole linkage under physiological conditions.[1][8] The absence of a cytotoxic copper catalyst makes it ideal for applications in living systems.[1]
-
The Role of the PEG4 Spacer: The four-unit polyethylene glycol (PEG) spacer enhances the aqueous solubility of the entire molecule, which is highly advantageous for biological applications.[2] It also provides flexibility and reduces steric hindrance, potentially improving reaction efficiency between the terminal reactive groups and their targets.[9]
Quantitative Data Summary
The efficacy of bioorthogonal reactions is critically dependent on their kinetics and the stability of the resulting conjugates. The following tables summarize key quantitative data for the reactions involving methyltetrazine and DBCO moieties.
| Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reaction Conditions |
| IEDDA | Methyl-substituted tetrazine + TCO | ~1,000 - 3,300,000 | Aqueous media, 25-37°C |
| 3-methyl-6-phenyl-tetrazine + TCO | 3.14 | Acetonitrile, 20°C | |
| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine + TCO-OH | 210 | PBS, pH 7.4, 37°C | |
| Dipyridal tetrazine + TCO | 2,000 (±400) | 9:1 Methanol/Water | |
| SPAAC | DBCO + Benzyl Azide | ~0.6 - 1.0 | Various solvents |
| sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 1.22 | PBS, HEPES, MES, Borate buffers, pH 5-10, 25-37°C | |
| DBCO-PEG5-trastuzumab + Azide | 0.18 - 0.37 | Various buffers |
| Moiety/Linkage | Stability Considerations | Storage Recommendations |
| Methyltetrazine | Generally good stability in aqueous media. Hydrogen-substituted tetrazines are more reactive but less stable.[6] | Store at -20°C, desiccated.[10] |
| TCO Derivatives | Susceptible to isomerization and reactions with thiols.[6] Can be stabilized by complexation with silver(I) ions.[11] | Protect from light and store at low temperatures.[6] |
| DBCO Derivatives | DBCO-modified IgG loses about 3-5% of its reactivity towards azides over 4 weeks at 4°C or -20°C.[12] | For long-term storage, avoid azide- and thiol-containing buffers.[12] |
| Tetrazine-TCO Adduct | Forms a stable dihydropyridazine linkage.[5] The irreversible release of nitrogen gas drives the reaction to completion.[13] | Stable under physiological conditions. |
| DBCO-Azide Adduct (Triazole) | Forms a highly stable triazole ring.[8][14] Click chemistry conjugates are very stable for prolonged storage at 4°C compared to other chemistries.[15] | Stable under physiological conditions. |
Visualizing Bioorthogonal Chemistry in Action
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. medium.com [medium.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
An In-depth Technical Guide to Methyltetrazine-PEG4-DBCO for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional linker, Methyltetrazine-PEG4-DBCO, and its application in the development of next-generation antibody-drug conjugates (ADCs). By leveraging the power of bioorthogonal click chemistry, this linker enables precise and efficient conjugation of cytotoxic payloads to monoclonal antibodies, paving the way for more effective and safer targeted cancer therapies.
Introduction to this compound in ADC Development
Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component influencing the stability, pharmacokinetics, and efficacy of the ADC. This compound is a state-of-the-art heterobifunctional linker designed to facilitate the creation of ADCs through two distinct and highly efficient bioorthogonal "click" reactions: the inverse-electron-demand Diels-Alder (IEDDA) reaction and the strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3]
The structure of this compound features three key components:
-
Methyltetrazine (Me-Tz): A highly reactive and stable tetrazine moiety that participates in the IEDDA cycloaddition with a trans-cyclooctene (B1233481) (TCO) group. This reaction is known for its exceptionally fast kinetics.[4][5]
-
Dibenzocyclooctyne (DBCO): A cyclooctyne (B158145) derivative that reacts with azides via the copper-free SPAAC reaction. This reaction is highly specific and biocompatible.[6][7]
-
PEG4 Spacer: A four-unit polyethylene (B3416737) glycol linker that enhances the solubility and stability of the ADC, reduces aggregation, and minimizes steric hindrance.[8]
This dual functionality allows for two primary strategies for ADC synthesis, providing flexibility in the design and development process.
Mechanism of Action: Bioorthogonal Chemistry at its Core
The utility of this compound in ADC development is rooted in the principles of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction between the methyltetrazine moiety and a TCO-functionalized molecule is one of the fastest bioorthogonal reactions known.[4] The electron-deficient tetrazine ring rapidly and selectively reacts with the strained TCO dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[9] This reaction is catalyst-free, making it highly biocompatible.[10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The DBCO group reacts with an azide-functionalized molecule through a [3+2] cycloaddition to form a stable triazole linkage. The inherent ring strain of the DBCO molecule allows this reaction to proceed efficiently without the need for a cytotoxic copper catalyst, which is a significant advantage for in vivo applications.[6]
Quantitative Data for ADC Development
The following tables summarize key quantitative parameters associated with the use of this compound in ADC development.
Table 1: Reaction Kinetics of Bioorthogonal Reactions
| Reaction Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference(s) |
| Methyltetrazine - TCO | ~1,000 - 30,000 | Aqueous media, Room Temperature or 37°C | [4][5][9][10] |
| DBCO - Azide | ~0.3 - 1.0 | PBS, pH 7.4, 25°C or 37°C | [6][7][11][12] |
Table 2: Stability of Tetrazine-Containing Conjugates
| Compound/Condition | Stability Observation | Reference(s) |
| Methyl-substituted tetrazines in aqueous media | Good stability, advantageous for bioorthogonal applications. | [9] |
| Methyl-tetrazine (Me-Tz) in DMEM with 10% FBS at 37°C | > 92% of the starting compound present after 12 hours; > 63% present after 48 hours. | [8] |
| Dihydropyridazine linkage (product of Tetrazine-TCO reaction) in serum | Stable, with the payload remaining attached to the immunoconjugate. | [1] |
Table 3: Representative In Vivo Efficacy of ADCs Developed with Bioorthogonal Ligation
| ADC Target and Payload | Xenograft Model | Dosing Regimen | Outcome | Reference(s) |
| Anti-HER2-MMAE (via CypK and tetrazine ligation) | SK-BR-3 (HER2 high) | Single dose | Potent and selective killing of HER2-expressing cells with an EC₅₀ of 55±10 pM. | [1] |
| Anti-CD276-PBD | CD276-expressing xenografts | Not specified | Tumor growth inhibition and enduring complete responses. | [13] |
| Cyclic NGR peptide-Daunorubicin | Kaposi's sarcoma subcutaneous model | 10 mg/kg Dau content, 3 times first week, 2 times per week for 4 weeks | Significant inhibition of tumor proliferation and blood vessel formation. | [14][15] |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for ADC synthesis using this compound and the mechanism of action of the resulting ADC.
Caption: Workflow for ADC synthesis using a this compound linker.
Caption: General mechanism of action for an intracellularly cleaved ADC.[16][17]
Detailed Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization may be required for specific antibodies and payloads.
Strategy 1: Antibody-DBCO + Tetrazine-Payload Conjugation
5.1.1. Antibody Modification with DBCO-PEG4-NHS Ester
This protocol describes the conjugation of the DBCO moiety of the linker to the antibody via an NHS ester reaction with lysine (B10760008) residues.
-
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-NHS ester (or DBCO-PEG4-NHS ester if the tetrazine is on the drug)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
-
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in PBS, pH 7.4. If the antibody solution contains primary amines (e.g., Tris buffer), buffer exchange into PBS.[18]
-
NHS Ester Preparation: Immediately before use, dissolve the DBCO-PEG4-NHS ester in DMSO to a concentration of 10 mM.[19]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).[20]
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[20]
-
Purification: Remove excess linker and byproducts by buffer exchange into PBS using a desalting column.
-
The resulting DBCO-modified antibody is ready for conjugation or storage.
-
5.1.2. Payload Modification with Methyltetrazine
This step involves conjugating the methyltetrazine moiety to the cytotoxic payload. The specific chemistry will depend on the functional groups available on the payload.
5.1.3. Final ADC Conjugation via IEDDA Reaction
-
Procedure:
-
Reaction Setup: Add a 1.5 to 5-fold molar excess of the tetrazine-modified payload to the purified DBCO-antibody solution.[21]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance around 520-530 nm.[9]
-
Purification: Purify the resulting ADC from unreacted payload and other impurities using size-exclusion chromatography (SEC).[22]
-
Strategy 2: Antibody-Tetrazine + DBCO-Payload Conjugation
This strategy involves first modifying the antibody with the tetrazine moiety and then reacting it with a DBCO-functionalized payload.
5.2.1. Antibody Modification with Methyltetrazine-PEG4-NHS Ester
-
Procedure:
-
Follow the same procedure as in section 5.1.1, but use Methyltetrazine-PEG4-NHS ester instead of a DBCO-NHS ester.[23]
-
5.2.2. Payload Modification with DBCO
This step involves conjugating the DBCO moiety to the cytotoxic payload.
5.2.3. Final ADC Conjugation via SPAAC Reaction
-
Procedure:
-
Reaction Setup: Add a 1.5 to 3-fold molar excess of the DBCO-modified payload to the purified tetrazine-antibody solution.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[19]
-
Purification: Purify the resulting ADC from unreacted payload and other impurities using SEC.
-
ADC Characterization
Thorough characterization is essential to ensure the quality and consistency of the ADC.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute that influences the ADC's efficacy and toxicity.
-
UV-Vis Spectroscopy: A simple method that compares the absorbance at 280 nm (for the antibody) and the absorbance maximum of the payload. The molar extinction coefficients for both the antibody and the drug must be known.
-
Mass Spectrometry (MS): Provides a direct measurement of the ADC's mass, allowing for precise DAR calculation. Analysis can be performed on the intact ADC or after reducing it into its light and heavy chains.
Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC): The primary method for quantifying high molecular weight species (aggregates) and fragments.
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADC species with different DARs.
Conclusion
The this compound linker offers a versatile and powerful tool for the development of advanced antibody-drug conjugates. Its dual bioorthogonal reactivity provides flexibility in conjugation strategies, while the PEG spacer enhances the physicochemical properties of the resulting ADC. By enabling the creation of homogeneous and stable ADCs with a controlled drug-to-antibody ratio, this technology is poised to contribute significantly to the advancement of targeted cancer therapies.
References
- 1. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methyltetrazine-PEG4-hydrazone-DBCO | TargetMol [targetmol.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. RECEPTOR-MEDIATED ENDOCYTOSIS MODELING OF ANTIBODY-DRUG CONJUGATES TO THE RELEASED PAYLOAD WITHIN THE INTRACELLULAR SPACE CONSIDERING TARGET ANTIGEN EXPRESSION LEVELS [jaac-online.com]
- 18. benchchem.com [benchchem.com]
- 19. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 20. furthlab.xyz [furthlab.xyz]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
Chemical properties and solubility of Methyltetrazine-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties and solubility of Methyltetrazine-PEG4-DBCO, a key heterobifunctional linker in the field of bioconjugation and drug delivery. This document outlines its core characteristics, solubility profile, and the experimental context for its application, serving as a vital resource for researchers and professionals in drug development and chemical biology.
Core Chemical Properties
This compound is a versatile molecule that incorporates a methyltetrazine moiety, a tetraethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) group. This unique structure allows for a dual bioorthogonal conjugation strategy, enabling precise and efficient labeling and crosslinking of biomolecules.[1]
The methyltetrazine group facilitates rapid and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, such as trans-cyclooctene (B1233481) (TCO).[2][3] The DBCO group, on the other hand, participates in strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, a reaction notable for being copper-free and thus highly biocompatible.[2][4] The hydrophilic PEG4 spacer enhances water solubility and provides a flexible linker arm that minimizes steric hindrance during conjugation.[3][5][6]
| Property | Value | Reference |
| Chemical Formula | C₃₆H₃₈N₆O₆ | |
| Molecular Weight | 650.7 g/mol | [1] |
| Purity | ≥98% | [1] |
| Appearance | Red solid/oil | [7] |
| Storage Conditions | -20°C, desiccated | [3][8] |
| CAS Number | 2698339-24-9 | [1] |
Solubility Profile
The solubility of this compound is a critical parameter for its application in biological systems. The presence of the hydrophilic PEG4 spacer significantly contributes to its solubility in aqueous buffers and a range of organic solvents.[3][6]
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3][8] |
| Dimethylformamide (DMF) | Soluble | [3][8] |
| Dichloromethane (DCM) | Soluble | [3][8] |
| Tetrahydrofuran (THF) | Soluble | [3] |
| Chloroform | Soluble | |
| Methanol (MeOH) | Soluble | [6] |
| Water | Enhanced solubility due to PEG4 spacer | [5][6] |
Experimental Protocols
General Protocol for Determining Solubility of a Bifunctional Linker
While a specific, validated protocol for this compound is not publicly available, the following general methodology, adapted from standard practices for similar bifunctional linkers, can be employed.
Objective: To determine the approximate solubility of this compound in a specific solvent or buffer.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, PBS pH 7.4)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer (optional, for UV-Vis active compounds)
-
Calibrated balance
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound (e.g., 1-5 mg).
-
Dissolve the compound in a minimal amount of a solvent in which it is known to be highly soluble (e.g., DMSO) to create a concentrated stock solution.
-
-
Serial Dilution and Observation:
-
Prepare a series of dilutions of the stock solution into the solvent of interest in clear vials.
-
Vortex each dilution thoroughly to ensure adequate mixing.
-
Visually inspect each vial for any signs of precipitation or cloudiness. The highest concentration that remains a clear solution is an approximation of the solubility.
-
-
Saturation Method (for more quantitative assessment):
-
Add a small, known amount of the compound to a fixed volume of the solvent of interest.
-
Vortex the mixture vigorously for several minutes.
-
Allow the solution to equilibrate at a controlled temperature for a set period (e.g., 1-2 hours), with intermittent mixing.
-
Centrifuge the sample at high speed to pellet any undissolved solid.
-
Carefully collect the supernatant.
-
If the compound has a chromophore, the concentration of the dissolved solute in the supernatant can be determined using a spectrophotometer and a previously established standard curve. Alternatively, the amount of remaining solid can be dried and weighed to calculate the dissolved amount.
-
Safety Precautions:
-
Handle this compound in a well-ventilated area.[9]
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10]
-
Avoid inhalation of dust or contact with skin and eyes.[9]
-
In case of contact, wash the affected area thoroughly with water.[9]
-
Store the compound under the recommended conditions to ensure stability.[3][8]
Visualizing Bioorthogonal Reactivity
The dual functionality of this compound is central to its utility. The following diagram illustrates the two distinct bioorthogonal reactions it can undergo.
Caption: Dual bioorthogonal reactivity of this compound.
Experimental Workflow for Bioconjugation
The following diagram outlines a typical experimental workflow for utilizing this compound in a two-step bioconjugation protocol.
Caption: General workflow for a two-step bioconjugation.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methyltetrazine-PEG4-hydrazone-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methyltetrazine-PEG4-hydrazone-DBCO | AxisPharm [axispharm.com]
- 6. Methyltetrazine-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. Methyltetrazine-PEG3-DBCO, 2698339-24-9 | BroadPharm [broadpharm.com]
- 9. targetmol.com [targetmol.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
Methodological & Application
Application Notes: Antibody Labeling with DBCO for Bioorthogonal Conjugation
These application notes provide a comprehensive protocol for the covalent attachment of a Dibenzocyclooctyne (DBCO) moiety to an antibody using an N-Hydroxysuccinimide (NHS) ester crosslinker containing a PEG4 spacer (DBCO-PEG4-NHS Ester). This process prepares the antibody for subsequent, highly specific conjugation to azide- or tetrazine-tagged molecules via bioorthogonal "click chemistry."
The primary focus of this protocol is the reaction of DBCO-PEG4-NHS ester with primary amines (e.g., lysine (B10760008) residues) on the antibody surface. The resulting DBCO-functionalized antibody is a versatile reagent for applications in drug development, diagnostics, and research, enabling the precise attachment of various payloads such as drugs, fluorophores, or oligonucleotides.[1][2][3]
The DBCO group is central to copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), where it reacts efficiently with azide-functionalized molecules to form a stable triazole linkage.[1][4][5] While DBCO reacts with azides, a different bioorthogonal reaction, the Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, occurs between a tetrazine (like Methyltetrazine) and a trans-cyclooctene (B1233481) (TCO).[6] This protocol yields a DBCO-labeled antibody ready for SPAAC reactions.
Quantitative Data Summary
Successful antibody labeling depends on carefully controlled reaction parameters. The following tables summarize key quantitative data for planning and executing the conjugation protocol.
Table 1: Recommended Molar Excess of DBCO Reagent and Expected Outcomes
| Molar Excess of DBCO-PEG4-NHS Ester (over Antibody) | Typical Degree of Labeling (DOL) (DBCOs per Antibody) | Recommended Application |
|---|---|---|
| 5 - 10 fold | 1 - 3 | General purpose, applications sensitive to aggregation |
| 10 - 20 fold | 3 - 8 | When higher payload conjugation is desired |
| > 20 fold | > 8 | High-density labeling; requires optimization to avoid precipitation[7][8][9] |
Table 2: Spectrophotometric Data for Characterization
| Molecule | Molar Extinction Coefficient (ε) | Wavelength | Correction Factor (CF) for DBCO at 280 nm |
|---|---|---|---|
| Typical IgG Antibody | 203,000 M⁻¹cm⁻¹ | 280 nm | N/A |
| DBCO Group | 12,000 M⁻¹cm⁻¹ | 309 nm | 0.90 (Thermo Fisher) or 1.089 (alternative)[4][9] |
Table 3: Typical Performance Metrics
| Parameter | Typical Value | Method |
|---|---|---|
| Antibody Recovery | > 85% | Zeba™ Spin Desalting Columns[4] |
| Reaction Time (Conjugation) | 30 - 60 minutes at Room Temperature | N/A |
| Reaction Time (Quenching) | 15 - 30 minutes at Room Temperature | N/A |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the preparation, labeling, and characterization of a DBCO-functionalized antibody.
Protocol 1: Antibody Preparation (Buffer Exchange)
Objective: To remove primary amine-containing buffers (e.g., Tris, glycine) and preservatives (e.g., sodium azide) that interfere with the NHS ester reaction.[10]
Materials:
-
Antibody solution (0.5 - 5 mg/mL)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Equilibrate the spin desalting column to room temperature.
-
Prepare the column according to the manufacturer's instructions (typically involves removing the storage buffer by centrifugation).
-
Apply the antibody sample to the center of the resin bed.
-
Centrifuge the column according to the manufacturer's protocol to collect the buffer-exchanged antibody.
-
Measure the concentration of the purified antibody using absorbance at 280 nm.
Protocol 2: DBCO-Antibody Conjugation
Objective: To covalently link DBCO-PEG4-NHS Ester to primary amines on the antibody.
Materials:
-
Buffer-exchanged antibody in PBS
-
DBCO-PEG4-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS Ester in anhydrous DMSO.[10][11] The NHS ester is moisture-sensitive and should not be stored in solution.[4][11]
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired volume of buffer-exchanged antibody.
-
Calculate the required volume of 10 mM DBCO-PEG4-NHS Ester stock solution to achieve the desired molar excess (refer to Table 1). A 10- to 20-fold molar excess is a common starting point.[12]
-
Add the calculated volume of the DBCO reagent to the antibody solution. Ensure the final concentration of DMSO does not exceed 10-20% (v/v) to maintain antibody stability.[7][10][12]
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[11] Alternatively, the reaction can proceed for 2 hours at 4°C.[12]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[7][12] Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.[7][12]
Protocol 3: Purification of DBCO-Labeled Antibody
Objective: To remove unreacted DBCO-PEG4-NHS Ester and quenching buffer components.
Materials:
-
Quenched antibody reaction mixture
-
Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
PBS, pH 7.2-7.5
Procedure:
-
Prepare a spin desalting column as described in Protocol 1, equilibrating it with PBS.
-
Apply the quenched reaction mixture to the column.
-
Centrifuge according to the manufacturer's protocol.
-
Collect the purified DBCO-labeled antibody in a new microcentrifuge tube. The labeled antibody can be used immediately or stored at 2–8°C, protected from light. For long-term storage, -20°C is recommended, though reactivity may decrease over time.[4][7]
Protocol 4: Characterization and Calculation of Degree of Labeling (DOL)
Objective: To determine the average number of DBCO molecules conjugated per antibody.
Procedure:
-
Measure the absorbance of the purified DBCO-labeled antibody solution at 280 nm (A280) and 309 nm (A309) using a UV-Vis spectrophotometer.[4]
-
Calculate the concentration of the antibody and the DOL using the following formulas:
-
Antibody Concentration (M) = [A280 – (A309 × CF)] / ε_Ab
-
Degree of Labeling (DOL) = (A309 × ε_Ab) / [(A280 – (A309 × CF)) × ε_DBCO]
-
Where:
-
ε_DBCO = Molar extinction coefficient of DBCO at 309 nm (12,000 M⁻¹cm⁻¹)
-
-
-
Diagrams and Workflows
Visual representations of the chemical reaction and experimental workflow.
References
- 1. dynamic-biosensors.com [dynamic-biosensors.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Step-by-Step Guide to Methyltetrazine-PEG4-DBCO Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the principles and practice of conjugating biomolecules using the heterobifunctional linker, Methyltetrazine-PEG4-DBCO. This linker enables a powerful and versatile bioconjugation strategy, leveraging two distinct bioorthogonal "click" chemistry reactions: the inverse-electron-demand Diels-Alder (IEDDA) reaction and the strain-promoted alkyne-azide cycloaddition (SPAAC). This dual reactivity allows for the precise and efficient coupling of two different biomolecules in a controlled, stepwise manner.[1][2][3][4]
The inclusion of a hydrophilic four-unit polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces the potential for aggregation, and minimizes steric hindrance between the conjugated molecules.[3][5][6] These characteristics make this compound an invaluable tool in the development of antibody-drug conjugates (ADCs), targeted therapies, advanced molecular imaging agents, and other sophisticated bioconjugates.[1][7]
Principle of Reactivity
The this compound linker possesses two key reactive moieties at either end of a PEG4 spacer:
-
Methyltetrazine (Me-Tz): This group reacts with exceptional speed and selectivity with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO), through an IEDDA cycloaddition.[3][6] This reaction is known for its extremely fast kinetics and its ability to proceed efficiently in complex biological media without interfering with native functional groups.[3][5][8][9]
-
Dibenzocyclooctyne (DBCO): This strained alkyne reacts specifically with azide (B81097) (-N3) groups via SPAAC.[1][3] This copper-free click chemistry reaction is highly biocompatible and proceeds with high efficiency under mild, aqueous conditions.[1][3]
This dual functionality allows for a two-step conjugation strategy. First, a biomolecule functionalized with a TCO group can be reacted with the methyltetrazine end of the linker. The resulting conjugate, now bearing a DBCO group, can then be reacted with a second biomolecule that has been modified to contain an azide group.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with this compound conjugation.
Table 1: Recommended Reaction Parameters
| Parameter | Value | Notes |
| Molar Excess of Linker (to first biomolecule) | 5-20 fold | The optimal ratio should be determined empirically for each specific conjugation. |
| Molar Excess of Second Biomolecule (to linker-conjugated first biomolecule) | 1.5-5 fold | A slight molar excess of the second biomolecule is often used to ensure complete reaction.[10] |
| Reaction pH (IEDDA & SPAAC) | 7.2-7.5 | Physiological pH is generally optimal for both click reactions. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Reactions can be performed at room temperature for faster kinetics or at 4°C for overnight incubations.[11] |
| Reaction Time | 1-12 hours | Reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.[11] |
Table 2: Typical Conjugation Efficiency and Stability
| Parameter | Value | Method of Determination |
| Typical Conjugation Efficiency | High to near-quantitative | HPLC, SDS-PAGE, Mass Spectrometry[12] |
| Degree of Labeling (DOL) | Variable | UV-Vis Spectroscopy[12] |
| Conjugate Stability | Stable | DBCO-modified IgG shows minimal loss of reactivity over 4 weeks at 4°C or -20°C.[11] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical two-step conjugation using this compound. As an example, we will describe the conjugation of a TCO-modified antibody to an azide-containing small molecule drug.
Materials and Reagents
-
TCO-modified Antibody (in amine-free buffer, e.g., PBS)
-
Azide-containing small molecule drug
-
This compound linker
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Size-Exclusion Chromatography (SEC) system
Step 1: Reaction of TCO-modified Antibody with this compound
This step involves the IEDDA reaction between the TCO group on the antibody and the methyltetrazine moiety of the linker.
Protocol:
-
Prepare the Reagents:
-
Equilibrate the TCO-modified antibody, this compound, and all buffers to room temperature.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the TCO-modified antibody solution (typically 1-5 mg/mL in PBS).
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the antibody solution. The final concentration of DMSO should ideally be kept below 10% (v/v) to maintain protein integrity.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. Alternatively, the reaction can be performed overnight at 4°C.
-
-
Purification:
-
Remove the excess, unreacted this compound linker using a desalting column equilibrated with PBS, pH 7.4.[10] This step is crucial to prevent the unreacted linker from interfering with the subsequent reaction.
-
Step 2: Reaction of DBCO-functionalized Antibody with Azide-containing Drug
This step involves the SPAAC reaction between the DBCO group on the antibody-linker conjugate and the azide group on the small molecule drug.
Protocol:
-
Prepare the Reagents:
-
Prepare a stock solution of the azide-containing drug in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
To the purified DBCO-functionalized antibody solution from Step 1, add a 1.5 to 5-fold molar excess of the azide-containing drug stock solution.[10]
-
-
Incubation:
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.[11]
-
-
Purification of the Final Conjugate:
-
Purify the final antibody-drug conjugate from excess drug and any reaction byproducts using a suitable method such as Size-Exclusion Chromatography (SEC).
-
Characterization of the Conjugate
The success of the conjugation can be assessed using various analytical techniques:
-
UV-Vis Spectroscopy: To determine the Degree of Labeling (DOL), which is the average number of drug molecules conjugated per antibody. This is achieved by measuring the absorbance at 280 nm (for the protein) and at a wavelength specific to the drug or the DBCO group (~309 nm).[12]
-
SDS-PAGE: To visualize the increase in molecular weight of the antibody after conjugation.
-
Mass Spectrometry (MS): To confirm the precise mass of the final conjugate.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and quantify the conjugation efficiency.
Visualizations
Signaling Pathway Diagram
Caption: Two-step bioorthogonal conjugation workflow.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyltetrazine-PEG4-hydrazone-DBCO | TargetMol [targetmol.com]
- 3. Methyltetrazine-PEG4-hydrazone-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyltetrazine-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Methyltetrazine-PEG2-tris-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. DBCO-PEG4-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
Application Notes: High-Specificity Live Cell Imaging Using the Hetero-bifunctional Linker Methyltetrazine-PEG4-DBCO
For researchers, scientists, and drug development professionals, the ability to visualize specific biomolecules in living cells is paramount to understanding complex biological processes. Bioorthogonal chemistry provides a powerful toolkit for this purpose, allowing for the precise labeling of targets in their native environment without interfering with cellular functions.[1][2] This document details the application and protocols for using Methyltetrazine-PEG4-DBCO, a hetero-bifunctional linker, to facilitate live cell imaging.
This compound is not a fluorescent probe itself. Instead, it serves as a molecular bridge, connecting two different molecules through two distinct, highly efficient, and mutually orthogonal "click" reactions:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Dibenzocyclooctyne (DBCO) group reacts rapidly and specifically with an azide (B81097) (-N3) moiety. This is a copper-free reaction, making it highly biocompatible for use in living systems.[3]
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The Methyltetrazine (Tz) group undergoes an exceptionally fast and selective reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[4][5] This is one of the fastest bioorthogonal reactions known, enabling efficient labeling even at low concentrations.[4][6]
The strategy for using this compound in live cell imaging involves a two-stage process. First, the linker is pre-reacted in vitro with an azide-modified fluorophore via its DBCO group. Second, this newly created tetrazine-fluorophore complex is introduced to live cells that have been engineered to express a TCO handle on a specific biomolecule of interest. The tetrazine on the fluorescent complex then "clicks" to the TCO on the target, enabling visualization. The hydrophilic PEG4 spacer enhances solubility and minimizes steric hindrance during these reactions.
Data Presentation: Reaction Kinetics and Recommended Conditions
Successful labeling depends on understanding the kinetics of the reactions and using appropriate concentrations and incubation times. The following tables summarize key quantitative data for the SPAAC and IEDDA reactions.
Table 1: Comparative Bioorthogonal Reaction Kinetics
| Reaction Type | Reactive Partners | Second-Order Rate Constant (k₂) | Key Characteristics |
|---|---|---|---|
| SPAAC | DBCO + Azide | ~0.1 - 1.2 M⁻¹s⁻¹[7][8][9] | Copper-free, highly specific, excellent stability, ideal for the initial probe conjugation step.[3] |
| IEDDA | Methyltetrazine + TCO | >800 M⁻¹s⁻¹[4] | Extremely fast, allowing for rapid labeling at low concentrations in live cells with minimal toxicity.[4][6] |
Table 2: Recommended Starting Conditions for Labeling Protocols
| Step | Reagents | Recommended Concentration | Typical Incubation Time | Temperature |
|---|---|---|---|---|
| Protocol 1: Probe Preparation | This compound & Azide-Fluorophore | 1.5 - 3 molar excess of one reagent[10] | 2 - 12 hours[10] | Room Temperature |
| Protocol 2B: Live Cell Labeling | Tetrazine-Fluorophore Probe & TCO-labeled Cells | 1 - 10 µM[11][12] | 15 - 60 minutes[11] | 37°C |
Diagrams: Reaction Pathway and Experimental Workflow
The following diagrams illustrate the chemical logic and the overall experimental procedure for using this compound in a two-step labeling strategy.
Experimental Protocols
Protocol 1: Preparation of the Fluorescent Imaging Probe
This protocol describes the in vitro reaction between the DBCO moiety of this compound and an azide-functionalized fluorophore to create the tetrazine-bearing imaging probe.
Materials:
-
This compound
-
Azide-functionalized fluorophore of choice (e.g., Azide-Cy5, Azide-AF488)
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). Note: Avoid buffers containing sodium azide.[13]
Procedure:
-
Reagent Preparation: Prepare stock solutions of both this compound and the azide-fluorophore in anhydrous DMSO. A typical concentration is 1-10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the two reagents. For optimal conjugation, use a 1.5 to 3-fold molar excess of one component.[10] The final reaction volume can be adjusted with PBS, but keep the final DMSO concentration below 20% to ensure solubility and reactivity.[13][14]
-
Incubation: Allow the reaction to proceed for 2-12 hours at room temperature, protected from light.[10] The reaction time can be extended (e.g., overnight at 4°C) to improve yield.[13]
-
Storage: The resulting probe solution can often be used directly without purification for cell labeling. For long-term storage, keep the solution at -20°C, protected from light.
Protocol 2: Labeling and Imaging of Live Cells
This protocol is divided into two parts: introducing the TCO handle into the cells and the final labeling step for imaging.
The target biomolecule must first be functionalized with a TCO group. This is a critical prerequisite for the labeling reaction. Common methods include:
-
Genetic Code Expansion: Incorporate an unnatural amino acid containing a TCO group (e.g., TCO-Lysine) into a specific site of a protein of interest during expression.[15]
-
Antibody-Based Labeling: Use a primary antibody that recognizes your target protein. This antibody can be either directly conjugated to TCO or recognized by a secondary antibody that is TCO-functionalized. This is ideal for cell-surface targets.
-
Metabolic Labeling: Introduce TCO-modified metabolic precursors (e.g., sugars, amino acids) that are incorporated into cellular macromolecules by the cell's own machinery.
Materials:
-
Live cells expressing a TCO-functionalized target, cultured on glass-bottom dishes suitable for microscopy.
-
Fluorescent imaging probe (Tz-PEG4-DBCO-Fluorophore) from Protocol 1.
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or FluoroBrite™).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Confocal or widefield fluorescence microscope with an environmental chamber (37°C, 5% CO₂).
Procedure:
-
Cell Preparation: Ensure cells are healthy and sub-confluent on the glass-bottom dish at the time of labeling.
-
Probe Dilution: Prepare a fresh working solution of the fluorescent probe (from Protocol 1) in pre-warmed, complete cell culture medium or imaging medium. The final concentration typically ranges from 1-10 µM.[11] It is highly recommended to perform a concentration titration to find the optimal balance between signal strength and background noise.
-
Labeling Reaction: a. Remove the culture medium from the cells and gently wash once with pre-warmed PBS. b. Add the diluted fluorescent probe working solution to the cells. c. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.[11] Due to the extremely fast kinetics of the TCO-tetrazine reaction, shorter incubation times are often sufficient.[4]
-
Washing: a. Remove the labeling solution. b. Wash the cells 2-3 times with pre-warmed live-cell imaging medium. This step is crucial for removing unbound probe and reducing background fluorescence.[11]
-
Live-Cell Imaging: a. Add fresh, pre-warmed imaging medium to the cells. b. Mount the dish on the microscope stage within the environmental chamber. c. Acquire images using the appropriate laser lines and emission filters for your chosen fluorophore. d. To minimize phototoxicity, use the lowest possible laser power and shortest exposure time that provides an adequate signal-to-noise ratio.[16][17][18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Inefficient TCO Labeling: Low expression or incorporation of the TCO-tagged biomolecule. | Verify the expression and TCO functionalization of your target protein via Western blot or mass spectrometry. |
| Degraded Reagents: The tetrazine or DBCO moiety may have degraded during storage. | Use fresh reagents. Store stock solutions at -20°C or -80°C, protected from light and moisture. | |
| Suboptimal Probe Concentration: The concentration of the fluorescent probe is too low. | Perform a titration to determine the optimal probe concentration (e.g., 1 µM to 25 µM).[11] | |
| High Background Fluorescence | Non-specific Binding: The fluorescent probe is sticking to cellular components or the dish surface. | Decrease the probe concentration. Increase the number and duration of wash steps after labeling.[11][19] |
| Cellular Autofluorescence: Cells naturally fluoresce, particularly in the green spectrum. | Use a phenol red-free imaging medium.[11] If possible, use fluorophores in the red or far-red spectrum to avoid autofluorescence. | |
| Cell Toxicity / Death | High Probe Concentration: Some fluorescent dyes or the linker itself can be toxic at high concentrations. | Reduce the probe concentration and incubation time. Confirm cell health via brightfield microscopy or a viability stain. |
| Phototoxicity: Excessive exposure to excitation light is damaging cells.[16] | Minimize light exposure by reducing laser power, increasing camera gain, or using longer exposure times with lower intensity light.[16][17] |
References
- 1. researchgate.net [researchgate.net]
- 2. Making Connections: Click Chemistry and Bioorthogonal Chemistry | The Scientist [the-scientist.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 9. Bioorthogonal Click Chemistry-Based Synthetic Cell Glue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. A Lysosome-Targeted Tetrazine for Organelle-Specific Click-to-Release Chemistry in Antigen Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Surface Modification using Methyltetrazine-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG4-DBCO is a heterobifunctional linker that enables advanced surface modification through a two-step bioorthogonal conjugation strategy. This reagent is central to the development of sophisticated biomedical applications, including targeted drug delivery, advanced molecular imaging, and the fabrication of biosensors and cell-based assays. The linker comprises three key components:
-
Methyltetrazine (Me-Tz): This moiety reacts with exceptional speed and selectivity with trans-cyclooctene (B1233481) (TCO) modified molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is one of the fastest bioorthogonal reactions known and proceeds efficiently in complex biological media without the need for a toxic copper catalyst.[1]
-
Polyethylene (B3416737) Glycol (PEG4) Spacer: A hydrophilic 4-unit polyethylene glycol spacer enhances the aqueous solubility of the linker and the resulting conjugate. It also reduces non-specific binding to surfaces and minimizes steric hindrance between the surface and the conjugated biomolecule.[1][2]
-
Dibenzocyclooctyne (DBCO): A strained alkyne that facilitates covalent bond formation with azide-containing molecules through a copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This bioorthogonal reaction is highly specific and biocompatible, making it ideal for use in living systems.[2][3]
This document provides detailed protocols for the surface modification of amine-functionalized surfaces using this compound and the subsequent immobilization of biomolecules.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₄₈H₅₁N₉O₈ |
| Molecular Weight | 881.97 g/mol |
| Purity | >90% by HPLC |
| Physical Form | Red solid |
| Solubility | Soluble in THF, DCM, DMF, and DMSO |
| Storage Conditions | -20°C, desiccated |
Data sourced from product specifications.[2]
Table 2: Quantitative Data for Bioorthogonal Reactions
| Reaction | Reactants | Second-Order Rate Constant (k₂) | Reaction Conditions |
| iEDDA | Methyltetrazine & TCO | ~210 M⁻¹s⁻¹ | 37°C in PBS, pH 7.4 |
| SPAAC | DBCO & Azide (B81097) | ~2.1 M⁻¹s⁻¹ | 37°C in PBS, pH 7.4 |
This table presents typical reaction kinetics for the reactive moieties of the linker. The actual rate can be influenced by the specific substrates and reaction conditions.[4]
Table 3: Typical Reaction Parameters for Surface Modification
| Step | Parameter | Recommended Range | Notes |
| Linker Immobilization (SPAAC) | Linker Concentration | 1-10 mM | In a suitable organic solvent like DMSO or DMF, then diluted in an aqueous buffer. |
| Reaction Time | 4-12 hours | Can be performed overnight at 4°C. | |
| Temperature | Room Temperature or 4°C | ||
| pH | 7.2-7.5 | For reaction with azide-modified surfaces. | |
| Biomolecule Capture (iEDDA) | Biomolecule Concentration | µg/mL to mg/mL range | Dependent on the specific application and biomolecule. |
| Reaction Time | 30-60 minutes | The iEDDA reaction is typically very fast. | |
| Temperature | Room Temperature or 37°C | ||
| pH | 7.4 | Physiological buffer is ideal. |
Experimental Protocols
Protocol 1: Functionalization of Amine-Modified Glass Slides with this compound
This protocol describes the covalent attachment of the this compound linker to an amine-functionalized glass slide, followed by the capture of a TCO-modified biomolecule.
Materials:
-
Amine-functionalized glass slides
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
TCO-modified biomolecule (e.g., protein, peptide, or oligonucleotide)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Nitrogen gas stream
-
Staining jars or slide mailers
Procedure:
Part A: Immobilization of this compound Linker
-
Surface Preparation:
-
Clean the amine-functionalized glass slides by sonicating in ethanol (B145695) for 15 minutes, followed by a thorough rinse with deionized water.
-
Dry the slides under a stream of nitrogen.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Dilute the this compound stock solution to a final concentration of 1-5 mM in PBS (pH 7.4).
-
Immerse the cleaned and dried amine-functionalized glass slides in the linker solution. Ensure the entire surface is covered.
-
Incubate for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Remove the slides from the linker solution.
-
Wash the slides thoroughly three times with PBST to remove any unreacted linker.
-
Rinse with deionized water and dry under a nitrogen stream. The slides are now functionalized with methyltetrazine and are ready for the next step.
-
Part B: Immobilization of TCO-Modified Biomolecule
-
Biomolecule Preparation:
-
Dissolve the TCO-modified biomolecule in PBS (pH 7.4) to the desired concentration (typically in the µg/mL to mg/mL range, which should be optimized for the specific application).
-
-
Immobilization Reaction:
-
Add the TCO-modified biomolecule solution to the methyltetrazine-functionalized surface.
-
Incubate for 30-60 minutes at room temperature.
-
-
Washing:
-
Remove the biomolecule solution.
-
Wash the surface extensively with PBST to remove any non-covalently bound molecules.
-
-
Blocking (Optional):
-
To prevent non-specific binding in subsequent assays, incubate the surface with Blocking Buffer for 1 hour at room temperature.
-
Wash briefly with PBST and dry under a nitrogen stream. The surface is now modified with the desired biomolecule.
-
Protocol 2: Pre-targeting Strategy for Cell Surface Labeling
This protocol outlines a pre-targeting workflow for labeling cell surface antigens. An antibody is first modified with an azide group, which is then used to attach the this compound linker. The tetrazine moiety on the cell surface can then be targeted with a TCO-labeled imaging agent.
Materials:
-
Antibody specific to a cell surface antigen
-
Azide modification reagent (e.g., NHS-Azide)
-
This compound
-
TCO-labeled imaging agent (e.g., TCO-Fluorophore)
-
Cells expressing the target antigen
-
Cell culture medium
-
PBS, pH 7.4
-
Desalting column
Procedure:
-
Antibody-Azide Conjugation:
-
Modify the antibody with azide groups using a commercially available NHS-Azide linker according to the manufacturer's protocol.
-
Purify the azide-modified antibody using a desalting column to remove excess, unreacted azide linker.
-
-
Antibody-Linker Conjugation (SPAAC):
-
Incubate the azide-modified antibody with a molar excess of this compound in PBS (pH 7.4) for 4-12 hours at room temperature.
-
Purify the antibody-linker conjugate using a desalting column to remove the unreacted linker.
-
-
Cell Labeling (Pre-targeting):
-
Incubate the cells with the antibody-linker conjugate in cell culture medium for a time sufficient to allow binding to the target antigen (e.g., 1-2 hours at 37°C).
-
Wash the cells three times with PBS to remove any unbound antibody-linker conjugate.
-
-
Imaging Agent Labeling (iEDDA):
-
Incubate the pre-targeted cells with the TCO-labeled imaging agent in cell culture medium for 30-60 minutes at 37°C.
-
Wash the cells three times with PBS to remove the unbound imaging agent.
-
The cells are now labeled and ready for imaging.
-
Visualizations
Caption: Experimental workflow for surface modification.
Caption: Pre-targeting strategy for cell surface labeling.
References
Application Notes and Protocols: Bioconjugation of Peptides with Methyltetrazine-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the bioconjugation of peptides using the heterobifunctional linker, Methyltetrazine-PEG4-DBCO. This linker facilitates a powerful two-step orthogonal bioconjugation strategy, leveraging two distinct bioorthogonal "click" chemistry reactions: the strain-promoted alkyne-azide cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction.
The this compound linker possesses a dibenzocyclooctyne (DBCO) group for catalyst-free reaction with azide-modified molecules and a methyltetrazine group for rapid reaction with trans-cyclooctene (B1233481) (TCO) functionalized molecules.[1][2] The polyethylene (B3416737) glycol (PEG4) spacer enhances aqueous solubility and reduces steric hindrance during conjugation.[3][4] This methodology is invaluable for the precise assembly of complex biomolecular structures, such as antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging agents.[3][4]
Core Properties of Key Reagents
A summary of the key properties of the functional groups and a representative linker is provided below.
| Property | Data | Reference(s) |
| DBCO Group | Reacts with azides (SPAAC) | [5][6] |
| Copper-free reaction | [3][5] | |
| High stability and specificity | [1] | |
| Methyltetrazine Group | Reacts with TCO (iEDDA) | [3][4] |
| Exceptionally fast kinetics | [3][4] | |
| Bioorthogonal | [3] | |
| PEG4 Spacer | Enhances aqueous solubility | [1][4] |
| Reduces steric hindrance | [7] | |
| Example Linker | Methyltetrazine-PEG4-hydrazone-DBCO | |
| Molecular Formula | C48H51N9O8 | [1] |
| Molecular Weight | 881.97 g/mol | [1] |
| Appearance | Red solid | [1] |
| Purity | >90% by HPLC | [1] |
| Storage Conditions | -20°C | [1] |
| Solubility | Soluble in THF, DCM, DMF, and DMSO | [1] |
Experimental Protocols
This section details a general two-step protocol for the bioconjugation of a peptide with two different molecules of interest (Molecule A and Molecule B) using the this compound linker. This protocol assumes the peptide has been pre-functionalized with an azide (B81097) group.
Logical Workflow for Two-Step Peptide Conjugation
The following diagram illustrates the overall workflow for the sequential conjugation of two molecules to an azide-modified peptide.
Caption: Workflow for two-step peptide bioconjugation.
Protocol 1: Step-wise Conjugation of an Azide-Modified Peptide
This protocol outlines the sequential reaction of the this compound linker with an azide-containing peptide, followed by the reaction with a TCO-containing molecule.
Materials:
-
Azide-modified peptide
-
This compound linker
-
TCO-modified molecule of interest
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or other amine-free, azide-free buffer
-
Purification columns (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC)
-
Analytical instruments (e.g., UV-Vis Spectrophotometer, Mass Spectrometer, HPLC system)
Procedure:
Step 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Reagent Preparation:
-
Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Purification of the Intermediate:
-
Purify the resulting peptide-linker intermediate from excess, unreacted linker using SEC (desalting column) or RP-HPLC.[10][11]
-
Monitor the elution profile by measuring absorbance at 280 nm (for the peptide) and ~310 nm (for the DBCO group).[10][11]
-
Collect and pool the fractions containing the purified intermediate.
-
Step 2: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
-
Reagent Preparation:
-
Dissolve the TCO-modified molecule of interest in a compatible solvent (e.g., DMSO).
-
The purified peptide-linker intermediate should be in a suitable reaction buffer.
-
-
Conjugation Reaction:
-
Final Purification and Analysis:
Protocol 2: Characterization and Quality Control
1. UV-Vis Spectroscopy for Degree of Labeling (DOL):
The degree of labeling (DOL), which is the average number of linker molecules per peptide, can be estimated using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (A280) for the peptide and ~309 nm (A309) for the DBCO moiety.[10]
2. High-Performance Liquid Chromatography (HPLC):
RP-HPLC can be used for both purification and analysis. It offers high-resolution separation based on hydrophobicity.[10]
-
Column: A wide-pore (e.g., 300 Å) C8 or C18 column suitable for peptides.[10]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[10]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[10]
-
Gradient: A linear gradient from 5-95% Mobile Phase B over 20-30 minutes.[10]
-
Flow Rate: 0.5 - 1.0 mL/min.[10]
-
Detection: Monitor absorbance at 220 nm (peptide bonds), 280 nm (aromatic amino acids), and 309 nm (DBCO).[10]
3. Mass Spectrometry (MS):
MALDI-TOF or ESI-MS can confirm the successful conjugation by detecting the mass shift corresponding to the addition of the linker and the molecule of interest.[11]
Quantitative Data Summary
The efficiency of bioconjugation reactions can be assessed by various methods. The following table summarizes reported efficiencies and key considerations for quantifying DBCO conjugation.
| Method | Principle | Reported Efficiency/Yield | Key Considerations | Reference(s) |
| UV-Vis Spectroscopy | Monitors the decrease in absorbance of the DBCO group at approximately 309-310 nm as it is consumed in the reaction. | Often described as "quantitative" or showing significant reduction in the DBCO peak, indicating extensive consumption. | Requires a spectrophotometer. The molar extinction coefficient of the specific DBCO reagent is needed for accurate DOL calculation. | [6] |
| HPLC Analysis | Separates the conjugated product from starting materials, allowing for quantification based on peak area. | Yields can be determined by comparing the peak area of the product to the initial starting material. High yields are often reported. | Requires a well-resolved separation method. | [10] |
| Mass Spectrometry | Confirms the identity of the conjugate and can be used to estimate the ratio of conjugated to unconjugated species. | Provides qualitative confirmation of high efficiency. | Requires access to a mass spectrometer and expertise in data analysis. | [6][11] |
Signaling Pathways and Applications
The bioconjugation of peptides using this compound is a versatile tool applicable in various research and development areas. A primary application is in the construction of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.
Targeted Drug Delivery via ADCs
The following diagram illustrates the general mechanism of action for an ADC.
Caption: Mechanism of action for an Antibody-Drug Conjugate.
This technology enables the targeted delivery of cytotoxic drugs to cancer cells, minimizing off-target toxicity and improving the therapeutic index. The orthogonal nature of the this compound linker allows for the precise attachment of both the targeting antibody and the therapeutic payload.
References
- 1. Methyltetrazine-PEG4-hydrazone-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. DBCO-PEG4-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. DBCO-PEG4-DBCO [baseclick.eu]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05274A [pubs.rsc.org]
Application Notes and Protocols for Creating Fluorescent Probes with Methyltetrazine-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the creation and utilization of fluorescent probes using the heterobifunctional linker, Methyltetrazine-PEG4-DBCO. This linker is a powerful tool in bioconjugation, enabling the connection of a fluorescent reporter molecule to a biomolecule of interest through two distinct and highly efficient bioorthogonal "click" chemistry reactions: the strain-promoted alkyne-azide cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction.
The this compound linker features a dibenzocyclooctyne (DBCO) group for copper-free click reaction with azide-modified molecules and a methyltetrazine group for rapid and specific reaction with trans-cyclooctene (B1233481) (TCO) modified molecules.[1] The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility in aqueous solutions and reduces steric hindrance, making it ideal for biological applications.[2]
These protocols will guide researchers through the synthesis of a fluorescent probe by conjugating an amine-reactive fluorescent dye to a modified DBCO-PEG4 linker, followed by the labeling of a target biomolecule. This approach is central to the development of targeted therapeutics, advanced imaging agents, and novel diagnostic tools.[1]
Data Presentation
The following tables summarize key quantitative data for the successful creation and application of fluorescent probes using this compound.
Table 1: Reaction Conditions for Fluorescent Probe Synthesis and Bioconjugation
| Parameter | Fluorescent Probe Synthesis (Amine-Reactive Dye + DBCO-PEG4-Amine) | Bioconjugation (DBCO-Probe + Azide-Biomolecule) |
| Molar Ratio (Linker/Dye or Probe/Biomolecule) | 1:1 to 1:1.5 (Linker:Dye) | 5-20 fold molar excess of probe |
| Reaction Buffer | Amine-free buffer (e.g., PBS, pH 7.2-8.0) | PBS, pH 7.4 or other amine- and azide-free buffer |
| Solvent for Stock Solutions | Anhydrous DMSO or DMF | Anhydrous DMSO or DMF |
| Reaction Temperature | Room Temperature | Room Temperature or 4°C |
| Reaction Time | 1-2 hours | 4-12 hours at Room Temperature; 12-24 hours at 4°C |
| Purification Method | Size-Exclusion Chromatography (e.g., Desalting Column) | Size-Exclusion Chromatography (e.g., Desalting Column) or Dialysis |
Table 2: Parameters for Degree of Labeling (DOL) Calculation
| Parameter | Description | Typical Value/Formula |
| A280 | Absorbance of the conjugate at 280 nm | Measured |
| Adye | Absorbance of the conjugate at the dye's λmax | Measured |
| εprotein | Molar extinction coefficient of the protein at 280 nm | Protein-specific (e.g., ~210,000 M-1cm-1 for IgG) |
| εdye | Molar extinction coefficient of the dye at its λmax | Dye-specific |
| CF280 | Correction factor for dye absorbance at 280 nm | (A280 of free dye) / (Amax of free dye) |
| DOL Formula | Calculation for the Degree of Labeling | (Adye x εprotein) / [(A280 - (Adye x CF280)) x εdye] |
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Probe using an Amine-Reactive Dye and DBCO-PEG4-Amine
This protocol describes the synthesis of a fluorescent probe by reacting an amine-reactive fluorescent dye (e.g., an NHS-ester functionalized dye) with a DBCO-PEG4-Amine linker. This creates a DBCO-functionalized fluorophore ready for conjugation to an azide-modified biomolecule.
Materials:
-
Amine-reactive fluorescent dye (e.g., NHS ester)
-
DBCO-PEG4-Amine
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0)
-
Size-exclusion desalting columns
Procedure:
-
Prepare Stock Solutions:
-
Immediately before use, prepare a 10 mg/mL stock solution of the amine-reactive fluorescent dye in anhydrous DMSO or DMF.
-
Prepare a 10 mg/mL stock solution of DBCO-PEG4-Amine in anhydrous DMSO or DMF.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the DBCO-PEG4-Amine in the amine-free reaction buffer to a final concentration of 1-5 mg/mL.
-
Slowly add the fluorescent dye stock solution to the DBCO-PEG4-Amine solution while vortexing gently. A 1 to 1.5-fold molar excess of the DBCO-PEG4-Amine to the dye is recommended as a starting point.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye and linker by size-exclusion chromatography using a desalting column equilibrated with PBS or another suitable buffer.
-
The first colored fraction to elute will be the fluorescent probe.
-
-
Characterization (Degree of Labeling - DOL):
-
The successful synthesis of the probe can be confirmed by techniques such as mass spectrometry or NMR. For practical purposes in a biological lab, the concentration of the purified probe can be determined by measuring the absorbance of the dye at its maximum absorption wavelength (λmax).
-
Protocol 2: Labeling of an Azide-Modified Protein with the DBCO-Fluorophore Probe
This protocol details the conjugation of the synthesized DBCO-fluorophore probe to a protein that has been previously modified to contain azide (B81097) groups.
Materials:
-
Purified DBCO-fluorophore probe (from Protocol 1)
-
Azide-modified protein (e.g., antibody) in an azide- and amine-free buffer (e.g., PBS, pH 7.4)
-
Size-exclusion desalting columns or dialysis equipment
Procedure:
-
Reaction Setup:
-
Prepare the azide-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Add the DBCO-fluorophore probe to the azide-modified protein solution. A 5- to 20-fold molar excess of the probe is a common starting point to ensure efficient labeling.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C, protected from light and with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted DBCO-fluorophore probe by size-exclusion chromatography using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization (Degree of Labeling - DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the λmax of the fluorescent dye.
-
Calculate the protein concentration and the DOL using the formulas provided in Table 2. The optimal DOL for antibodies is typically between 2 and 10.[3]
-
Visualizations
References
Synthesis of Antibody-Drug Conjugates Using a Dual-Functionality Methyltetrazine-PEG4-DBCO Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and overall efficacy. The Methyltetrazine-PEG4-DBCO linker is a heterobifunctional molecule that enables a highly efficient and orthogonal three-component conjugation strategy. This linker features two distinct bioorthogonal reactive groups: a methyltetrazine moiety for inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO), and a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide (B81097).
This dual-reactivity allows for the precise and sequential or one-pot assembly of an antibody, a payload, and the linker, offering significant flexibility in ADC design and synthesis. The hydrophilic PEG4 spacer enhances the solubility and reduces the potential for aggregation of the final ADC product.
Principle of the Method
The synthesis of an ADC using the this compound linker is based on two independent and mutually orthogonal "click" chemistry reactions. This strategy, often referred to as a pre-targeting or three-component approach, involves the following key steps:
-
Antibody Modification: The monoclonal antibody is functionalized with a trans-cyclooctene (TCO) group, typically by reacting lysine (B10760008) residues with a TCO-NHS ester.
-
Payload Modification: The cytotoxic payload is modified with an azide group. Many payloads are commercially available in an azide-functionalized form or can be synthesized with a terminal azide.
-
Orthogonal Conjugation: The TCO-modified antibody and the azide-modified payload are then conjugated in the presence of the this compound linker. The methyltetrazine end of the linker rapidly reacts with the TCO on the antibody, while the DBCO end reacts with the azide on the payload, forming a stable triazole linkage. This results in the final ADC.
The bioorthogonal nature of the iEDDA and SPAAC reactions ensures high specificity and efficiency under mild, aqueous conditions, preserving the integrity and function of the antibody.
Experimental Protocols
Protocol 1: Modification of Antibody with TCO
This protocol details the introduction of the TCO moiety onto the antibody surface by targeting primary amines (e.g., lysine residues) using a TCO-NHS ester.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
TCO-PEGn-NHS ester (dissolved in anhydrous DMSO)
-
Desalting columns (e.g., PD-10)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4-8.5
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into an amine-free buffer like PBS at a concentration of 1-10 mg/mL.
-
-
Reaction Setup:
-
Bring the TCO-PEGn-NHS ester solution to room temperature.
-
Add a 10-20 fold molar excess of the TCO-PEGn-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Purification:
-
Remove the excess, unreacted TCO-PEGn-NHS ester using a desalting column equilibrated with PBS (pH 7.4).
-
-
Characterization:
-
Determine the concentration of the TCO-modified antibody using a protein assay (e.g., BCA).
-
The degree of labeling (DOL) of TCO on the antibody can be determined using MALDI-TOF mass spectrometry.
-
Protocol 2: Preparation of Azide-Modified Payload
This protocol describes the preparation of the azide-functionalized payload. For many common payloads, azide-modified versions are commercially available. If not, standard chemical synthesis methods can be employed to introduce an azide group.
Materials:
-
Cytotoxic Payload (e.g., MMAE, DM1)
-
Azido-PEGn-NHS ester (if modifying a payload with a primary amine)
-
Anhydrous DMF or DMSO
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC for purification
Procedure (General for Amine-Containing Payload):
-
Activation of Azide Linker:
-
Dissolve the Azido-PEGn-COOH linker and NHS/EDC in anhydrous DMF to form the NHS ester.
-
-
Conjugation to Payload:
-
In a separate flask, dissolve the payload in anhydrous DMF and add DIPEA.
-
Slowly add the activated Azido-PEGn-NHS ester solution to the payload solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Purify the resulting azide-modified payload by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 3: ADC Synthesis via Orthogonal iEDDA and SPAAC Reactions
This protocol describes the final conjugation step where the TCO-modified antibody and the azide-modified payload are linked together using the this compound linker.
Materials:
-
TCO-modified antibody
-
Azide-modified payload
-
This compound linker (dissolved in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) for purification
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, combine the TCO-modified antibody and the azide-modified payload in PBS (pH 7.4).
-
Add the this compound linker to the mixture. A molar excess of the linker and payload relative to the antibody is typically used to drive the reaction to completion. A starting point is a 1.5 to 5-fold molar excess of the linker and a 1 to 3-fold molar excess of the payload relative to the TCO modification sites on the antibody.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle agitation.
-
-
Purification:
-
Purify the resulting ADC from excess linker, payload, and unconjugated antibody using SEC or HIC.
-
-
Characterization:
-
Characterize the final ADC to determine the Drug-to-Antibody Ratio (DAR), purity, and presence of aggregates.
-
Data Presentation
The following tables summarize typical quantitative parameters for the synthesis of ADCs using the this compound linker, based on the high efficiency of iEDDA and SPAAC reactions.
Table 1: Antibody Modification with TCO-NHS Ester
| Parameter | Value | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can increase reaction efficiency. |
| Molar Excess of TCO-NHS Ester | 10-20 fold | Can be optimized to achieve the desired Degree of Labeling (DOL). |
| Reaction Time | 1-2 hours | Longer times may not significantly increase DOL. |
| Reaction Temperature | Room Temperature | Mild conditions to preserve antibody integrity. |
| Expected TCO DOL | 2-8 | Dependent on the number of accessible lysine residues and reaction conditions. |
Table 2: ADC Conjugation Parameters
| Parameter | Value | Notes |
| Molar Excess of Linker | 1.5 to 5-fold (relative to TCO sites) | Ensures efficient reaction with the TCO-modified antibody. |
| Molar Excess of Azide-Payload | 1 to 3-fold (relative to TCO sites) | Drives the conjugation to the DBCO end of the linker. |
| Reaction Time | 2-4 hours | Both iEDDA and SPAAC reactions are typically rapid. |
| Reaction Temperature | Room Temperature | Mild conditions are sufficient for both reactions. |
| Expected Conjugation Efficiency | > 90% | Based on the high efficiency of bioorthogonal click reactions. |
| Final Average DAR | 2-4 | Typically targeted for optimal efficacy and safety. |
Table 3: ADC Characterization Methods
| Method | Information Provided |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR, drug distribution (different DAR species), and presence of unconjugated antibody. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Precise mass of the intact ADC and its subunits, average DAR, and drug distribution. Can also identify conjugation sites. |
| UV/Vis Spectroscopy | A rapid method for determining the average DAR by measuring absorbance at 280 nm (antibody) and the payload's maximum absorbance wavelength. |
| Size Exclusion Chromatography (SEC) | Quantifies the percentage of monomer, aggregates, and fragments in the final ADC product. |
Mandatory Visualization
Caption: Experimental workflow for ADC synthesis using the this compound linker.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Unlocking Precision: Dual Labeling Strategies with Methyltetrazine-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology and targeted therapeutics, the ability to simultaneously track and modify multiple components of a biological system is paramount. Dual labeling, a technique that allows for the attachment of two distinct molecular entities to a target biomolecule, has emerged as a powerful tool for elucidating complex biological processes and engineering sophisticated bioconjugates. This application note provides a detailed overview and experimental protocols for employing Methyltetrazine-PEG4-DBCO, a heterobifunctional linker, in advanced dual labeling strategies.
At the heart of this strategy are two highly efficient and mutually orthogonal bioorthogonal reactions: the inverse-electron-demand Diels-Alder (iEDDA) reaction and the strain-promoted alkyne-azide cycloaddition (SPAAC). The methyltetrazine moiety of the linker rapidly and specifically reacts with a trans-cyclooctene (B1233481) (TCO)-modified molecule, while the dibenzocyclooctyne (DBCO) group selectively ligates with an azide-functionalized molecule.[1][2] The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and minimizes steric hindrance, ensuring the preservation of the biomolecule's native function.[3]
This dual labeling approach opens avenues for a wide range of applications, including the development of antibody-drug conjugates (ADCs) with multiple payloads, advanced in vivo imaging with different reporter molecules, and the construction of complex protein architectures for fundamental research.[4][5]
Quantitative Data Summary
The efficiency of bioorthogonal reactions is a critical factor in the success of dual labeling experiments. The following table summarizes the reported second-order rate constants for the iEDDA and SPAAC reactions, providing a basis for experimental design. It is important to note that labeling efficiency is highly dependent on specific experimental conditions, including the nature of the biomolecule, probe concentration, and reaction time.[6]
| Bioorthogonal Reaction | Reactive Partners | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Methyltetrazine + trans-cyclooctene (TCO) | ~10³ - 10⁶ | Extremely fast kinetics, allowing for rapid labeling at low concentrations.[7] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) + Azide (B81097) | ~0.1 - 1.0 | Highly specific and biocompatible, proceeding efficiently without the need for a copper catalyst.[6][8] |
Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the conceptual framework of the dual labeling strategy and the orthogonal nature of the bioorthogonal reactions involved.
Detailed Experimental Protocols
The following protocols provide a general framework for the dual labeling of a protein. Optimization will be required for specific proteins and labeling reagents.
Protocol 1: Introduction of Azide and TCO Handles into Target Molecules
This protocol describes the modification of two different molecules of interest (Molecule A and Molecule B) with azide and TCO functionalities, respectively.
Materials:
-
Molecule A (containing a primary amine)
-
Molecule B (containing a primary amine)
-
Azide-PEG4-NHS ester
-
TCO-PEG4-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 or Zeba™ Spin Desalting Columns)
Procedure:
-
Preparation of NHS Ester Stock Solutions: Prepare 10 mM stock solutions of Azide-PEG4-NHS ester and TCO-PEG4-NHS ester in anhydrous DMF or DMSO immediately before use.
-
Reaction Setup:
-
For Molecule A: Dissolve Molecule A in Reaction Buffer. Add a 10-20 fold molar excess of the Azide-PEG4-NHS ester stock solution.
-
For Molecule B: Dissolve Molecule B in Reaction Buffer. Add a 10-20 fold molar excess of the TCO-PEG4-NHS ester stock solution.
-
-
Incubation: Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Purify the azide-modified Molecule A and TCO-modified Molecule B using a size-exclusion chromatography column equilibrated with the desired buffer for the next step (e.g., PBS).
Protocol 2: Sequential Dual Labeling of a Protein with this compound
This protocol describes the sequential conjugation of the azide-modified Molecule A and the TCO-modified Molecule B to a target protein using the this compound linker.
Materials:
-
Target Protein (in an amine-free buffer, e.g., PBS)
-
This compound-NHS ester
-
Azide-modified Molecule A (from Protocol 1)
-
TCO-modified Molecule B (from Protocol 1)
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column
Procedure:
Step A: Conjugation of the Linker to the Target Protein
-
Prepare Linker Stock: Prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO.
-
Reaction Setup: Add a 10-20 fold molar excess of the linker stock solution to the target protein solution (1-5 mg/mL in PBS). The final concentration of DMSO should be below 10% (v/v).
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.
-
Purification: Purify the protein-linker conjugate using an SEC column equilibrated with PBS.
Step B: First Labeling Reaction (SPAAC)
-
Reaction Setup: To the purified protein-linker conjugate, add a 1.5 to 5-fold molar excess of the azide-modified Molecule A.
-
Incubation: Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.[8]
-
Purification: Purify the singly labeled protein using an SEC column to remove excess Molecule A.
Step C: Second Labeling Reaction (iEDDA)
-
Reaction Setup: To the purified, singly labeled protein, add a 1.5 to 5-fold molar excess of the TCO-modified Molecule B.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[9]
-
Final Purification: Purify the final dual-labeled protein conjugate using an SEC column to remove excess Molecule B.
Protocol 3: Characterization of the Dual-Labeled Protein
1. SDS-PAGE Analysis:
-
Analyze the purified protein at each stage of the labeling process by SDS-PAGE.
-
An increase in the molecular weight of the protein band will indicate successful conjugation.
-
If fluorescent tags were used, in-gel fluorescence imaging can confirm labeling.
2. HPLC Analysis:
-
Use reverse-phase or size-exclusion HPLC to assess the purity of the final conjugate and to separate labeled from unlabeled protein.[10]
3. Mass Spectrometry:
-
Determine the precise molecular weight of the final conjugate using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[11][12]
-
The mass shift compared to the unlabeled protein will confirm the addition of both labels.
By following these protocols and leveraging the power of this compound, researchers can confidently implement sophisticated dual labeling strategies to advance their scientific discoveries and the development of novel biotherapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DBCO-PEG4-Glu-Val-Cit-belta-Ala-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adcreview.com [adcreview.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
- 12. diva-portal.org [diva-portal.org]
Site-Specific Protein Modification Using Methyltetrazine-PEG4-DBCO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical tool in modern biochemical research and therapeutic development, enabling the precise attachment of functional moieties such as fluorophores, drugs, or other biomolecules to a protein of interest. This controlled conjugation is paramount for creating well-defined bioconjugates, including antibody-drug conjugates (ADCs), for targeted therapies and advanced molecular imaging agents. The Methyltetrazine-PEG4-DBCO linker is a heterobifunctional reagent that leverages the power of bioorthogonal "click chemistry" to achieve highly efficient and specific protein modifications.
This linker features two distinct reactive handles: a methyltetrazine group and a dibenzocyclooctyne (DBCO) group, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer. The methyltetrazine moiety reacts with exceptional speed and selectivity with a trans-cyclooctene (B1233481) (TCO) group via an inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2] Concurrently, the DBCO group undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-functionalized molecule.[1] These reactions are bioorthogonal, meaning they proceed with high efficiency in complex biological media without interfering with native cellular processes.[3] The PEG4 spacer enhances the solubility and stability of the linker and the resulting conjugate, while also providing spatial separation between the conjugated molecules.[2]
This document provides detailed application notes and protocols for the use of this compound in site-specific protein modification.
Principle of the Method
The use of this compound enables a modular and sequential approach to protein conjugation. A typical strategy involves two key stages:
-
Initial Protein or Molecule Functionalization: A protein of interest is first modified to introduce one of the complementary reactive groups (either a TCO or an azide). This can be achieved through various methods, including the use of unnatural amino acids or by modifying existing amino acid residues.
-
Bioorthogonal Ligation: The functionalized protein is then reacted with the this compound linker, followed by the introduction of a third molecule bearing the other complementary reactive group. The high specificity of the iEDDA and SPAAC reactions ensures the formation of a precisely defined ternary conjugate.
Alternatively, the this compound linker can be used to conjugate two different molecules, which are then attached to a protein in a subsequent step.
Quantitative Data
The efficiency and kinetics of the bioorthogonal reactions employed are critical for successful conjugation. The following tables summarize key quantitative data for the iEDDA (tetrazine-TCO) and SPAAC (DBCO-azide) reactions.
Table 1: Reaction Kinetics of Bioorthogonal Ligations
| Reaction Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions |
| Methyltetrazine & TCO | ~1 x 10⁶ | Aqueous buffer, room temperature |
| DBCO & Azide (B81097) | 0.1 - 1.0 | Aqueous buffer, room temperature |
Note: Reaction kinetics can be influenced by the specific structure of the reactants and the reaction environment.
Table 2: Stability of Linker and Conjugates
| Component | Condition | Stability |
| This compound Stock Solution | -80°C | Up to 6 months[1] |
| This compound Stock Solution | -20°C | Up to 1 month[1] |
| Dihydropyridazine (from iEDDA) | Aqueous buffer, 37°C | Stable |
| Triazole (from SPAAC) | Aqueous buffer, 37°C | Stable |
Experimental Protocols
Protocol 1: General Two-Step Protein Labeling via Amine Coupling and Click Chemistry
This protocol outlines a general strategy for labeling a protein with two different molecules using this compound. It involves first attaching the linker to the protein via available lysine (B10760008) residues and then sequentially reacting it with azide and TCO-functionalized molecules.
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Azide-functionalized molecule of interest
-
TCO-functionalized molecule of interest
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
Step 1: Protein Functionalization with this compound
-
Protein Preparation: Prepare the protein at a concentration of 1-10 mg/mL in ice-cold Conjugation Buffer (e.g., PBS, pH 7.4).
-
Linker Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Activation of Linker (In situ):
-
Add a 10- to 40-fold molar excess of the this compound stock solution to the protein solution.
-
Add EDC and Sulfo-NHS to the reaction mixture to final concentrations of 5 mM and 10 mM, respectively.
-
-
Conjugation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add quenching buffer to a final concentration of ~50 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and quenching reagents using a desalting column equilibrated with PBS, pH 7.4.
Step 2: Sequential Click Reactions
-
First Click Reaction (SPAAC):
-
To the purified DBCO-tetrazine-labeled protein, add a 1.5 to 5-fold molar excess of the azide-functionalized molecule.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Purification (Optional): If the azide-functionalized molecule is small, purify the conjugate using a desalting column to remove excess reagent.
-
Second Click Reaction (iEDDA):
-
To the resulting conjugate, add a 1.5 to 5-fold molar excess of the TCO-functionalized molecule.
-
The reaction is typically very fast and can be incubated for 30-60 minutes at room temperature. The disappearance of the characteristic pink/red color of the tetrazine can indicate reaction progression.
-
-
Final Purification: Purify the final ternary conjugate using a desalting column or other appropriate chromatography method to remove any unreacted TCO-functionalized molecule.
-
Characterization: Characterize the final conjugate using techniques such as SDS-PAGE (to observe mass shifts), UV-Vis spectroscopy, and mass spectrometry to confirm successful labeling.
Protocol 2: Site-Specific Labeling via Unnatural Amino Acid Incorporation
This advanced protocol describes the site-specific labeling of a protein containing a genetically encoded unnatural amino acid (UAA) bearing either an azide or a TCO group.
Materials:
-
Protein containing a site-specifically incorporated azide or TCO-bearing UAA.
-
This compound
-
Azide or TCO-functionalized molecule of interest
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting columns
Procedure:
-
Protein Preparation: Purify the protein containing the UAA and exchange it into the reaction buffer at a concentration of 1-5 mg/mL.
-
First Ligation:
-
If the protein contains an azide-UAA, react it with the DBCO end of the this compound linker. Add a 5- to 20-fold molar excess of the linker to the protein solution.
-
If the protein contains a TCO-UAA, react it with the methyltetrazine end of the linker. Add a 2- to 10-fold molar excess of the linker.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Purification: Remove the excess linker using a desalting column.
-
Second Ligation:
-
To the purified protein-linker conjugate, add a 5- to 20-fold molar excess of the corresponding click chemistry partner (TCO-functionalized molecule for a tetrazine-protein or azide-functionalized molecule for a DBCO-protein).
-
Incubate for 1-2 hours at room temperature.
-
-
Final Purification and Characterization: Purify and characterize the final site-specifically labeled protein as described in Protocol 1.
Mandatory Visualizations
Caption: General experimental workflow for two-step protein labeling.
Caption: Bioorthogonal "click chemistry" reactions utilized.
Troubleshooting
Table 3: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive linker (hydrolysis). | Prepare fresh stock solutions of EDC/Sulfo-NHS. Ensure the this compound stock is in anhydrous DMSO. |
| Buffer contains primary amines (e.g., Tris). | Perform buffer exchange into an amine-free buffer like PBS or HEPES. | |
| Insufficient molar excess of linker. | Increase the molar ratio of linker to protein. | |
| Protein Precipitation | High concentration of organic solvent (DMSO). | Keep the final DMSO concentration below 20%. |
| Protein instability at reaction pH. | Optimize the buffer pH for the specific protein (typically within the 7.0-8.5 range for amine coupling). | |
| No or Low Signal in Second Click Reaction | Incomplete initial labeling. | Confirm the first labeling step by mass spectrometry. Optimize the initial conjugation reaction. |
| Degradation of the click chemistry handle. | Ensure proper storage of reagents and labeled proteins. For tetrazines, minimize exposure to light. | |
| Steric hindrance. | Consider using a linker with a longer PEG spacer to increase the distance between the protein and the reactive group. |
Conclusion
The this compound linker offers a powerful and versatile platform for the site-specific modification of proteins. Its dual bioorthogonal reactivity enables the construction of complex and well-defined bioconjugates with high efficiency and specificity. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this technology in their research and development endeavors, from basic protein labeling to the sophisticated engineering of therapeutic agents like antibody-drug conjugates.
References
Troubleshooting & Optimization
Technical Support Center: Methyltetrazine-PEG4-DBCO Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyltetrazine-PEG4-DBCO and related click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule used in bioconjugation and the development of antibody-drug conjugates (ADCs).[1][2] It contains two reactive groups: a methyltetrazine and a dibenzocyclooctyne (DBCO).[1][2] The methyltetrazine group reacts with strained alkenes like trans-cyclooctene (B1233481) (TCO) through a very fast inverse-electron-demand Diels-Alder (IEDDA) reaction.[3][4][5] The DBCO group reacts with azide-containing molecules via a strain-promoted alkyne-azide cycloaddition (SPAAC), which is a copper-free click chemistry reaction.[1][6] The PEG4 spacer is hydrophilic and enhances the solubility of the molecule in aqueous buffers.[4][7]
Key applications include:
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.[1][2]
-
Biomolecule Labeling: Attaching fluorescent dyes, imaging agents, or other probes to proteins, nucleic acids, or other biomolecules.[8]
-
Drug Delivery: Developing systems that can deliver drugs to specific targets more effectively.[8]
-
Materials Science: Creating advanced materials with specific functional properties.[9]
Q2: What makes the Methyltetrazine-TCO reaction so fast?
A2: The reaction between methyltetrazine and trans-cyclooctene (TCO) is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, which is known for its exceptionally fast kinetics.[3][4][5] This type of reaction involves an electron-poor diene (the tetrazine) and an electron-rich dienophile (the TCO).[10] The reaction is driven to completion by the formation of a stable dihydropyridazine (B8628806) product and the irreversible release of nitrogen gas (N₂).[10]
Q3: Does the Methyltetrazine-DBCO reaction require a copper catalyst?
A3: No, the reaction between the DBCO group and an azide (B81097) is a strain-promoted alkyne-azide cycloaddition (SPAAC), which does not require a copper catalyst.[6] This is a significant advantage for biological applications as copper can be toxic to cells and living organisms.[6][11] Similarly, the reaction between methyltetrazine and a strained alkene is also catalyst-free.[3][4]
Q4: How should I store and handle this compound reagents?
A4: To ensure stability, this compound and similar reagents should be stored at -20°C in a desiccated environment.[8][12] Some related reagents are noted to be moisture-sensitive, so it is good practice to allow the vial to equilibrate to room temperature before opening to prevent condensation.[13] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q5: In what solvents are this compound reagents soluble?
A5: These reagents are generally soluble in common organic solvents such as DMSO, DMF, dichloromethane (B109758) (DCM), and chloroform.[8][12] The presence of the hydrophilic PEG4 spacer also enhances solubility in aqueous buffers.[4][7]
Troubleshooting Guide for Slow Reactions
While the inverse-electron-demand Diels-Alder reaction between methyltetrazine and a strained alkene (like TCO) is known for being extremely fast, researchers may occasionally encounter slower-than-expected reaction rates. This guide provides a step-by-step approach to troubleshooting these issues.
Step 1: Verify Reagent Integrity and Handling
The first step in troubleshooting is to confirm that the reagents have been stored and handled correctly.
-
Issue: Reagent Degradation
-
Possible Cause: Improper storage (e.g., exposure to moisture, light, or elevated temperatures) can lead to the degradation of the tetrazine or DBCO moieties.
-
Recommendation:
-
Ensure reagents have been stored at -20°C and protected from light.
-
Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[13]
-
Use freshly prepared solutions for conjugation.
-
-
-
Issue: Inaccurate Concentration
-
Possible Cause: Errors in weighing the reagent or in calculating the concentration can lead to a lower-than-expected amount of reactive material.
-
Recommendation:
-
Carefully re-measure and recalculate the reagent concentrations.
-
If possible, use a spectrophotometric method to confirm the concentration of the stock solution.
-
-
Step 2: Evaluate Reaction Conditions
The reaction environment can significantly impact the reaction kinetics.
-
Issue: Suboptimal pH
-
Possible Cause: While the reaction is generally robust, extreme pH values can affect the stability of the reactants or the biomolecules being conjugated.
-
Recommendation:
-
Ensure the reaction is performed in a buffer with a pH between 6.0 and 8.5. For many protein conjugations, a pH of 7.2-7.5 is optimal.[12]
-
-
-
Issue: Interfering Buffer Components
-
Possible Cause: Although highly chemoselective, certain buffer components could potentially interfere with the reaction, though this is uncommon.
-
Recommendation:
-
If possible, perform the reaction in a standard buffer such as phosphate-buffered saline (PBS).
-
Avoid buffers containing components with functional groups that could potentially react with either the tetrazine or the strained alkene/alkyne, although these side reactions are rare.
-
-
Step 3: Assess the Purity and Reactivity of Conjugation Partners
The issue may lie with the molecule to which the this compound is being conjugated.
-
Issue: Low Incorporation of the Reaction Partner
-
Possible Cause: The azide or strained alkene (e.g., TCO) may not have been successfully incorporated into your biomolecule of interest.
-
Recommendation:
-
Verify the successful incorporation of the azide or TCO group using an independent method, such as mass spectrometry or a colorimetric assay.
-
-
-
Issue: Steric Hindrance
-
Possible Cause: The reactive group (azide or TCO) on your biomolecule may be in a sterically hindered location, making it difficult for the this compound to access.
-
Recommendation:
-
If designing a custom bioconjugate, consider introducing the reactive handle at a more accessible site.
-
Increasing the reaction time or temperature (if the biomolecule is stable) may help overcome some steric hindrance.
-
-
Data Presentation
Table 1: Second-Order Rate Constants of Methyltetrazine with Various Dienophiles
| Dienophile | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |
| trans-cyclooctene (TCO) | ~1000 | Aqueous media |
| Bicyclononyne (BCN) | 1.4 - 3.6 | Methanol |
| Norbornene | 8.5 x 10⁻³ | Methanol |
This data is compiled from multiple sources and is intended for comparative purposes.[10]
Experimental Protocols
General Protocol for Protein Conjugation using Methyltetrazine-PEG4-Acid
This protocol outlines the activation of the carboxylic acid on a methyltetrazine reagent and its subsequent conjugation to an amine-containing protein.
-
Reagent Preparation:
-
Equilibrate Methyltetrazine-PEG4-Acid, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and sulfo-NHS (N-hydroxysulfosuccinimide) to room temperature.
-
Prepare a stock solution of Methyltetrazine-PEG4-Acid in anhydrous DMSO (e.g., 10 mg/mL).
-
Prepare stock solutions of EDC and sulfo-NHS in ultrapure water (e.g., 10 mg/mL each).
-
Prepare the protein to be conjugated in an amine-free buffer at a pH of 7.2-7.5 (e.g., PBS).
-
-
Activation and Conjugation:
-
Add the Methyltetrazine-PEG4-Acid stock solution to the protein solution to achieve the desired molar excess (typically a 10-20 fold excess relative to the protein).
-
Add EDC and sulfo-NHS to the reaction mixture to a final concentration of approximately 5 mM and 10 mM, respectively.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove the excess, unreacted labeling reagent using a desalting column or dialysis.
-
This is a general guideline; optimal conditions may vary depending on the specific protein and desired degree of labeling.[12]
Visualizations
Caption: A logical workflow for troubleshooting slow reactions.
Caption: The IEDDA reaction mechanism between Methyltetrazine and TCO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DBCO-SS-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. DBCO-PEG4-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. Methyltetrazine-PEG4-hydrazone-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. DBCO-PEG4-Methyltetrazine this compound - DBCO-PEG - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
How to improve the yield of Methyltetrazine-PEG4-DBCO conjugation
Welcome to the technical support center for Methyltetrazine-PEG4-DBCO conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to help improve the yield and consistency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
This compound is a heterobifunctional linker that contains two distinct reactive moieties: a methyltetrazine group and a dibenzocyclooctyne (DBCO) group, separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This structure allows for a two-step, orthogonal conjugation strategy.
-
The methyltetrazine group reacts with high speed and selectivity with a trans-cyclooctene (B1233481) (TCO)-modified molecule via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3][4] This is one of the fastest bioorthogonal reactions known.[4][5]
-
The DBCO group reacts with an azide-modified molecule through strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1][6]
-
The hydrophilic PEG4 spacer enhances solubility in aqueous buffers and can help reduce aggregation of the conjugate.[2][4]
This linker is commonly used in the development of antibody-drug conjugates (ADCs), targeted therapies, and advanced molecular imaging agents.[1][3]
Q2: My final conjugation yield is low. What are the most common causes?
Low conjugation yield can stem from several factors related to reagent stability, reaction conditions, or purification methods. The most critical areas to investigate are:
-
Reagent Quality and Stability: The stability of both the tetrazine and DBCO moieties is crucial. Methyltetrazines are generally more stable than other tetrazine derivatives, but can degrade if not stored properly (-20°C, desiccated).[7] DBCO reagents can also degrade over time, especially if exposed to moisture.[8] TCO groups, the reaction partner for tetrazines, can isomerize to the less reactive cis-cyclooctene.[7][9]
-
Suboptimal Reaction Conditions: The efficiency of both IEDDA and SPAAC reactions is influenced by molar ratio, temperature, pH, and reaction time. Using an incorrect ratio of reactants or suboptimal physical parameters can lead to incomplete conjugation.[10][11]
-
Inefficient Initial Labeling: The overall yield depends on the efficiency of the initial modification of your biomolecules with either TCO or azide (B81097) groups. Incomplete initial labeling will directly result in a lower final conjugate yield.[12]
-
Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris, glycine) can interfere with NHS ester reactions used for initial labeling.[13] Azides in buffers will react with the DBCO group.[13] Reducing agents like DTT or TCEP, often used in protein workflows, can reduce and inactivate tetrazines.[14]
Q3: How do I choose the correct molar ratio for my conjugation reaction?
For optimal results, a molar excess of one of the reactants is generally recommended.[8] The choice of which component to use in excess depends on the specific experiment and the availability or cost of the materials.
-
For Tetrazine-TCO Ligation: A starting point is a 1.5 to 5-fold molar excess of the TCO-containing molecule relative to the tetrazine-labeled molecule.[3]
-
For DBCO-Azide Ligation: A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every equivalent of the azide-containing molecule.[8][13] If the azide-modified molecule is more precious, this ratio can be inverted.[8] For antibody-small molecule conjugations, a molar excess of up to 10 equivalents may be used to drive the reaction to completion.[10][15]
Q4: What are the optimal temperature and pH for the conjugation reaction?
-
Temperature: Both Tetrazine-TCO and DBCO-azide reactions are efficient across a range of temperatures, typically from 4°C to 37°C.[8][11] Room temperature (20-25°C) is often sufficient. Higher temperatures (e.g., 37°C) can increase the reaction rate but may compromise the stability of sensitive biomolecules.[8][10] For slow reactions or with sensitive proteins, performing the conjugation overnight at 4°C is a common strategy.[10][11]
-
pH: The Tetrazine-TCO ligation is generally robust and efficient in a pH range of 6 to 9.[11] Similarly, DBCO-azide reactions proceed well at a near-neutral pH (6-9).[13] Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a widely used buffer for both reactions.[3][11] It is critical to use amine-free buffers if performing an NHS ester reaction to introduce the functional groups.[11][13]
Q5: How can I purify my final conjugate and remove excess linker?
The choice of purification method depends on the size difference between your final conjugate and the unreacted linker/biomolecule. Common methods include:
-
Size Exclusion Chromatography (SEC) / Desalting: This is a highly effective method for separating larger conjugated biomolecules from smaller, excess reagents. Spin desalting columns are convenient for rapid, small-scale purification.[3][16]
-
Dialysis: This technique is suitable for larger sample volumes and involves using a membrane with a specific molecular weight cut-off (MWCO) to retain the larger conjugate while allowing smaller, unreacted molecules to diffuse out. It is gentle but can be time-consuming.[16]
-
Tangential Flow Filtration (TFF): For large-scale preparations, TFF is an efficient method for buffer exchange and removal of small molecule impurities.[7][16]
Troubleshooting Guide
This guide addresses specific issues that may arise during your conjugation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Degraded Reagents: Tetrazine, DBCO, or TCO reagents have degraded due to improper storage (exposure to moisture, light, or wrong temperature).[7][8] | Store all reagents at -20°C, desiccated, and protected from light.[3][7] Allow vials to equilibrate to room temperature before opening to prevent condensation.[7][13] Use fresh reagents whenever possible. |
| Inefficient Initial Labeling: The starting biomolecule (e.g., antibody) was not effectively labeled with the TCO or azide moiety. | Optimize the molar ratio of the labeling reagent (e.g., NHS-ester) to your biomolecule (a 5- to 20-fold molar excess is a good starting point).[12] Ensure the buffer used for NHS ester labeling is amine-free (e.g., PBS, HEPES) at pH 7-9.[13] | |
| Suboptimal Reaction Conditions: Molar ratio, temperature, or reaction time are not optimized. | Empirically optimize the molar ratio of your reactants; start with a 1.5-3x excess of one component.[8] If reacting at room temperature, try increasing the incubation time (from 2 hours up to 12-24 hours) or increasing the temperature to 37°C if your biomolecules are stable.[8][10] | |
| Presence of Interfering Substances: Reducing agents (DTT, TCEP) in the buffer are inactivating the tetrazine.[14] | If disulfide bond reduction is necessary, remove the reducing agent via a desalting column before adding the tetrazine-containing reagent.[14] | |
| High Background Signal or Non-Specific Binding | Hydrophobic Interactions: The DBCO moiety is hydrophobic and can cause non-specific binding to proteins or cell membranes.[12] | Add a non-ionic detergent (e.g., 0.05-0.1% Tween-20) to wash buffers.[12] Increase the concentration or duration of blocking steps (e.g., using 1-5% BSA).[12] |
| Aggregation of Conjugate: The conjugate has formed aggregates, leading to high background. | Filter the final conjugate solution through a 0.22 µm spin filter before use to remove aggregates.[12] The PEG4 spacer is designed to improve solubility, but if aggregation persists, a longer PEG linker may be needed.[12] | |
| Precipitation During Reaction | Poor Reagent Solubility: The linker, often dissolved in an organic solvent like DMSO, is precipitating upon addition to the aqueous buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is low (typically <10%).[12] |
| Biomolecule Aggregation: Modification with the hydrophobic DBCO linker is causing the biomolecule to aggregate and precipitate. | Consider using a linker with a longer, more hydrophilic PEG chain to improve the solubility of the final conjugate.[12] | |
| Inconsistent Results Between Batches | Variability in Labeling: The degree of labeling (DOL) of the initial biomolecule with TCO or azide varies between experiments. | Characterize the labeled intermediate after each preparation using methods like mass spectrometry to ensure consistent labeling.[12] |
| Reagent Degradation During Storage: Inconsistent storage conditions or repeated freeze-thaw cycles are affecting reagent viability. | Aliquot reagents into single-use volumes upon receipt to minimize freeze-thaw cycles and exposure to moisture. Store desiccated at -20°C.[7] |
Experimental Protocols
Protocol 1: General Procedure for Two-Step Conjugation
This protocol outlines the general workflow for labeling a protein with an azide (for reaction with DBCO) and a second molecule with TCO (for reaction with tetrazine), followed by conjugation using the this compound linker.
Step 1: Labeling Protein 'A' with an Azide Group
-
Reagent Preparation: Prepare Protein 'A' in an amine-free buffer (e.g., PBS, pH 7.4). Prepare a 10 mM stock solution of an azide-NHS ester (e.g., N3-PEG4-NHS ester) in anhydrous DMSO.
-
Conjugation: Add the azide-NHS ester stock solution to the protein solution to achieve a 10-20 fold molar excess.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted azide linker using a desalting column or dialysis, exchanging the buffer back to standard PBS pH 7.4.
Step 2: Labeling Molecule 'B' with a TCO Group
-
Reagent Preparation: Prepare Molecule 'B' (which could be a small molecule, peptide, or another protein) in an appropriate amine-free buffer. Prepare a 10 mM stock solution of a TCO-NHS ester in anhydrous DMSO.
-
Conjugation & Purification: Follow the same conjugation, incubation, and purification steps as described for Protein 'A'.
Step 3: Conjugation via this compound Linker
-
First Conjugation (DBCO-Azide):
-
Prepare the azide-labeled Protein 'A' in PBS, pH 7.4.
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Add the linker to the azide-labeled Protein 'A' at a 1.5 to 5-fold molar excess relative to the protein.
-
Incubate for 4-12 hours at room temperature.[8]
-
Purify the resulting Protein 'A'-linker conjugate using a desalting column to remove excess linker.[3]
-
-
Second Conjugation (Tetrazine-TCO):
-
To the purified Protein 'A'-linker conjugate, add the TCO-labeled Molecule 'B'. A 1.5 to 5-fold molar excess of the TCO-molecule is typically used.[3]
-
The reaction is very fast and is often complete within 1-2 hours at room temperature.[3][7]
-
Monitor reaction progress by the disappearance of the tetrazine's pink/red color.
-
-
Final Purification: Purify the final conjugate using an appropriate chromatographic technique (e.g., SEC) to remove any unreacted starting materials.[7]
Data Summary Tables
Table 1: Recommended Reaction Conditions for IEDDA (Tetrazine-TCO) Ligation
| Parameter | Recommended Range | Notes |
| Molar Ratio (Tz:TCO) | 1:1.5 to 1:5 | Using a slight excess of the less critical component can drive the reaction to completion.[3] |
| pH | 6.0 - 9.0 | The reaction is robust across a range of pH values. PBS at pH 7.4 is common.[11] |
| Temperature | 4°C - 37°C | Reaction is very fast at room temperature. Can be performed at 4°C to protect sensitive biomolecules.[11] |
| Reaction Time | 30 - 120 minutes | Reaction is often complete within minutes. Longer times may be needed for dilute samples.[3][11] |
| Common Buffers | PBS, HEPES, Borate | Avoid amine-containing buffers if using NHS esters for labeling.[11] |
Table 2: Recommended Reaction Conditions for SPAAC (DBCO-Azide) Ligation
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The optimal ratio should be determined empirically. For antibodies, a higher excess (e.g., 7.5x) is sometimes used.[8][10] |
| pH | 6.0 - 9.0 | Reaction is efficient at near-neutral pH.[13] |
| Temperature | 4°C - 37°C | Higher temperatures increase the rate but may affect biomolecule stability.[8] |
| Reaction Time | 4 - 24 hours | Slower than Tetrazine-TCO ligation. Overnight incubation at 4°C or 4-12 hours at RT is typical.[8][10] |
| Common Solvents | PBS, HEPES | Ensure final concentration of organic co-solvents (e.g., DMSO) is low (<10%).[12] |
Visualizations
Caption: Workflow for two-step conjugation using a this compound linker.
Caption: Logical workflow for troubleshooting low conjugation yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyltetrazine-PEG4-hydrazone-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. benchchem.com [benchchem.com]
- 4. DBCO-PEG4-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyltetrazine-PEG3-DBCO, 2698339-24-9 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
Common side reactions with Methyltetrazine-PEG4-DBCO and how to avoid them
Welcome to the technical support center for Methyltetrazine-PEG4-DBCO. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your bioorthogonal conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary functionalities of this compound?
This compound is a heterobifunctional linker used in bioorthogonal chemistry. It contains two key reactive groups:
-
Methyltetrazine: This group participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) group. This reaction is known for its exceptionally fast kinetics.[1][2][3]
-
Dibenzocyclooctyne (DBCO): This group reacts with an azide (B81097) (-N3) group through a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1][4][5]
The PEG4 (polyethylene glycol) spacer is hydrophilic, which enhances the solubility of the reagent and the resulting conjugate in aqueous buffers and reduces steric hindrance.[6][7]
Q2: My reaction yield is low. What are the common causes and solutions?
Low product yield can stem from several factors, including reactant degradation, suboptimal reaction conditions, or steric hindrance.[8]
| Possible Cause | Recommended Solution(s) |
| Degradation of Reactants | Tetrazine Instability: Tetrazines, particularly those with electron-withdrawing groups, can be susceptible to degradation in aqueous media.[8][9][10] Use freshly prepared solutions. Store stock solutions in anhydrous solvents like DMSO or DMF at -20°C and protect from light.[8] DBCO Instability: DBCO can undergo rearrangement under strongly acidic conditions (e.g., 95% TFA) used for peptide cleavage from resin.[11] Avoid exposing DBCO-containing molecules to harsh acidic environments. |
| Suboptimal Stoichiometry | While a 1:1 molar ratio is theoretical, an imbalance can lead to incomplete reactions. Empirically optimize the molar ratio. Using a slight excess (e.g., 1.5 to 2-fold) of one reactant can help drive the reaction to completion.[2][8][12] |
| Incorrect Buffer/pH | The tetrazine-TCO ligation is generally robust across a pH range of 6-9.[12] However, the stability of your biomolecule of interest might be pH-dependent. Use a buffer system that maintains the integrity of your sample, such as phosphate-buffered saline (PBS).[12] Avoid buffers containing primary amines (e.g., Tris) if you are working with related reagents that have NHS esters.[13] |
| Steric Hindrance | If the reactive moieties are attached to bulky molecules, their ability to interact can be impeded. The built-in PEG4 spacer helps mitigate this, but if the problem persists, using a linker with a longer PEG chain may be beneficial.[8][14] |
| Reactant Precipitation | Poor solubility of reactants or the final product can halt the reaction. The PEG4 linker improves water solubility.[1][6] If solubility issues arise, consider using buffers with a small percentage of a miscible organic solvent like DMSO, ensuring it doesn't negatively impact your biomolecules.[15] |
Q3: I'm observing unexpected side products. What are the likely side reactions and how can I prevent them?
Side products often arise from the hydrolysis of reactive groups or reactions with non-target molecules.
| Side Reaction | Prevention Strategy |
| Hydrolysis of Tetrazine/DBCO | Both tetrazine and DBCO moieties can be susceptible to hydrolysis in aqueous environments over extended periods.[16] Prepare solutions fresh before use and avoid prolonged storage in aqueous buffers. For applications requiring long incubation times, consider the stability of the specific tetrazine derivative.[10][16] |
| Reaction with Thiols | Free thiols (e.g., from DTT, BME, or cysteine residues) can potentially react with DBCO or TCO groups.[8] If possible, remove reducing agents before initiating the click reaction. If cysteine residues are present on your biomolecule and are not the intended target, consider site-specific labeling strategies to avoid cross-reactivity. |
| Oxidation | For oxygen-sensitive molecules, degassing the reaction buffer can prevent the formation of oxidation-related side products.[8] |
| Reactions with Impurities | Ensure that starting materials are of high purity to avoid side reactions with contaminants.[8] Purify your biomolecules before conjugation to remove any small molecule nucleophiles or other reactive species. |
Quantitative Data Summary
The choice of tetrazine and its reaction partner is critical and involves a trade-off between reaction speed and stability.
Table 1: Stability of Various Tetrazine Derivatives The stability of tetrazines was evaluated in DMEM containing 10% FBS at 37°C. The data shows the percentage of the compound remaining after a specified time.
| Tetrazine Derivative | % Remaining after 12h | % Remaining after 48h | Reference |
| Methyl-tetrazine (Me-Tz) | > 92% | ~63% | [9] |
| Triazolyl-tetrazine (3b) | > 92% | ~63% | [9] |
| Pyridyl-tetrazine (Py-Tz) | Not specified | < 13% | [9] |
| H-tetrazine (H-Tz) | Not specified | < 13% | [9] |
Table 2: Second-Order Rate Constants for Tetrazine-TCO Reactions The reaction kinetics are influenced by the specific structures of the tetrazine and TCO derivatives. Reactions were performed in PBS at 37°C.
| Tetrazine Derivative | Reaction Partner | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Reference |
| Triazolyl-tetrazine (3b) | axial-TCO | 10,332 | [9] |
| Pyridyl-tetrazine (Py-Tz) | axial-TCO | > 10,332 | [9] |
| Methyl-tetrazine (Me-Tz) | axial-TCO | ~1,700 | [9] |
| Phenyl-tetrazine (Ph-Tz) | axial-TCO | < 1,700 | [9] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Tetrazine-TCO Ligation
This protocol outlines a general method for conjugating a TCO-modified biomolecule with a tetrazine-containing molecule.
Materials:
-
TCO-labeled biomolecule
-
This compound (or other tetrazine reagent)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF for stock solutions
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution (e.g., 10 mM) of the tetrazine reagent in anhydrous DMSO or DMF.
-
Prepare Reactants: Dissolve or dilute your TCO-labeled biomolecule in the reaction buffer to the desired concentration.
-
Initiate Reaction: Add the tetrazine reagent to the TCO-labeled biomolecule solution. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended to ensure complete conjugation.[2][12]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[2][12] Reaction times may vary based on reactant concentrations and the specific tetrazine-TCO pair used.
-
Purification: Remove the excess, unreacted tetrazine reagent and byproducts using a suitable method such as size-exclusion chromatography (e.g., a desalting column).[12]
-
Storage: Store the final conjugate at 4°C or as appropriate for the biomolecule.[12]
Protocol 2: Monitoring Reaction Progress with UV-Vis Spectroscopy
The progress of the tetrazine-TCO ligation can be monitored by observing the disappearance of the tetrazine's characteristic color, which corresponds to a decrease in its absorbance peak (typically around 520-540 nm).[8][17]
Procedure:
-
Determine λmax: Determine the maximum absorbance wavelength (λmax) of your tetrazine reagent in the chosen reaction buffer.
-
Set up Reaction: In a cuvette, mix the TCO-containing molecule and the reaction buffer.
-
Initiate and Measure: Place the cuvette in a spectrophotometer and record a baseline. Initiate the reaction by adding the tetrazine solution and mixing quickly.
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time until the reading stabilizes, indicating reaction completion.[8]
Visual Guides
Caption: A general experimental workflow for bioconjugation using this compound.
Caption: A logical workflow for troubleshooting low-yield bioconjugation reactions.
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and TCO.
References
- 1. Methyltetrazine-PEG4-hydrazone-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. interchim.fr [interchim.fr]
- 3. DBCO-PEG4-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. medium.com [medium.com]
- 8. benchchem.com [benchchem.com]
- 9. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. benchchem.com [benchchem.com]
- 15. interchim.fr [interchim.fr]
- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Tetrazine-TCO Ligation
Welcome to the technical support center for tetrazine-trans-cyclooctene (TCO) ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your bioorthogonal conjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during tetrazine-TCO ligation reactions, offering potential causes and solutions to help you optimize your experimental outcomes.
Issue 1: Slow or Incomplete Reaction
| Possible Cause | Recommended Solution(s) |
| Degradation of Reactants | Tetrazines can be susceptible to degradation in aqueous media, particularly those with electron-withdrawing groups. TCOs may also degrade, especially in the presence of thiols or under UV light. It is recommended to use freshly prepared solutions or reagents that have been stored under appropriate conditions (e.g., desiccated and protected from light).[1] |
| Steric Hindrance | If the tetrazine and TCO moieties are attached to large or bulky molecules, steric hindrance can impede the reaction. The introduction of a flexible spacer, such as polyethylene (B3416737) glycol (PEG), can increase the accessibility of the reactive groups.[1] |
| Incorrect Stoichiometry | While a 1:1 molar ratio is the theoretical ideal, an excess of one reactant (typically 1.5-2 fold) can help drive the reaction to completion.[1] The optimal ratio may need to be determined empirically for your specific system.[2] |
| Inaccurate Quantification of Reactants | Ensure the concentrations of your stock solutions are accurate by using a reliable method like UV-Vis spectroscopy to measure the concentration of the tetrazine solution.[1] |
Issue 2: Low Product Yield
| Possible Cause | Recommended Solution(s) |
| Side Reactions | To minimize side reactions, ensure that your starting materials are pure.[1] For molecules that are sensitive to oxygen, degassing the reaction buffer can prevent oxidation-related side products.[1] |
| Precipitation of Reactants or Product | If you observe precipitation, consider using PEGylated linkers to improve the aqueous solubility of your tetrazine or TCO.[1] A small amount of an organic co-solvent like DMSO or DMF can also be added, but its compatibility with your biological system should be verified.[1] |
| Suboptimal pH | While the tetrazine-TCO ligation is generally not sensitive to pH within the physiological range, the stability of the reactants can be pH-dependent. Some tetrazines may degrade in basic aqueous solutions.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the tetrazine-TCO reaction?
For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule (commonly 1.05 to 1.5-fold) relative to the TCO-functionalized molecule is often recommended.[2][3] However, the ideal ratio can vary depending on the specific molecules being conjugated and should be determined empirically.[2]
Q2: What are the recommended reaction buffers and pH range?
The tetrazine-TCO ligation is robust and works well in various aqueous buffers, with phosphate-buffered saline (PBS) being a frequent choice.[2] The reaction is typically carried out in a pH range of 6 to 9.[2][4][5] When labeling proteins with NHS esters to introduce TCO or tetrazine groups, it is important to use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) to avoid unwanted reactions with the buffer.[3]
Q3: What is the ideal reaction temperature and duration?
The reaction is known for its rapid kinetics and can often be completed at room temperature within 30 to 60 minutes.[2][3] For less reactive substrates or specific applications, the incubation time can be extended to 2 hours or even overnight at 4°C.[2] In some cases, incubation at 37°C can be used to further accelerate the reaction.[2][6]
Q4: Is a catalyst required for the TCO-tetrazine click reaction?
No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds quickly without the need for a catalyst, such as copper, which can be toxic to cells.[2][7] This catalyst-free nature makes it highly suitable for applications in biological systems and live-cell imaging.[2]
Q5: How can I monitor the progress of the reaction?
The progress of the tetrazine-TCO reaction can be monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic absorbance peak, which is typically between 510 and 550 nm.[4][5]
Quantitative Data Summary
The rate of the tetrazine-TCO ligation is influenced by the specific structures of the reactants and the reaction conditions. The following table summarizes key quantitative data from various sources.
| Parameter | Value | Conditions |
| Second-Order Rate Constant (k) | 1 to 1 x 10^6 M⁻¹s⁻¹ | General range.[4][5] |
| up to 1000 M⁻¹s⁻¹ | ATTO-tetrazines with TCO.[5][6] | |
| > 800 M⁻¹s⁻¹ | General.[5][7] | |
| ~1000 M⁻¹s⁻¹ | Methyl-substituted tetrazines with TCO.[1][5] | |
| up to 30,000 M⁻¹s⁻¹ | Hydrogen-substituted tetrazines with TCO.[1][5] | |
| 2000 (±400) M⁻¹s⁻¹ | Dipyridal tetrazine and TCO.[5] | |
| Reaction pH | 6 - 9 | PBS buffer.[4][5] |
| 7 - 9 | For TCO-NHS ester reaction with primary amines.[5] | |
| Reaction Temperature | Room Temperature | General.[4][5] |
| 4°C, 25°C, or 37°C | Depending on the application.[5][6] | |
| Reaction Time | 10 - 30 minutes | General.[6] |
| 30 minutes - 2 hours | Protein-protein conjugation.[5] | |
| 60 minutes | Protein-protein conjugation.[5] |
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Conjugation
This protocol outlines the steps for conjugating two proteins using tetrazine-TCO ligation, starting with the activation of the proteins with TCO and tetrazine moieties via NHS ester chemistry.
Materials:
-
TCO-PEG-NHS ester
-
Methyl-tetrazine-PEG-NHS ester
-
Protein A and Protein B
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous DMSO or DMF
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Preparation of TCO-functionalized Protein A:
-
Dissolve Protein A in PBS. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.
-
To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.[5]
-
Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[8]
-
Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution.[8]
-
Incubate the reaction mixture for 60 minutes at room temperature.[5]
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[5]
-
Remove excess TCO-PEG-NHS ester using a spin desalting column.[5]
-
-
Preparation of Tetrazine-functionalized Protein B:
-
Follow the same procedure as for Protein A, substituting the TCO-PEG-NHS ester with a methyl-tetrazine-PEG-NHS ester.[5]
-
-
TCO-Tetrazine Ligation:
-
Mix the TCO-functionalized Protein A and the tetrazine-functionalized Protein B in a 1:1 molar ratio.[5] A slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used for optimal results.[5]
-
Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[5] The reaction can also be performed at 4°C, which may require a longer incubation time.[5]
-
The progress of the reaction can be monitored by the disappearance of the tetrazine's color or by measuring the decrease in absorbance between 510 and 550 nm.[4][5]
-
The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[5]
-
-
Storage:
-
Store the final conjugate at 4°C until further use.[5]
-
Protocol 2: Monitoring Tetrazine-TCO Ligation by UV-Vis Spectroscopy
This protocol describes how to monitor the reaction kinetics by observing the change in absorbance of the tetrazine.
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the tetrazine and TCO in a suitable solvent like DMSO or DMF.[1]
-
Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient of the tetrazine at its maximum absorbance wavelength (λmax), typically between 510-550 nm, in the reaction buffer.[1]
-
Initiate the Reaction: In a cuvette, add the reaction buffer and the TCO solution. Begin the measurement and then add the tetrazine solution to start the reaction, ensuring rapid mixing.[1]
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.[1]
-
Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order or second-order rate equation, depending on the experimental setup.[1]
Visualizations
Caption: A workflow diagram for a typical protein-protein conjugation using Tetrazine-TCO ligation.
Caption: A logical workflow for troubleshooting slow or incomplete Tetrazine-TCO ligation reactions.
References
Technical Support Center: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO Reagents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential side reaction between Dibenzocyclooctyne (DBCO) reagents and thiols in proteins.
Frequently Asked Questions (FAQs)
Q1: What is the DBCO-thiol side reaction?
A1: While DBCO reagents are designed for a highly specific, strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-modified molecules, they can also undergo a slower, off-target reaction with free thiol groups (-SH) present on cysteine residues in proteins.[1][2] This is known as a "thiol-yne" addition reaction.[1][2] This side reaction can lead to non-specific labeling of proteins, potentially compromising experimental results.[2]
Q2: How much faster is the desired SPAAC reaction compared to the DBCO-thiol side reaction?
A2: The desired SPAAC reaction with azides is significantly faster than the thiol-yne side reaction. Literature suggests that the reaction rate of DBCO with azides is approximately two orders of magnitude (about 100 times) faster than its reaction with thiols.[1] This inherent difference in reactivity means that under optimized conditions, the SPAAC reaction is highly favored.
Q3: How can I prevent the DBCO-thiol side reaction?
A3: The most effective method to prevent the DBCO-thiol side reaction is to block the free thiol groups on cysteine residues before introducing the DBCO reagent.[1][3] This is achieved by alkylating the thiols with reagents like iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM).[1] These alkylating agents form a stable covalent bond with the thiol group, rendering it unreactive towards DBCO. This blocking step is compatible with the subsequent SPAAC reaction.[1]
Q4: I am observing non-specific labeling in my experiment. How can I confirm it's due to the DBCO-thiol reaction?
A4: To confirm if the non-specific labeling is due to the DBCO-thiol side reaction, you can perform a control experiment. Prepare two samples of your protein or cell lysate: one with your azide-modified target and one without. Treat both samples with your DBCO-linked probe. If you observe labeling in the sample without the azide (B81097), it is likely due to non-specific reactions, such as the thiol-yne addition.[4] You can further validate this by pre-treating a sample with a thiol-blocking agent like iodoacetamide before adding the DBCO reagent. A significant reduction in non-specific labeling in the blocked sample would confirm thiol reactivity.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background or non-specific labeling of proteins. | Reaction of DBCO with free thiols on cysteine residues. | 1. Thiol Blocking: Pre-treat your protein sample with a thiol-alkylating agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM) before adding the DBCO reagent. (See Experimental Protocols section for details).[1][3]2. Optimize Reaction Time: Since the thiol-yne reaction is slower than SPAAC, reducing the incubation time with the DBCO reagent can minimize off-target labeling.[5] |
| Excess DBCO reagent. | 1. Titrate DBCO Reagent: Determine the optimal concentration of your DBCO reagent to minimize excess that could contribute to background.[3]2. Purification: Ensure thorough removal of unreacted DBCO reagent after the labeling step through methods like dialysis or size-exclusion chromatography.[6] | |
| Low signal from the specific SPAAC reaction. | Suboptimal reaction conditions. | 1. pH: Ensure the reaction buffer is at a physiological pH (around 7.4), as extreme pH values can affect protein stability and reactivity.[7]2. Concentration: Increasing the concentration of your azide-modified protein and DBCO reagent can improve reaction efficiency.[8] |
| Steric hindrance. | If the azide or DBCO moiety is in a sterically hindered location, consider using DBCO reagents with longer PEG linkers to improve accessibility.[5] |
Quantitative Data Summary
The following table summarizes the relative reaction rates of DBCO with its intended azide target versus the off-target thiol group.
| Reaction | Reactant 1 | Reactant 2 | Relative Rate Constant | Reference |
| SPAAC (Desired Reaction) | DBCO | Azide | ~100x | [1] |
| Thiol-Yne (Side Reaction) | DBCO | Thiol (Cysteine) | ~1x | [1] |
Experimental Protocols
Protocol 1: Thiol Blocking with Iodoacetamide (IAM)
This protocol describes the alkylation of free thiol groups in a protein sample prior to a SPAAC reaction.
Materials:
-
Protein sample in a suitable buffer (e.g., PBS, pH 7.4)
-
Dithiothreitol (DTT) stock solution (e.g., 1 M)
-
Iodoacetamide (IAM) stock solution (e.g., 1 M in water or buffer). Note: Prepare fresh and protect from light.[9]
-
Desalting column or dialysis equipment
Procedure:
-
Reduction (Optional but Recommended): To ensure all cysteine residues are in their reduced, free-thiol form, treat the protein sample with 10 mM DTT for 30-60 minutes at room temperature.[3]
-
Removal of DTT: Remove the excess DTT using a desalting column or through dialysis against a DTT-free buffer. This step is crucial as DTT will react with IAM.
-
Alkylation: Add the freshly prepared IAM stock solution to the protein sample to a final concentration of 50-100 mM.[3]
-
Incubation: Incubate the reaction mixture in the dark for 1 hour at room temperature.[3][7] The alkylation reaction is more efficient at a slightly alkaline pH (7.5-8.5).[7][9]
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like DTT or β-mercaptoethanol.
-
Removal of Excess IAM: Remove unreacted IAM using a desalting column or dialysis.
-
The protein sample is now ready for the SPAAC reaction with the DBCO reagent.
Protocol 2: Control Experiment to Detect DBCO-Thiol Reactivity
This protocol allows you to assess the level of non-specific labeling due to the thiol-yne reaction in your system.
Materials:
-
Your protein sample or cell lysate (without azide modification)
-
DBCO-linked fluorescent probe or biotin
-
Thiol-blocking agent (e.g., Iodoacetamide)
-
SDS-PAGE and Western blot or fluorescence imaging system
Procedure:
-
Prepare Samples: Set up three parallel samples of your protein/lysate:
-
Sample A (Negative Control): Protein/lysate only.
-
Sample B (DBCO Treatment): Protein/lysate + DBCO-linked probe.
-
Sample C (Blocked Control): Protein/lysate pre-treated with IAM (as per Protocol 1) before adding the DBCO-linked probe.
-
-
Incubation: Incubate all samples under your standard SPAAC reaction conditions (time, temperature, concentration).
-
Analysis: Analyze the samples by SDS-PAGE.
-
If using a fluorescent DBCO probe, visualize the gel using a fluorescence imager.
-
If using a biotinylated DBCO probe, perform a Western blot and detect with streptavidin-HRP.
-
-
Interpretation:
-
Sample A should show no signal.
-
A signal in Sample B indicates non-specific labeling.
-
A significantly reduced or absent signal in Sample C compared to Sample B confirms that the non-specific labeling is primarily due to the reaction of DBCO with thiols.[4]
-
Visualizations
Caption: DBCO's primary and side reaction pathways.
Caption: Experimental workflow to prevent thiol-yne side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. lifetein.com [lifetein.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
Long-term storage and handling of Methyltetrazine-PEG4-DBCO
This technical support center provides guidance on the long-term storage, handling, and troubleshooting of Methyltetrazine-PEG4-DBCO for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3][4][5][6] Some suppliers also recommend storing it under desiccated conditions.[1][5]
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions should be prepared in anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or dichloromethane (B109758) (DCM).[1][2][7] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q3: What is the recommended storage temperature and shelf-life for stock solutions?
The stability of stock solutions is dependent on the storage temperature. The following table summarizes the recommended storage conditions and expected shelf-life.
| Storage Temperature | Shelf-Life | Recommendations |
| -20°C | Up to 1 month | Store in sealed vials, protected from light and moisture.[1][8] |
| -80°C | Up to 6-12 months | Store in sealed vials, protected from light and moisture.[1][8][9] |
Q4: What is the appearance and solubility of this compound?
This compound typically appears as a red crystalline or light pink solid/semi-solid.[1][5] It is soluble in common organic solvents like DMSO, DMF, DCM, chloroform, and tetrahydrofuran (B95107) (THF).[1][2][5][7] The PEG4 spacer enhances its aqueous solubility.[1][10][11][12]
Q5: What factors can lead to the degradation of this compound?
The tetrazine moiety is sensitive to light and high temperatures.[1] It can also be susceptible to nucleophilic attack. While the methyl group on the tetrazine ring improves stability, degradation can still occur in aqueous solutions, especially in the presence of nucleophiles like thiols.[1]
Troubleshooting Guide
Problem: Loss of reactivity in a click chemistry reaction.
| Possible Cause | Recommended Solution |
| Improper Storage of Solid Compound | Ensure the solid compound has been consistently stored at -20°C or below, protected from light and moisture.[1] |
| Degradation of Stock Solution | Prepare a fresh stock solution for your experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles or have been stored for an extended period.[1] For long-term use, store aliquots at -80°C for up to one year.[9] |
| Incompatible Reaction Buffer | The pH or components of your reaction buffer might be degrading the tetrazine. Tetrazine-based reactions are typically performed in aqueous buffers at a neutral to slightly acidic pH. Avoid strong acids, strong alkalis, and potent oxidizing or reducing agents.[1] |
Problem: Poor solubility of the compound in aqueous buffer.
| Possible Cause | Recommended Solution |
| Insufficient Organic Solvent | First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF before diluting it with your aqueous reaction buffer. |
| Compound Concentration Too High | The PEG4 spacer enhances water solubility, but at high concentrations, the compound may still precipitate in purely aqueous solutions.[10][11][12] Try reducing the final concentration in your reaction mixture. |
Experimental Protocols
Protocol for Preparing a Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a sufficient volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the vial until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 12 months).[1][8][9]
Protocol for a General Click Chemistry Reaction
-
Prepare your azide-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Add the this compound stock solution to the reaction mixture. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturing biological molecules.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 30 minutes to several hours depending on the concentration of the reactants.[13]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, SDS-PAGE).
-
Purify the resulting conjugate to remove any unreacted reagents.
Visualizations
Caption: Recommended workflow for handling this compound.
Caption: Bioorthogonal reaction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyltetrazine-PEG3-DBCO, 2698339-24-9 | BroadPharm [broadpharm.com]
- 3. DBCO-PEG4-bis-PEG3-methyltetrazine | BroadPharm [broadpharm.com]
- 4. DBCO-PEG4-tris-PEG3-methyltetrazine | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]
- 7. DBCO-PEG4-Methyltetrazine this compound - DBCO-PEG - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Methyltetrazine-PEG4-hydrazone-DBCO | TargetMol [targetmol.com]
- 10. Methyltetrazine-PEG4-hydrazone-DBCO | AxisPharm [axispharm.com]
- 11. Methyltetrazine-PEG4-hydrazone-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 12. Methyltetrazine-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 13. medium.com [medium.com]
Solubility issues with Methyltetrazine-PEG4-DBCO and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyltetrazine-PEG4-DBCO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule used in bioconjugation, specifically in copper-free click chemistry.[1][2] It contains two reactive groups: a methyltetrazine moiety and a dibenzocyclooctyne (DBCO) group, separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[3][4] The methyltetrazine group reacts with trans-cyclooctene (B1233481) (TCO) functionalized molecules, while the DBCO group reacts with azide-functionalized molecules.[5][6] This allows for the precise and efficient linking of two different molecules, such as antibodies to drugs in the development of antibody-drug conjugates (ADCs).[5][7]
Q2: What is the role of the PEG4 spacer in this compound?
The polyethylene glycol (PEG4) spacer enhances the aqueous solubility of the molecule and the resulting conjugate.[4][6][8] It also provides a flexible and long connection that can reduce steric hindrance between the conjugated molecules.[9] In therapeutic applications, the PEG linker can contribute to improved pharmacokinetics and reduced immunogenicity.[10]
Q3: In what solvents is this compound soluble?
This compound is readily soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF).[1][6][11] The PEG4 spacer enhances its solubility in aqueous buffers.[6][8]
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in an anhydrous water-miscible organic solvent such as DMSO or DMF at a concentration of 1-10 mM.[10] This stock solution can then be diluted into the final aqueous reaction buffer.
Q5: What are the optimal pH conditions for reactions involving this compound?
Reactions with the DBCO moiety and azides are efficient at a near-neutral pH range of 6-9.[12] For conjugating to primary amines (if the DBCO or tetrazine moiety is part of an NHS ester), a pH of 7-9 is recommended.[9][13]
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation in Aqueous Buffer
| Possible Cause | Solution |
| Limited aqueous solubility of the compound. | While the PEG4 spacer improves water solubility, high concentrations in purely aqueous buffers may still lead to precipitation. It is recommended to first dissolve this compound in a water-miscible organic solvent like DMSO or DMF to create a stock solution.[1] This stock solution can then be added to the aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is compatible with the stability and function of your biomolecules (typically under 10-25%).[14][15] |
| Low temperature of the buffer. | Ensure your aqueous buffer is at room temperature before adding the this compound stock solution, unless the experimental protocol specifies otherwise. |
| Incorrect buffer composition. | Certain buffers or additives may reduce the solubility of the compound. If possible, test the solubility in a small volume of your intended buffer before proceeding with the full-scale experiment. |
Issue 2: Low or No Conjugation Efficiency
| Possible Cause | Solution |
| Degraded reagent. | Ensure that the this compound has been stored correctly at -20°C and protected from moisture.[1] Prepare stock solutions fresh before use.[12] |
| Incorrect stoichiometry. | Optimize the molar ratio of this compound to your target molecule. A molar excess of the linker may be required. For the subsequent click reaction, a 1.5 to 3-fold molar excess of the DBCO-labeled molecule to the azide-containing molecule is often recommended.[14] |
| Suboptimal reaction buffer pH. | Ensure the pH of the reaction buffer is within the optimal range for the specific conjugation chemistry being used (typically pH 7-9 for DBCO-azide reactions).[12] |
| Presence of interfering substances. | Buffers containing azides should not be used in reactions with the DBCO group.[14] |
| Steric hindrance. | The PEG4 spacer is designed to minimize steric hindrance, but the structure of the molecules being conjugated can still play a role.[9] Consider altering the linker length if steric hindrance is suspected. |
Quantitative Data
While specific quantitative solubility data for this compound in various aqueous buffers is not widely published, the following table provides data for structurally related compounds, which can serve as a useful reference.
| Compound | Solvent/Buffer | Solubility |
| DBCO-PEG4-NHS ester | Aqueous buffers | Up to 1.5 mM[12] |
| DBCO-PEG4-Maleimide | Aqueous buffers | Up to 6.6 mM[14] |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound for Bioconjugation
-
Reagent Preparation :
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10 mM.[10]
-
-
Reaction Setup :
-
Prepare your azide-functionalized molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Add the this compound stock solution to the solution of your azide-functionalized molecule to achieve the desired final concentration. Ensure the final concentration of DMSO or DMF is low enough to not affect your biomolecule's stability and function.
-
-
Incubation :
-
Purification :
Protocol 2: Two-Step Bioconjugation using this compound
This protocol describes the labeling of an azide-containing protein with this compound, followed by a reaction with a TCO-containing molecule.
Step 1: Labeling of Azide-Containing Protein with this compound
-
Follow the procedure outlined in Protocol 1 to react your azide-containing protein with this compound and purify the resulting DBCO-labeled protein.
Step 2: Reaction of DBCO-Labeled Protein with a TCO-Containing Molecule
-
Reagent Preparation :
-
Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO).[10]
-
-
Click Reaction :
-
Final Purification :
-
Purify the final conjugate using a suitable method like SEC to remove any unreacted TCO-containing molecule.[10]
-
Visualizations
Caption: Experimental workflow for a two-step bioconjugation using this compound.
Caption: Troubleshooting logic for low conjugation yield with this compound.
References
- 1. Methyltetrazine-PEG3-DBCO, 2698339-24-9 | BroadPharm [broadpharm.com]
- 2. This compound | CAS 2698339-24-9 - Taskcm [taskcm.com]
- 3. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]
- 4. Methyltetrazine-PEG4-hydrazone-DBCO | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Methyltetrazine-PEG4-hydrazone-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. Methyltetrazine-PEG4-hydrazone-DBCO | TargetMol [targetmol.com]
- 8. DBCO-PEG4-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. DBCO-PEG4-hydrazone-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. interchim.fr [interchim.fr]
- 15. Bioorthogonal protein-DNA conjugation methods for force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Methyltetrazine-PEG4-DBCO
Welcome to the technical support center for Methyltetrazine-PEG4-DBCO. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker used in bioorthogonal chemistry.[1][2][3] It contains two reactive groups: a methyltetrazine and a dibenzocyclooctyne (DBCO).[1][3]
-
Methyltetrazine: Reacts with trans-cyclooctene (B1233481) (TCO) and other strained alkenes via an inverse electron demand Diels-Alder (iEDDA) reaction. This is one of the fastest bioorthogonal reactions currently known.[][5]
-
DBCO: Reacts with azides through strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2][6][7][8][]
The polyethylene (B3416737) glycol (PEG4) spacer enhances water solubility and reduces steric hindrance during conjugation.[] This linker is commonly used to connect two molecules that may not otherwise be easily joined, such as proteins, antibodies, oligonucleotides, or small molecules.[1]
Q2: How should I store this compound?
For long-term stability, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For short-term use, stock solutions can be prepared in anhydrous DMSO or DMF and stored at -20°C for a few days, though fresh solutions are always recommended. Avoid repeated freeze-thaw cycles.
Q3: My conjugation reaction is not working or has a low yield. What are some common causes?
Low conjugation efficiency can arise from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Troubleshooting Guide
Issue 1: Low or No Conjugation Product
| Possible Cause | Recommended Solution |
| Degradation of Reagents | - Use freshly prepared stock solutions of this compound. - Ensure that the azide (B81097) or TCO-containing molecule has not degraded. Verify the integrity of your starting materials. |
| Incorrect Buffer Composition | - Avoid buffers containing primary amines (e.g., Tris, glycine) if you are using an NHS-ester variant of the linker to react with an amine on your molecule, as these will compete with the reaction.[6][10][11] - Do not use buffers containing azides if you intend to use the DBCO functionality, as the azide will react with the DBCO.[10] |
| Suboptimal Reaction Conditions | - Ensure the pH of the reaction buffer is within the optimal range for your specific conjugation (typically pH 7-9 for NHS ester reactions).[6] - While reactions can proceed at room temperature, incubation at 4°C overnight can sometimes improve yields for sensitive biomolecules.[10] |
| Steric Hindrance | - The PEG4 spacer is designed to minimize steric hindrance, but for very large or complex molecules, a longer PEG spacer might be necessary. |
| Inaccurate Quantification of Reactants | - Accurately determine the concentration of your starting materials before setting up the reaction. |
Issue 2: How to Handle Unreacted this compound
After your conjugation reaction is complete, it is often necessary to quench or remove any unreacted this compound to prevent it from reacting with other molecules in subsequent steps of your experiment.
Option 1: Quenching the Tetrazine Moiety with a Thiol
Excess tetrazine can be quenched by reacting it with a thiol-containing molecule. A recently described method is the Tetrazine-Thiol Exchange (TeTEx), which is a reversible reaction that can be "locked" under certain conditions.[12][13] For the purpose of quenching, a simple, irreversible reaction is desirable.
Experimental Protocols
Protocol 1: Quenching Unreacted Tetrazine with a Thiol Reagent
This protocol describes how to quench the methyltetrazine moiety of unreacted this compound using a thiol-containing scavenger.
Materials:
-
Reaction mixture containing unreacted this compound
-
Thiol-containing quencher (e.g., 1 M stock solution of N-acetylcysteine or glutathione (B108866) in a compatible buffer)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Once the primary conjugation reaction is deemed complete, add a 10-50 fold molar excess of the thiol-containing quencher to the reaction mixture.
-
Incubate the reaction for 1-2 hours at room temperature.
-
The quenched product can then be removed by standard purification methods such as size-exclusion chromatography or dialysis.
Option 2: Quenching the DBCO Moiety
Finding a simple, direct quenching agent for the DBCO group that can be added to the reaction mixture is less straightforward. The primary method for dealing with excess DBCO is through purification. However, a potential chemical quenching strategy involves the use of an azide.
Protocol 2: Quenching Unreacted DBCO with an Azide Reagent (Use with Caution)
This protocol describes a potential method for quenching the DBCO moiety. Note: Azides can be toxic, and the resulting triazole product will still be present in the reaction mixture and will need to be removed.
Materials:
-
Reaction mixture containing unreacted this compound
-
Azide quencher (e.g., 1 M stock solution of sodium azide in water). Caution: Sodium azide is highly toxic.
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Following the completion of the primary reaction, add a 10-50 fold molar excess of the azide quenching solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Remove the excess azide and the quenched product by purification (e.g., dialysis or size-exclusion chromatography).
Option 3: Purification to Remove Excess Reagent
In many cases, the most effective way to remove unreacted this compound is through purification.
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating your larger, conjugated biomolecule from the smaller, unreacted linker.
-
Dialysis: For larger biomolecules, dialysis can be used to remove the smaller, unreacted linker.
Issue 3: Quenching an Activated (e.g., NHS Ester) Linker
If you are using a variant of this compound that has been activated for reaction with a specific functional group (e.g., an N-hydroxysuccinimide or NHS ester to react with a primary amine), this activated group can be quenched.
Protocol 3: Quenching of DBCO-NHS or Tetrazine-NHS Esters
Materials:
-
Reaction mixture containing the unreacted NHS ester linker.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).[10][14]
Procedure:
-
Add the quenching solution to your reaction mixture to a final concentration of 50-100 mM.[14]
-
Incubate for 15-30 minutes at room temperature.[14]
-
The quenched linker and excess quenching agent can then be removed by purification.
Visualizing the Quenching Workflow
The following diagram illustrates the decision-making process for handling unreacted this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. DBCO-amine - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 3. researchgate.net [researchgate.net]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. interchim.fr [interchim.fr]
- 7. Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. Click’n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyltetrazine-PEG4-DBCO Conjugates
Welcome to the Technical Support Center for the purification of Methyltetrazine-PEG4-DBCO conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these conjugates and the removal of reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in a this compound conjugation reaction mixture?
Common impurities include unreacted this compound linker, hydrolyzed linker, and potentially byproducts from the synthesis of the linker itself, such as incompletely functionalized PEG chains. Additionally, if conjugating to a biomolecule, unreacted biomolecule and aggregated conjugates may be present.
Q2: Which purification method is most suitable for my this compound conjugate?
The choice of purification method depends on several factors, including the size of your target conjugate, the nature of the impurities, the sample volume, and the desired final purity. The most common methods are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).
Q3: How can I assess the purity of my final conjugate?
Purity can be assessed using a combination of analytical techniques. HPLC (High-Performance Liquid Chromatography), particularly Reverse-Phase (RP-HPLC) or Size Exclusion (SEC-HPLC), is widely used to separate the conjugate from impurities.[][2] SDS-PAGE can be used to visualize the protein conjugate and any unreacted protein. UV-Vis spectroscopy can help determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the DBCO group (around 309 nm).[3] Mass spectrometry can confirm the identity and integrity of the conjugate.
Q4: What can I do to prevent aggregation of my conjugate during purification?
Aggregation can be a common issue, especially with hydrophobic DBCO moieties.[3] To minimize aggregation, consider using a lower molar excess of the this compound linker during the conjugation reaction. The PEG4 linker itself is hydrophilic and helps to mitigate aggregation.[3] Additionally, ensure that the buffer conditions (pH, ionic strength) are optimal for your biomolecule's stability throughout the purification process.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your this compound conjugates.
| Problem | Possible Cause | Solution |
| Low recovery of the conjugated product | Non-specific binding: The conjugate may be binding to the purification column or membrane. | - Test different SEC resins or TFF membranes to find one with minimal non-specific binding. - Adjust buffer conditions (e.g., increase salt concentration) to reduce non-specific interactions. |
| Aggregation and precipitation: The conjugate has aggregated and is being lost during filtration or centrifugation steps. | - Optimize the conjugation reaction to avoid over-labeling. - Perform purification at a lower concentration. - Screen different buffer conditions (pH, excipients) to improve conjugate solubility. | |
| Inappropriate purification method: The chosen method may not be suitable for the scale or nature of your conjugate. | - For small sample volumes, spin desalting columns are fast and offer high recovery.[4] - For larger volumes, TFF is a scalable and efficient option.[3] | |
| Inefficient removal of unreacted this compound | Suboptimal separation parameters: The purification method is not resolving the conjugate from the smaller linker molecule. | - SEC: Ensure the column has the appropriate pore size for the size difference between your conjugate and the free linker. Optimize the flow rate for better resolution. - Dialysis: Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO) (e.g., 10-20 kDa for antibody conjugates). Increase the dialysis volume and the number of buffer changes.[5] - TFF: Perform sufficient diafiltration volumes (typically 5-10) to wash away the small molecules. |
| Presence of unexpected byproducts | Incomplete reaction or side reactions: The conjugation reaction may not have gone to completion, or side reactions may have occurred. | - Analyze the reaction mixture by HPLC or mass spectrometry to identify the byproducts. - Optimize reaction conditions (e.g., reaction time, temperature, pH) to favor the desired product formation. |
| Impure starting materials: The this compound linker itself may contain impurities from its synthesis. | - It is crucial to use a highly pure linker. If you suspect impurities, consider purifying the linker before the conjugation reaction using methods like RP-HPLC.[] |
Experimental Protocols
Size Exclusion Chromatography (SEC) Protocol
This method separates molecules based on their size. Larger molecules, like the conjugate, elute first, while smaller molecules, like the unreacted linker, are retained longer.
-
Column Selection: Choose an SEC column with a fractionation range appropriate for separating your conjugate from the free linker.
-
Equilibration: Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.4) until a stable baseline is achieved.
-
Sample Loading: Load the reaction mixture onto the column. The sample volume should ideally be less than 5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using a UV detector at 280 nm (for protein) and 309 nm (for DBCO).
-
Analysis: Pool the fractions containing the purified conjugate and analyze for purity and concentration.
Dialysis Protocol
Dialysis is a simple method for removing small molecules from a solution of larger molecules through a semi-permeable membrane.
-
Membrane Selection: Choose a dialysis membrane with a MWCO that will retain your conjugate while allowing the free linker to pass through (e.g., 10-20 kDa for an antibody conjugate).
-
Sample Preparation: Load the reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Place the sealed tubing/cassette in a large volume of dialysis buffer (at least 200 times the sample volume) at 4°C with gentle stirring.
-
Buffer Exchange: Change the dialysis buffer at least three times over 24-48 hours to ensure complete removal of the unreacted linker.
-
Sample Recovery: Carefully recover the purified conjugate from the dialysis tubing/cassette.
Tangential Flow Filtration (TFF) Protocol
TFF is a rapid and scalable method for buffer exchange and removal of small molecules.
-
System Setup: Set up the TFF system with a membrane cassette having an appropriate MWCO.
-
Equilibration: Equilibrate the system with the desired buffer.
-
Diafiltration: Add the reaction mixture to the sample reservoir and begin diafiltration by adding fresh buffer at the same rate as the permeate is being removed. This process effectively washes away the unreacted linker.
-
Concentration (Optional): After sufficient diafiltration volumes (typically 5-10), the sample can be concentrated by stopping the addition of fresh buffer.
-
Sample Recovery: Recover the purified and concentrated conjugate from the system.
Data Presentation
Table 1: Comparison of Purification Methods for this compound Conjugates
| Method | Principle | Typical Purity | Typical Yield | Processing Time | Scalability | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | Size-based separation | >95% | 70-90% | 1-4 hours | Low to Medium | High resolution, good for analytical and small-scale preparative work. | Sample dilution, limited loading capacity. |
| Dialysis | Diffusion across a semi-permeable membrane | >90% | >90% | 24-48 hours | High | Simple, gentle on the sample, high recovery. | Time-consuming, potential for sample dilution. |
| Tangential Flow Filtration (TFF) | Size-based separation using a membrane and cross-flow | >95% | >90% | 1-3 hours | High | Fast, scalable, can also concentrate the sample.[6] | Requires specialized equipment, potential for membrane fouling. |
Visualizations
Caption: General workflow for the purification and analysis of this compound conjugates.
Caption: A troubleshooting decision tree for common purification issues.
References
Validation & Comparative
A Head-to-Head Comparison: Methyltetrazine-PEG4-DBCO vs. Alternative PEGylated Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that profoundly influences the performance, stability, and efficacy of bioconjugates. This guide provides an objective comparison of Methyltetrazine-PEG4-DBCO with other commonly used PEGylated crosslinkers, supported by experimental data and detailed protocols to inform your selection process.
This compound has emerged as a powerful tool in bioconjugation, primarily due to its reliance on bioorthogonal chemistry. This heterobifunctional linker incorporates a methyltetrazine group for reaction with a trans-cyclooctene (B1233481) (TCO) and a dibenzocyclooctyne (DBCO) group for reaction with an azide. These reactions, often termed "click chemistry," are characterized by their high specificity and rapid kinetics in biological environments. However, a variety of other PEGylated crosslinkers, each with distinct reactive groups and mechanisms, offer viable alternatives for specific applications. This guide will delve into a comparative analysis of their performance characteristics.
Quantitative Performance Data
To facilitate a clear comparison, the following tables summarize key quantitative data for this compound and other prevalent PEGylated crosslinkers.
| Crosslinker Type | Reactive Groups | Target Functional Groups | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Methyltetrazine-PEG-TCO/DBCO | Methyltetrazine & DBCO | trans-Cyclooctene (TCO) & Azide | Up to 3.3 x 10⁶ (Tetrazine-TCO)[1]; ~0.11 (DBCO-Azide)[2] | Extremely fast and bioorthogonal reaction (Tetrazine-TCO), high specificity, no catalyst required. | Requires pre-functionalization of biomolecules with TCO or azide. |
| NHS-Ester-PEG | N-Hydroxysuccinimide Ester | Primary Amines (e.g., Lysine) | ~10¹ - 10² | Well-established chemistry, readily available reagents. | Can lead to heterogeneous products due to multiple lysine (B10760008) residues, susceptible to hydrolysis. |
| Maleimide-PEG | Maleimide | Thiols (e.g., Cysteine) | ~10² - 10³ | Site-specific conjugation to cysteine residues. | Potential for retro-Michael addition (reversibility) and reaction with other nucleophiles. |
| Alkyne-PEG (CuAAC) | Terminal Alkyne | Azide | ~10² - 10³ | High efficiency and specificity. | Requires a cytotoxic copper catalyst, limiting in vivo applications. |
| Alkyne-PEG (SPAAC) | Cyclooctyne (e.g., DBCO) | Azide | ~1 | Bioorthogonal, no catalyst required. | Slower kinetics compared to Tetrazine-TCO ligation. |
| Linkage Stability Comparison | Description |
| Tetrazine-TCO Linkage | A TCO-modified IgG showed a 10.5% loss of reactivity towards tetrazines after 4 weeks of storage at 4°C in a phosphate (B84403) buffer (pH 7.5). The loss was reduced to 7% when stored at -20°C.[3] However, TCO can isomerize to the less reactive cis-cyclooctene isomer in the presence of thiols or in serum.[4][5] |
| Maleimide-Thiol Linkage | The thiol-maleimide bond can be susceptible to retro-Michael addition, leading to deconjugation, especially in the presence of competing thiols like glutathione (B108866) in the cellular environment. Some studies have shown that maleimide-PEG conjugates can exhibit significant deconjugation over time.[6][7] |
| Amide Bond (from NHS-Ester) | The amide bond formed from the reaction of an NHS ester with a primary amine is generally considered highly stable under physiological conditions. |
Visualizing the Chemistry: Reaction and Workflow Diagrams
To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the key reaction pathways and a general experimental workflow for comparing crosslinkers.
Caption: Bioorthogonal reactions of this compound.
Caption: Workflow for comparing PEGylated crosslinkers.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are representative protocols for key experiments.
Protocol 1: Antibody Conjugation with Methyltetrazine-PEG4-Acid (Two-Step)
This protocol describes the initial modification of an antibody with a tetrazine moiety, which can then be reacted with a DBCO- or TCO-modified molecule.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
Methyltetrazine-PEG4-Acid
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size Exclusion Chromatography (SEC) column or dialysis cassette
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare a 10 mg/mL stock solution of Methyltetrazine-PEG4-Acid in anhydrous DMSO.
-
Prepare fresh 10 mg/mL stock solutions of EDC and sulfo-NHS in ultrapure water.[8]
-
-
Antibody Preparation:
-
Exchange the antibody into the Reaction Buffer to a concentration of 2-10 mg/mL.
-
-
Activation and Conjugation:
-
Add the Methyltetrazine-PEG4-Acid stock solution to the antibody solution to achieve a 10-20 fold molar excess.
-
Add EDC and sulfo-NHS to the reaction mixture to a final concentration of 5 mM and 10 mM, respectively.[8]
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the tetrazine-modified antibody using an SEC column or dialysis to remove excess reagents.
-
-
Second-Step "Click" Reaction:
-
To the purified tetrazine-modified antibody, add a 1.5 to 5-fold molar excess of the DBCO- or TCO-containing molecule.
-
Incubate at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC.
-
-
Final Purification:
-
Purify the final conjugate using SEC or dialysis.
-
Protocol 2: Antibody Labeling with NHS-PEG4-Linker
This protocol outlines a standard procedure for labeling antibodies with an NHS-ester functionalized PEG linker.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-PEG4-linker (e.g., NHS-PEG4-Biotin)
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size Exclusion Chromatography (SEC) column or dialysis cassette
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare a 10 mg/mL stock solution of the NHS-PEG4-linker in anhydrous DMSO.
-
-
Antibody Preparation:
-
Exchange the antibody into the Reaction Buffer to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the labeled antibody using an SEC column or dialysis to remove excess linker and byproducts.
-
Protocol 3: Quantification of Drug-to-Antibody Ratio (DAR) by HPLC
Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR of antibody-drug conjugates (ADCs).
Materials:
-
Purified ADC sample
-
HIC HPLC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 6.8)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8 with 20% isopropanol)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
HPLC Analysis:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8, etc.).[][13][14]
-
Calculate the area of each peak.
-
The average DAR is calculated as the weighted average of the peak areas, where each peak is weighted by its corresponding number of conjugated drugs.[][15]
-
Conclusion
The selection of a PEGylated crosslinker is a multifaceted decision that depends on the specific requirements of the application. This compound offers significant advantages in terms of reaction speed and bioorthogonality, making it an excellent choice for applications requiring rapid and specific conjugation in complex biological media, such as in vivo imaging and targeted therapy.
Conversely, traditional crosslinkers like NHS-esters and maleimides remain valuable tools, particularly when site-specific cysteine residues are available (for maleimides) or when the goal is to label abundant amine groups. The choice ultimately involves a trade-off between reaction kinetics, specificity, stability, and the need for pre-functionalization of the biomolecules. The experimental protocols provided in this guide offer a framework for conducting comparative studies to identify the optimal crosslinker for your specific research and development needs.
References
- 1. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 2. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. furthlab.xyz [furthlab.xyz]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 13. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 14. ymc.eu [ymc.eu]
- 15. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Bioorthogonal Ligation Kinetics: Tetrazine-TCO vs. Azide-DBCO
For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the choice of ligation strategy is paramount to experimental success. The kinetics of the chosen reaction directly impacts the efficiency, required reactant concentrations, and feasibility of applications in complex biological systems. This guide provides an objective comparison of two of the most prominent bioorthogonal reactions: the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO), and the strain-promoted alkyne-azide cycloaddition (SPAAC) between an azide (B81097) and a dibenzocyclooctyne (DBCO).
The heterobifunctional linker, Methyltetrazine-PEG4-DBCO, exemplifies the utility of these distinct chemistries, possessing moieties for both types of reactions. The methyltetrazine group rapidly and specifically reacts with a TCO-modified molecule, while the DBCO group undergoes a selective ligation with an azide-functionalized partner. Understanding the kinetic differences between these two reactions is crucial for designing multi-step labeling strategies or selecting the appropriate chemistry for a specific application.
Comparative Analysis of Second-Order Rate Constants
The efficacy of a bioorthogonal reaction is quantitatively described by its second-order rate constant (k₂). A higher k₂ value signifies a faster reaction, enabling efficient conjugation at lower reactant concentrations and over shorter timescales. The data presented below, culled from peer-reviewed literature and technical documents, highlights the significant kinetic differences between the Tetrazine-TCO and Azide-DBCO ligations.
| Reaction Type | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions |
| Tetrazine-TCO Ligation (iEDDA) | 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | TCO-OH | 210[1] | PBS, pH 7.4, 37°C |
| Tetrazine-TCO Ligation (iEDDA) | Methyl-substituted tetrazine | TCO | ~1,000[2] | Aqueous media |
| Tetrazine-TCO Ligation (iEDDA) | Methyltetrazine-functionalized polysarcosine (mTz-pSar) | TCO-PEG₄ | 463[3] | PBS, pH 7.4 |
| Azide-DBCO Ligation (SPAAC) | Azide-containing peptide | PEG-functionalized DBCO | 0.34[4] | HBS buffer, pH 7.4, 25°C |
| Azide-DBCO Ligation (SPAAC) | Model Azides | Sulfo DBCO-amine | 0.27 - 1.22[5] | Various |
| Azide-DBCO Ligation (SPAAC) | General Azide Derivatives | General DBCO Derivatives | ~0.1 - 2.0[5] | Not specified |
| Potential Cross-Reaction | [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine | DBCO-PEG4-acid | 0.06 ± 0.01[1] | PBS, pH 7.4, 37°C |
| Potential Cross-Reaction | 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | DBCO-PEG4-acid | No significant reaction over 48h[1] | PBS, pH 7.4, 37°C |
Key Takeaway: The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and TCO is exceptionally fast, with second-order rate constants that are several orders of magnitude higher than the strain-promoted azide-alkyne cycloaddition (SPAAC) between azides and DBCO.[1][2][3][5] This makes the Tetrazine-TCO ligation ideal for applications requiring rapid labeling, particularly in vivo where reactant concentrations are low and time is a critical factor.[6] While the Azide-DBCO reaction is slower, it is still a highly effective and widely used bioorthogonal reaction, valued for the stability of the azide and DBCO moieties.[7]
Notably, the potential for cross-reactivity between tetrazines and DBCO is low, and the use of more stable methyltetrazine derivatives can virtually eliminate this issue, ensuring the orthogonality of these two ligation chemistries when used in the same system.[1]
Reaction Mechanisms and Workflow
The distinct mechanisms of the Tetrazine-TCO and Azide-DBCO reactions underpin their differing kinetics.
Caption: Reaction schemes for Tetrazine-TCO (iEDDA) and Azide-DBCO (SPAAC) ligations.
The iEDDA reaction is a two-step process initiated by a [4+2] cycloaddition, followed by the irreversible elimination of nitrogen gas, which drives the reaction to completion.[8] The SPAAC reaction is a concerted [3+2] cycloaddition that forms a stable triazole linkage without the need for a catalyst.[]
Experimental Protocols
Accurate determination of reaction kinetics is essential for comparing and selecting the appropriate bioorthogonal reaction. Stopped-flow UV-Vis spectrophotometry is a common and effective method for measuring the rapid kinetics of these reactions.
Protocol: Determining Reaction Kinetics using Stopped-Flow Spectrophotometry
This protocol outlines the general procedure for determining second-order rate constants by monitoring the change in absorbance of either the tetrazine or DBCO chromophore under pseudo-first-order conditions.
1. Reagent Preparation:
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 10 mM) of the tetrazine derivative and the DBCO derivative in a suitable organic solvent (e.g., DMSO). Prepare a stock solution of the TCO or azide partner in the desired reaction buffer (e.g., PBS, pH 7.4).
-
Working Solutions:
-
For Tetrazine-TCO kinetics, dilute the tetrazine stock solution in the reaction buffer to a final concentration where its absorbance is in the linear range of the spectrophotometer (e.g., 50 µM). The TCO solution should be prepared at a concentration at least 10-fold higher (e.g., 500 µM) to ensure pseudo-first-order conditions.
-
For Azide-DBCO kinetics, dilute the DBCO stock solution in the reaction buffer (e.g., to 50 µM). The azide partner should be prepared at a concentration at least 10-fold higher (e.g., 500 µM).
-
2. Stopped-Flow Measurement:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C).
-
Load the tetrazine or DBCO solution into one syringe and the corresponding reaction partner (TCO or azide in excess) into the other syringe.
-
Rapidly mix the two solutions and immediately begin monitoring the decrease in absorbance over time.
3. Data Analysis:
-
Fit the resulting absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) using the following equation:
-
k₂ = k_obs / [reactant in excess]
-
The workflow for this process is illustrated below.
Caption: General workflow for kinetic analysis using stopped-flow spectrophotometry.
Conclusion
The choice between Tetrazine-TCO and Azide-DBCO ligation hinges on the specific demands of the application. For processes requiring maximal speed and efficiency at low concentrations, such as pre-targeted in vivo imaging or the rapid labeling of dynamic cellular processes, the Tetrazine-TCO ligation is the superior choice due to its exceptionally high second-order rate constants.[6][8] For applications where extreme speed is less critical and where the stability and synthetic accessibility of azide-modified components are advantageous, the Azide-DBCO reaction remains a robust and reliable tool. The availability of heterobifunctional linkers like this compound provides researchers with the flexibility to employ both of these powerful bioorthogonal reactions orthogonally within the same system, opening up possibilities for complex, multi-target labeling and assembly strategies.
References
- 1. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. docs.aatbio.com [docs.aatbio.com]
A Head-to-Head Comparison: Methyltetrazine-PEG4-DBCO Outshines NHS Ester Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly impacts the efficacy, stability, and specificity of the final product. This guide provides an in-depth, objective comparison of two prominent linker technologies: the bioorthogonal Methyltetrazine-PEG4-DBCO and the conventional N-hydroxysuccinimide (NHS) ester linkers. Through a detailed analysis of their reaction mechanisms, supported by experimental data, this guide will demonstrate the significant advantages of the this compound system for creating superior bioconjugates, particularly in the context of antibody-drug conjugates (ADCs).
The landscape of bioconjugation has been revolutionized by the advent of "click chemistry," a suite of reactions that are rapid, specific, and high-yielding. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene or alkyne, such as dibenzocyclooctyne (DBCO), is a prime example of such a bioorthogonal reaction.[1][2][3] This chemistry forms the basis of the this compound linker's functionality. In contrast, NHS ester linkers have been a long-standing workhorse in bioconjugation, reacting with primary amines on biomolecules to form amide bonds.[][5] However, this traditional approach is hampered by several inherent limitations that the tetrazine-based chemistry overcomes.
Key Advantages of this compound over NHS Ester Linkers
The superiority of this compound linkers can be attributed to several key factors:
-
Unparalleled Specificity and Bioorthogonality: The tetrazine-DBCO reaction is truly bioorthogonal, meaning it proceeds with high efficiency within complex biological environments without cross-reacting with native functional groups.[3][6] NHS esters, on the other hand, are not only reactive towards the intended primary amines (like lysine (B10760008) residues in antibodies) but can also exhibit side reactions with other nucleophilic amino acid residues such as tyrosine, serine, and threonine.[7] This lack of specificity can lead to a heterogeneous product with unpredictable properties.
-
Exceptional Reaction Kinetics: The iEDDA reaction between tetrazine and DBCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[1][2][8][9] This rapid ligation allows for efficient conjugation at low concentrations of reactants, which is particularly advantageous when working with precious biomolecules.[8][9] NHS ester reactions, while reasonably fast, are generally slower and require higher concentrations to achieve comparable yields.
-
Superior Stability in Aqueous Environments: A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous buffers.[10][11][12] This competing side reaction reduces the efficiency of the desired conjugation and necessitates careful control of reaction conditions, particularly pH.[10][12] The tetrazine moiety in this compound is significantly more stable in aqueous media, leading to higher conjugation yields and greater reproducibility.[13]
-
The Power of the PEG4 Spacer: The integrated polyethylene (B3416737) glycol (PEG4) spacer in the this compound linker offers several benefits. It enhances the water solubility of the linker and the final conjugate, which is crucial when working with hydrophobic payloads.[8][14] The PEG4 spacer also reduces steric hindrance, allowing for more efficient conjugation to bulky biomolecules, and can help to minimize aggregation of the final product.[8][14]
Quantitative Comparison of Linker Properties
The following table summarizes the key performance differences between this compound and NHS ester linkers based on available experimental data.
| Feature | This compound | NHS Ester Linker | References |
| Reaction Mechanism | Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition | Nucleophilic acyl substitution | [1][2][3][] |
| Reaction Specificity | Highly specific for strained alkynes (e.g., DBCO); bioorthogonal | Reacts with primary amines; potential side reactions with tyrosine, serine, threonine | [3][6][7] |
| Second-Order Rate Constant (k₂) | Up to 10⁶ M⁻¹s⁻¹ | Generally lower than tetrazine ligation | [1][2][8][9] |
| Aqueous Stability | High stability in aqueous buffers | Prone to hydrolysis, especially at higher pH | [10][11][12][13] |
| Optimal pH Range | Wide range, typically 4-9 | 7.2 - 8.5 | [5][10] |
| Side Reactions | Minimal to none | Hydrolysis, reactions with other nucleophiles | [7][10][12] |
| Catalyst Required | No | No | [][6] |
Visualizing the Chemical Reactions and Experimental Workflow
To further illustrate the differences between these two linker technologies, the following diagrams, created using the Graphviz (DOT language), depict the reaction mechanisms and a typical experimental workflow for antibody-drug conjugation.
Caption: NHS Ester Reaction with a Primary Amine.
Caption: Bioorthogonal Tetrazine-DBCO Ligation.
Caption: General ADC Preparation Workflow.
Experimental Protocol: Comparative Analysis of ADC Preparation
This protocol outlines a method for the direct comparison of conjugation efficiency and stability of an antibody-drug conjugate (ADC) prepared using either a this compound linker or a standard NHS ester linker.
Materials:
-
Monoclonal antibody (mAb) of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
NHS ester of the same payload
-
DBCO-functionalized payload
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffers:
-
Amine-reactive buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Bioorthogonal reaction buffer: PBS, pH 7.4
-
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size Exclusion Chromatography (SEC) column (e.g., Superdex 200)
-
Analytical Instruments: UV-Vis spectrophotometer, HPLC-SEC, LC-MS
Procedure:
Part 1: ADC Preparation with NHS Ester Linker
-
Antibody Preparation: Exchange the mAb into the Amine-reactive buffer. Adjust the concentration to 5 mg/mL.
-
NHS Ester-Payload Preparation: Dissolve the NHS ester of the payload in DMSO to a concentration of 10 mM.
-
Conjugation: Add a 10-fold molar excess of the NHS ester-payload solution to the mAb solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Purification: Purify the ADC using an SEC column equilibrated with PBS, pH 7.4.
-
Characterization:
-
Determine the protein concentration and drug-to-antibody ratio (DAR) using UV-Vis spectroscopy.
-
Assess purity and aggregation by HPLC-SEC.
-
Confirm conjugation and DAR by LC-MS.
-
Part 2: ADC Preparation with this compound Linker
-
Antibody Modification with DBCO:
-
Exchange the mAb into the Amine-reactive buffer.
-
React the mAb with a 5-fold molar excess of DBCO-PEG4-NHS ester for 1 hour at room temperature.
-
Purify the DBCO-modified mAb using an SEC column equilibrated with PBS, pH 7.4.
-
-
Methyltetrazine-Payload Preparation: Dissolve the methyltetrazine-functionalized payload in DMSO to a concentration of 10 mM.
-
Bioorthogonal Conjugation: Add a 3-fold molar excess of the methyltetrazine-payload solution to the DBCO-modified mAb solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Purification: Purify the ADC using an SEC column equilibrated with PBS, pH 7.4.
-
Characterization: Perform the same characterization steps as in Part 1, step 7.
Part 3: Comparative Plasma Stability Assay
-
Incubation: Incubate both ADCs (from Part 1 and Part 2) at a concentration of 1 mg/mL in human plasma at 37°C.
-
Time Points: Collect aliquots at 0, 24, 48, 72, and 168 hours.
-
Analysis:
-
Analyze the samples by LC-MS to determine the average DAR at each time point.
-
Quantify the amount of released payload in the plasma using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Presentation: Plot the percentage of intact ADC or the concentration of released payload over time for both ADCs to compare their stability.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Characterizing Methyltetrazine-PEG4-DBCO Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring efficacy, safety, and batch-to-batch consistency. The Methyltetrazine-PEG4-DBCO linker is a valuable tool in creating advanced bioconjugates, such as antibody-drug conjugates (ADCs), due to its bioorthogonal reactivity and hydrophilic spacer. This guide provides an objective comparison of mass spectrometry with other common analytical techniques for the characterization of these conjugates, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Techniques
The selection of an analytical method for characterizing this compound conjugates depends on the specific information required. While mass spectrometry provides unparalleled detail regarding molecular weight, other techniques offer valuable insights into purity, aggregation, and drug-to-antibody ratio (DAR).
| Feature | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | Size-Exclusion Chromatography (SEC) |
| Primary Information | Precise mass measurement, confirmation of conjugation, determination of drug-to-antibody ratio (DAR), identification of conjugation sites. | Determination of DAR, assessment of drug load distribution and heterogeneity. | Detection and quantification of aggregation and fragmentation. |
| Sample Requirement | Low (µg) | Moderate (µg-mg) | Moderate (µg-mg) |
| Resolution | High | High | Low to Moderate |
| Throughput | Moderate | High | High |
| Denaturing/Native | Can be either | Native | Native |
Quantitative Data Summary
Below is a representative dataset for a monoclonal antibody (mAb), Trastuzumab, conjugated with this compound. This data illustrates the expected outcomes from mass spectrometry and alternative analytical methods.
Table 1: Mass Spectrometry Data for Trastuzumab-Methyltetrazine-PEG4-DBCO Conjugate
| Species | Expected Mass (Da) | Observed Mass (Da) | Mass Accuracy (ppm) |
| Unconjugated Trastuzumab | 145,531.5 | 145,532.1 | 4.1 |
| Trastuzumab + 1 Linker | 146,182.2 | 146,182.9 | 4.8 |
| Trastuzumab + 2 Linkers | 146,832.9 | 146,833.8 | 6.1 |
| Trastuzumab + 3 Linkers | 147,483.6 | 147,484.7 | 7.5 |
| Trastuzumab + 4 Linkers | 148,134.3 | 148,135.5 | 8.1 |
Note: The molecular weight of this compound is 650.7 Da. Mass accuracy is calculated as: ((Observed Mass - Expected Mass) / Expected Mass) * 1,000,000.
Table 2: Comparison of DAR as Determined by Different Techniques
| Technique | Average DAR |
| Mass Spectrometry (deconvoluted spectrum) | 2.3 |
| Hydrophobic Interaction Chromatography (HIC) | 2.4 |
Table 3: Purity and Aggregation Analysis by SEC
| Species | Elution Time (min) | Peak Area (%) |
| Aggregate | 8.5 | 3.2 |
| Monomer | 10.2 | 96.1 |
| Fragment | 12.1 | 0.7 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Mass Spectrometry (LC-MS)
Objective: To determine the accurate mass of the intact antibody and its conjugates to confirm successful conjugation and determine the drug-to-antibody ratio (DAR).
Instrumentation:
-
Liquid Chromatography System: UPLC or HPLC system
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Column: Reversed-phase column suitable for large proteins (e.g., C4, 2.1 x 50 mm, 1.7 µm)
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Buffer: Phosphate-buffered saline (PBS)
Procedure:
-
Sample Preparation: Dilute the bioconjugate sample to a final concentration of 0.1-1 mg/mL in PBS.
-
LC Separation:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 1-5 µg of the sample.
-
Apply a linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Wash the column with 95% Mobile Phase B for 5 minutes.
-
Re-equilibrate the column to initial conditions.
-
-
MS Analysis:
-
Acquire data in positive ion mode over a mass range of m/z 1000-4000.
-
Use electrospray ionization (ESI) with a capillary voltage of 3.5-4.5 kV.
-
Set the desolvation gas temperature to 350-450°C.
-
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different species present in the sample.
Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify the different drug-loaded species of the bioconjugate and determine the average DAR.
Instrumentation:
-
HPLC or UPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR, 4.6 x 35 mm)
Reagents:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Procedure:
-
Sample Preparation: Dilute the bioconjugate sample to 1 mg/mL in Mobile Phase A.
-
HIC Separation:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 10-20 µg of the sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Wash the column with 100% Mobile Phase B for 5 minutes.
-
Re-equilibrate the column to initial conditions.
-
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the different drug-loaded species to calculate the average DAR.
Size-Exclusion Chromatography (SEC)
Objective: To assess the purity of the bioconjugate and quantify the levels of aggregation and fragmentation.
Instrumentation:
-
HPLC or UPLC system with a UV detector
-
SEC column suitable for the molecular weight of the antibody (e.g., TSKgel G3000SWxl, 7.8 x 300 mm)
Reagents:
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
Procedure:
-
Sample Preparation: Dilute the bioconjugate sample to 1 mg/mL in the mobile phase.
-
SEC Separation:
-
Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min.
-
Inject 10-20 µg of the sample.
-
Perform an isocratic elution for 20-30 minutes.
-
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas to determine the percentage of monomer, aggregates, and fragments.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the characterization of this compound conjugates.
A Comparative Guide to Site-Specific Conjugation: Validating Methyltetrazine-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
The landscape of bioconjugation is rapidly evolving, with a continuous demand for more precise and efficient methods to create well-defined therapeutic and diagnostic agents. Site-specific conjugation, in particular, has emerged as a critical strategy for producing homogeneous antibody-drug conjugates (ADCs) with improved therapeutic indices. This guide provides an objective comparison of a versatile heterobifunctional linker, Methyltetrazine-PEG4-DBCO, with alternative site-specific conjugation technologies. We present supporting experimental data, detailed methodologies for key experiments, and visual workflows to aid in the selection of the most appropriate conjugation strategy.
The Power of Dual Bioorthogonal Chemistry: this compound
This compound is a heterobifunctional linker that enables two distinct and mutually orthogonal "click" chemistry reactions. This dual functionality allows for the precise, sequential, or simultaneous attachment of two different molecules to a central scaffold, such as an antibody.
-
Methyltetrazine moiety: This group reacts with high efficiency and unparalleled speed with a trans-cyclooctene (B1233481) (TCO) via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is known for its exceptionally fast kinetics.
-
Dibenzocyclooctyne (DBCO) moiety: This strained alkyne reacts specifically with an azide (B81097) group through a strain-promoted alkyne-azide cycloaddition (SPAAC). This copper-free click chemistry is highly biocompatible and widely used for modifying biological molecules.
-
PEG4 spacer: The polyethylene (B3416737) glycol spacer enhances the solubility and reduces steric hindrance of the linker and its conjugates.
This unique combination of reactive groups makes this compound a powerful tool for creating complex bioconjugates with a high degree of control.
Quantitative Performance Comparison
The selection of a conjugation method is often dictated by key performance metrics such as reaction speed, efficiency, and the stability of the resulting linkage. The following tables summarize quantitative data for the bioorthogonal reactions enabled by this compound and compare them with other common site-specific conjugation techniques.
Table 1: Comparison of Reaction Kinetics
| Conjugation Chemistry | Reactive Partners | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Considerations |
| iEDDA Cycloaddition | Methyltetrazine + TCO | ~800 - 30,000 [1] | Exceptionally fast kinetics, ideal for reactions at low concentrations. |
| SPAAC | DBCO + Azide | ~0.1 - 2.0 [2] | Good kinetics for many applications, highly bioorthogonal. |
| Enzymatic Ligation | Sortase A (LPXTG) + Glycine | Variable, dependent on substrate concentration and enzyme activity | High specificity, requires enzyme and recognition sequence. |
| Oxime Ligation | Aldehyde/Ketone + Aminooxy | ~10⁻² - 10⁻³ | Forms a stable oxime bond. |
| Thiol-Maleimide Michael Addition | Thiol + Maleimide | ~10² - 10³ | Prone to retro-Michael reaction, leading to potential instability. |
Table 2: Comparison of Conjugation Efficiency and Stability
| Conjugation Method | Typical Conjugation Efficiency | Linkage Stability | Homogeneity (DAR) |
| Methyltetrazine-TCO (iEDDA) | High to Quantitative | Highly Stable (Dihydropyridazine) | High (if site-specifically introduced) |
| DBCO-Azide (SPAAC) | High to Quantitative[2] | Highly Stable (Triazole) | High (if site-specifically introduced) |
| Enzymatic (e.g., Sortase A) | >90%[3] | Stable (Peptide bond) | Very High |
| Unnatural Amino Acid Incorporation | High | Stable (e.g., Oxime, Triazole) | Very High[4][5][6][] |
| Glycan Remodeling | Variable | Stable | High |
| Engineered Cysteine (Thiol-Maleimide) | High | Potentially Labile (Thioether)[8][9][10] | High |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any conjugation strategy. Below are methodologies for key experiments related to the validation of site-specific conjugation using this compound.
Protocol 1: Dual Labeling of an Antibody with this compound
This protocol describes the sequential conjugation of two different molecules (a fluorescent dye and a cytotoxic drug) to an antibody using the this compound linker. This assumes the antibody has been engineered to contain a TCO group and an azide group at specific sites.
Materials:
-
Antibody (with site-specific TCO and azide functionalities) in PBS, pH 7.4
-
This compound linker
-
Fluorescent dye with a reactive group for conjugation to the DBCO moiety (e.g., NHS ester)
-
Cytotoxic drug with a reactive group for conjugation to the Methyltetrazine moiety (e.g., TCO-reactive)
-
Anhydrous DMSO
-
Quenching reagent (e.g., Tris-HCl)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an appropriate buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
-
First Conjugation (DBCO Reaction):
-
Dissolve the fluorescent dye-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Add a 5-10 fold molar excess of the dye-NHS ester to the antibody solution.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
Quench the reaction by adding Tris-HCl to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the antibody-dye conjugate using SEC to remove excess dye and quenching reagent.
-
-
Second Conjugation (Methyltetrazine Reaction):
-
Dissolve the TCO-functionalized cytotoxic drug in anhydrous DMSO to a stock concentration of 10 mM.
-
Add a 3-5 fold molar excess of the TCO-drug to the purified antibody-dye conjugate solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Final Purification and Characterization:
-
Purify the final dual-labeled antibody conjugate using SEC to remove unreacted drug.
-
Characterize the final product by UV-Vis spectroscopy to determine the degree of labeling (DOL) for both the dye and the drug.
-
Confirm the integrity and homogeneity of the conjugate by SDS-PAGE and mass spectrometry.
-
Protocol 2: Characterization of Dual-Labeled Antibody by Mass Spectrometry
Procedure:
-
Sample Preparation:
-
Deglycosylate the dual-labeled antibody using PNGase F to simplify the mass spectrum.
-
Reduce the antibody into its light and heavy chains using a reducing agent like DTT.
-
-
LC-MS Analysis:
-
Inject the reduced sample onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Separate the light and heavy chains using a suitable gradient.
-
Acquire mass spectra in the appropriate mass range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the accurate masses of the light and heavy chains.
-
Compare the masses of the labeled chains to the unlabeled controls to confirm the successful conjugation of both the dye and the drug and to determine the final drug-to-antibody ratio (DAR).
-
Visualizing the Workflow and Comparisons
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental processes and the relationships between different conjugation methods.
Caption: Experimental workflow for dual-labeling an antibody using this compound.
Caption: Bioorthogonal reactions enabled by the this compound linker.
Caption: Comparison of this compound with alternative site-specific conjugation methods.
Conclusion
The validation of site-specific conjugation with this compound reveals it to be a highly versatile and powerful tool for the construction of complex bioconjugates. Its key advantages lie in the ability to perform two distinct, rapid, and high-yielding bioorthogonal reactions, enabling precise control over the introduction of multiple functionalities.
When compared to other site-specific methods, the choice of technology will ultimately depend on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. For applications requiring exceptionally fast kinetics or the introduction of two different payloads with high precision, this compound offers a compelling solution. Enzymatic and unnatural amino acid-based methods provide the highest degree of homogeneity but may require more extensive protein engineering. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their site-specific conjugation needs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scilit.com [scilit.com]
- 8. Several Ways to Sort Out Sulfhydryl-Conjugated ADCs – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Determining Drug-to-Antibody Ratio (DAR) for ADCs Utilizing Methyltetrazine-PEG4-DBCO Chemistry
This guide provides a detailed comparison of common analytical methods for determining the Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates (ADCs) synthesized via the strain-promoted alkyne-azide cycloaddition (SPAAC) between a Methyltetrazine-functionalized antibody and a DBCO-containing payload. The selection of an appropriate analytical technique is critical for the characterization and quality control of ADCs, ensuring consistency, efficacy, and safety.
The primary methods evaluated are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), and Mass Spectrometry (MS). Each method offers distinct advantages and is suited for different stages of ADC development and analysis.
Logical Workflow for DAR Analysis Method Selection
The choice of a DAR analysis method depends on several factors, including the stage of development, the required level of detail, and the specific properties of the ADC. The following diagram illustrates a general decision-making workflow.
Caption: Decision workflow for selecting an appropriate DAR analysis method.
Comparison of Key Analytical Methods
The performance and application of HIC, RP-LC, and MS for DAR determination are summarized below. These techniques can be used to analyze the ADC at the intact or subunit level.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography (RP-LC) | Mass Spectrometry (MS) |
| Principle | Separation based on hydrophobicity under non-denaturing conditions. | Separation based on hydrophobicity under denaturing conditions. | Separation of ions based on their mass-to-charge ratio (m/z). |
| Primary Output | Chromatogram showing peaks for different drug-loaded species (DAR0, DAR2, DAR4, etc.). | Chromatogram of antibody subunits (e.g., light chain, heavy chain) with and without drug conjugation. | Mass spectrum providing precise mass measurements of intact or fragmented ADC. |
| DAR Calculation | Relative peak area integration to calculate average DAR and distribution. | Relative peak area integration of conjugated vs. unconjugated subunits. | Deconvolution of mass spectra to identify masses of different DAR species and calculate average DAR. |
| Resolution | Good resolution for full antibodies with different DAR values. | High resolution for antibody fragments (light and heavy chains). | Very high resolution, capable of resolving species with small mass differences. |
| Sample State | Native (non-denaturing). | Denatured and often reduced. | Can be native (Native MS) or denaturing. |
| Advantages | - Preserves the protein's native structure.- Provides a profile of the drug load distribution.- Robust and widely used in quality control. | - High resolution and sensitivity.- Can pinpoint the location of conjugation on subunits. | - Provides highly accurate mass measurements, confirming conjugation success.- Can identify and characterize unexpected modifications.- Gold standard for structural confirmation. |
| Disadvantages | - Resolution may be insufficient for complex mixtures or low DAR values.- Hydrophobic drugs can sometimes cause peak tailing. | - Requires denaturation and reduction, losing native structural information.- Mobile phases (e.g., organic solvents) can be harsh on the ADC. | - High instrument cost and complexity.- Data analysis can be complex.- Less suitable for high-throughput QC environments compared to LC methods. |
Experimental Workflows and Protocols
The following sections provide detailed workflows and protocols for each analytical method.
Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the increased hydrophobicity conferred by the conjugated drug-linker. The Methyltetrazine-PEG4-DBCO linker itself adds a degree of hydrophobicity, which is further increased by the attached drug.
Caption: Standard workflow for DAR analysis using HIC-HPLC.
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1-2 mg/mL using the mobile phase A (binding buffer).
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR column (4.6 mm x 3.5 cm, 2.5 µm) or similar.
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Gradient:
-
0-3 min: 0% B
-
3-15 min: 0% to 100% B
-
15-18 min: 100% B
-
18-20 min: 100% to 0% B
-
20-25 min: 0% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the area of each peak corresponding to a specific DAR species (DAR0, DAR2, etc.).
-
Calculate the average DAR using the following formula:
-
Average DAR = Σ(DARi * Areai) / Σ(Areai)
-
Where DARi is the drug-to-antibody ratio for a given peak and Areai is the area of that peak.
-
-
Reversed-Phase Liquid Chromatography (RP-LC)
RP-LC is typically performed after reducing the ADC to separate its light chains (LC) and heavy chains (HC). This allows for the determination of drug distribution between the subunits.
Caption: Workflow for reduced ADC analysis by RP-LC.
-
Sample Preparation (Reduction):
-
To 50 µg of ADC (at 1 mg/mL), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: Agilent Zorbax 300SB-C8 (2.1 mm x 50 mm, 3.5 µm) or similar.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 75°C.
-
Detection: UV at 280 nm or coupled to a mass spectrometer.
-
Gradient:
-
0-5 min: 25% B
-
5-20 min: 25% to 55% B
-
20-22 min: 55% to 90% B
-
22-25 min: 90% B
-
25-27 min: 90% to 25% B
-
27-35 min: 25% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify peaks for unconjugated light chain (LC), conjugated light chain (LC-Drug), unconjugated heavy chain (HC), and conjugated heavy chain (HC-Drug).
-
Calculate the average DAR by quantifying the relative abundance of the conjugated and unconjugated fragments.
-
Mass Spectrometry (MS)
MS provides the most detailed information, offering precise mass measurements of the intact or reduced ADC, which directly confirms the number of conjugated drugs.
Caption: General workflow for intact mass spectrometry-based DAR analysis.
-
Sample Preparation:
-
Dilute the ADC sample to 0.1 mg/mL in a suitable buffer (e.g., 20 mM histidine, pH 6.0).
-
For analysis, the sample is often desalted online using a reversed-phase trap column.
-
-
LC-MS Conditions:
-
LC System: A UPLC/UHPLC system.
-
Desalting Column: Waters ACQUITY UPLC Protein BEH C4 column or similar.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
MS System: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight).
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: 2000-5000 m/z.
-
Capillary Voltage: ~3.5 kV.
-
-
Data Analysis:
-
The raw mass spectrum contains a series of multiply charged ions for each DAR species.
-
Use a deconvolution algorithm (e.g., MaxEnt1) to convert the m/z spectrum into a zero-charge state mass spectrum.
-
The resulting spectrum will show distinct peaks for the unconjugated antibody and the various drug-loaded species.
-
The mass difference between peaks should correspond to the mass of the drug-linker construct (this compound + Drug).
-
Calculate average DAR from the relative intensities of the deconvoluted peaks.
-
In Vivo Stability of Bioorthogonal Linkers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a bioorthogonal linker is a critical decision influencing the in vivo performance of novel therapeutics and diagnostic agents. The stability of the linker directly impacts the circulation half-life, target engagement, and potential off-target effects of the conjugated molecule. This guide provides an objective comparison of the in vivo stability of Methyltetrazine-PEG4-DBCO conjugates against other commonly used bioorthogonal linkers, supported by experimental data and detailed methodologies.
The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained trans-cyclooctenes (TCO), along with the strain-promoted alkyne-azide cycloaddition (SPAAC) involving dibenzocyclooctyne (DBCO), are leading strategies in bioorthogonal chemistry due to their rapid kinetics and high specificity in biological environments.[1][2] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, such as PEG4, can enhance solubility and improve pharmacokinetic properties.[3]
Comparative In Vivo Stability Data
The following table summarizes publicly available data on the in vivo and in vitro stability of various bioorthogonal linkers. It is important to note that direct head-to-head in vivo stability data for this compound is limited; therefore, data from structurally similar tetrazine and DBCO conjugates are included to provide a comparative perspective.
| Linker/Conjugate | System | Half-life/Stability Metric | Species | Reference |
| Tetrazine-based (IEDDA) | ||||
| Diphenyl-s-tetrazine conjugate | In vivo (metabolic) | Improved stability over dipyridyl-s-tetrazine conjugates | Mouse | [4] |
| 68Ga-labeled HBED-CC-PEG4-Tz | In vivo | Excellent stability | - | [5] |
| 68Ga-labeled DOTA-PEG4-Tz | In vivo | Excellent stability | - | [5] |
| Phenyl s-tetrazine | In vitro (FBS, 37°C) | 40% intact after 10 hours | - | [6] |
| Conjugated s-tetrazines | In vitro (FBS, 20°C) | 85% intact after 15 hours | - | [6] |
| DBCO-based (SPAAC) | ||||
| DBCO-conjugate | In vivo | Generally stable, forms stable triazole linkage | - | [7] |
| DBCO-conjugate | In live cells | Half-life of ~15 minutes for reaction with azide | - | [8] |
| Other Bioorthogonal Linkers | ||||
| TCO-conjugated antibody | In vivo | Half-life of > 2 days for surface persistence | Mouse | [9] |
| sTCO-HaloTag conjugate | In live cells | Half-life of ~2.2 minutes for reaction with tetrazine | - | [8] |
Factors Influencing In Vivo Stability
The in vivo stability of bioorthogonal linkers is influenced by several factors:
-
Chemical Structure: The inherent chemical reactivity and steric hindrance of the linker play a crucial role. For instance, more strained cyclooctynes like sTCO exhibit faster reaction kinetics but may have lower stability.[8]
-
Enzymatic Degradation: Linkers can be susceptible to cleavage by enzymes present in plasma and tissues.[10]
-
Reduction: The reducing environment in vivo, particularly due to glutathione (B108866) (GSH), can affect the stability of certain linkers. Tetrazines can be reduced to dihydrotetrazines, rendering them inactive for IEDDA reactions.[6]
-
Metabolism: The metabolic fate of the linker can significantly impact its stability and clearance. Studies on tetrazine metabolism have shown biotransformation pathways that can affect their in vivo performance.[6]
Experimental Protocols
Accurate assessment of in vivo stability is paramount for the development of bioconjugates. Below are detailed protocols for key experiments used to evaluate the stability of linkers like this compound.
In Vivo Stability Assessment using LC-MS
This protocol outlines a general method for quantifying the amount of intact conjugate in plasma over time.
Objective: To determine the pharmacokinetic profile and in vivo stability of a bioorthogonal conjugate.
Materials:
-
Test conjugate (e.g., this compound conjugated to a biomolecule)
-
Laboratory animals (e.g., mice or rats)
-
Plasma collection supplies (e.g., heparinized tubes)
-
Solid-phase extraction (SPE) or protein precipitation reagents
-
LC-MS/MS system
Procedure:
-
Administer the test conjugate to a cohort of animals via a relevant route (e.g., intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h).
-
Process the blood samples to isolate plasma.
-
Extract the conjugate from the plasma using protein precipitation or SPE.
-
Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of the intact conjugate.
-
Plot the plasma concentration of the intact conjugate versus time to determine pharmacokinetic parameters such as half-life (t1/2) and clearance.
Radiolabeling for In Vivo Biodistribution and Stability Studies
Radiolabeling the conjugate allows for sensitive in vivo imaging and quantitative biodistribution studies.
Objective: To visualize the in vivo distribution and assess the stability of a radiolabeled conjugate.
Materials:
-
Test conjugate
-
Radionuclide (e.g., 18F, 68Ga, 125I) and appropriate chelator if necessary (e.g., DOTA, NOTA)
-
Radiolabeling synthesis module
-
Size-exclusion chromatography (SEC) for purification
-
In vivo imaging system (e.g., PET/SPECT scanner)
-
Gamma counter
Procedure:
-
Synthesize and purify the radiolabeled conjugate. For example, a 68Ga-labeled tetrazine tracer can be prepared for pre-targeted imaging studies.[5]
-
Administer the radiolabeled conjugate to animals.
-
Perform dynamic or static PET/SPECT imaging at various time points to visualize the biodistribution.
-
At the end of the study, sacrifice the animals and collect major organs and tissues.
-
Measure the radioactivity in each organ/tissue using a gamma counter to quantify the biodistribution.
-
To assess metabolic stability, plasma and tissue homogenates can be analyzed by radio-HPLC to determine the percentage of intact radiolabeled conjugate.[4]
Visualizing Experimental Workflows and Biological Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and ex vivo biodistribution of two 68Ga-labeled tetrazine tracers: Comparison of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of a Bioorthogonal PET Tracer Candidate [19F/18F]SiFA-Tetrazine in Mouse Liver Microsomes: Biotransformation Pathways and Defluorination Investigated by UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DBCO-PEG4-DBCO [baseclick.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reactive polymer enables efficient in vivo bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Quantifying the Efficiency of Methyltetrazine-PEG4-DBCO Labeling: A Comparative Guide
In the rapidly advancing field of bioconjugation, the precise and efficient labeling of biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. Among the array of bioorthogonal chemistries, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazines and strained alkenes has emerged as a leading strategy due to its exceptionally fast reaction kinetics and high specificity. This guide provides a comprehensive comparison of Methyltetrazine-PEG4-DBCO, a heterobifunctional linker, with other common bioorthogonal labeling reagents, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
Performance Comparison: Speed and Efficiency
The efficacy of a bioorthogonal reaction is quantitatively defined by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, enabling efficient conjugation at lower reactant concentrations and shorter reaction times, which is crucial for applications in living systems.[1] The iEDDA reaction between a methyltetrazine (MeTz) and a strained trans-cyclooctene (B1233481) (TCO) is consistently reported as one of the fastest bioorthogonal reactions available.[1]
Table 1: Comparison of Second-Order Rate Constants for Common Bioorthogonal Reactions
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| iEDDA Cycloaddition | Methyltetrazine (MeTz) + trans-Cyclooctene (TCO) | ~10³ - 10⁶ [2] | Extremely fast, catalyst-free, highly specific. |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) + Azide | ~0.1 - 1.0[2] | Copper-free, biocompatible, but significantly slower than iEDDA. |
| Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Terminal Alkyne + Azide | ~10² - 10³ | Fast and efficient, but the copper catalyst can be toxic to living cells. |
| Staudinger Ligation | Azide + Phosphine | ~10⁻³ - 10⁻² | One of the first bioorthogonal reactions, but slow kinetics limit its application. |
Experimental Protocols
The following protocols provide a framework for labeling biomolecules with this compound and quantifying the labeling efficiency. These protocols are adaptable for various biomolecules, including antibodies and other proteins.
Protocol 1: Labeling an Antibody with this compound
This protocol describes the initial step of attaching the DBCO moiety of the this compound linker to a primary amine-containing biomolecule, such as an antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Spin desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in an amine- and azide-free buffer like PBS.
-
Linker Activation:
-
Prepare fresh solutions of EDC and NHS in reaction buffer.
-
For a more controlled reaction, pre-activate the this compound by mixing it with EDC and NHS at a 1:1.5:1.5 molar ratio in the reaction buffer.
-
Incubate at room temperature for 15-30 minutes to generate the NHS-activated linker.
-
-
Labeling Reaction:
-
Add the activated linker solution to the antibody solution. The molar excess of the linker over the antibody will determine the degree of labeling (DOL) and should be optimized for each specific application.
-
Keep the final DMSO concentration below 20% to avoid protein denaturation.[3]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the unreacted linker and byproducts using a spin desalting column or size-exclusion chromatography (SEC) equilibrated with PBS.
-
The purified DBCO-labeled antibody can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Quantification of DBCO Labeling Efficiency (Degree of Labeling)
The Degree of Labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined using UV-Vis spectroscopy.
Procedure:
-
Measure the absorbance of the purified DBCO-labeled antibody solution at 280 nm (A280) for protein concentration and at ~309 nm (A309) for DBCO concentration using a spectrophotometer.[4][5]
-
Calculate the protein concentration using the following formula, which corrects for the DBCO absorbance at 280 nm:
-
Protein Concentration (M) = [A280 - (A309 × Correction Factor)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the antibody at 280 nm and the Correction Factor is the ratio of the DBCO absorbance at 280 nm to its absorbance at 309 nm.
-
-
Calculate the DOL using the following formula:[5]
-
DOL = (A309 × ε_protein) / ([A280 - (A309 × Correction Factor)] × ε_DBCO)
-
Where ε_DBCO is the molar extinction coefficient of the DBCO reagent at its absorbance maximum (~309 nm).
-
Protocol 3: Tetrazine-TCO Ligation and Detection
This protocol describes the bioorthogonal reaction between the methyltetrazine-labeled biomolecule and a TCO-functionalized probe (e.g., a fluorescent dye).
Materials:
-
Purified, methyltetrazine-labeled antibody
-
TCO-functionalized fluorescent probe
-
PBS or other suitable reaction buffer
Procedure:
-
Reaction Setup: Mix the methyltetrazine-labeled antibody with the TCO-functionalized fluorescent probe in PBS. A molar excess of the fluorescent probe is often used to ensure complete labeling of the antibody.
-
Incubation: Incubate the reaction mixture at room temperature. Due to the fast kinetics of the iEDDA reaction, the labeling is often complete within minutes to a few hours.
-
Analysis: The efficiency of the ligation can be analyzed by various methods, including:
-
SDS-PAGE with fluorescence imaging: To visualize the fluorescently labeled antibody.
-
Mass Spectrometry: To confirm the mass shift corresponding to the addition of the fluorescent probe.
-
Flow Cytometry: If labeling cells, to quantify the fluorescence signal on a per-cell basis.
-
Mandatory Visualizations
To illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for labeling and detecting an antibody using this compound.
Caption: Simplified EGFR signaling pathway, a common target for bioorthogonal labeling studies.
References
- 1. Improved Labeling Tools for Antibody–Drug Conjugate Screening & Characterization | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Methyltetrazine-PEG4-DBCO: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory reagents is a critical aspect of scientific research. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Methyltetrazine-PEG4-DBCO, a bifunctional linker commonly utilized in bioconjugation and click chemistry. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves to prevent skin and eye contact.[1][2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][2]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[2] This ensures that the compound is managed in a manner that is both safe and compliant with environmental regulations.
-
Waste Segregation and Collection :
-
Solid Waste : Unused or expired solid this compound should be collected in a clearly labeled, sealed container.[2] The container must be compatible with the chemical and prominently marked with its full chemical name.
-
Liquid Waste (Solutions) : If the compound is dissolved in a solvent (e.g., DMSO, DMF), it should be collected in a designated, labeled container for non-aqueous chemical waste.[2] Do not mix with aqueous waste streams or other incompatible chemicals.[2]
-
Contaminated Labware : All disposable materials that have come into direct contact with this compound, such as pipette tips, weighing paper, and gloves, must be disposed of in a designated solid chemical waste container.[2]
-
-
Storage Pending Disposal :
-
Arrange for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup for the collected waste.[2]
-
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and similar compounds is provided below.
| Property | Value | Source |
| Chemical Formula | C36H38N6O6 | [3] |
| Molecular Weight | 650.7 | [3][4] |
| Purity | ≥98% | [3] |
| Storage Condition | -20°C | [4] |
| Solubility | DMSO, DMF, DCM | [4][5] |
Disposal Workflow
Caption: Disposal workflow for this compound.
It is important to note that while this guide provides a general framework for the disposal of this compound, researchers should always consult their institution's specific safety protocols and the relevant Safety Data Sheets (SDS) for the most accurate and up-to-date information. In the absence of a specific SDS for this compound, the SDS for structurally similar compounds can provide valuable guidance.[1] The principle of treating it as chemical waste and arranging for its disposal through a professional service remains the cornerstone of safe and compliant laboratory practice.
References
Personal protective equipment for handling Methyltetrazine-PEG4-DBCO
Researchers, scientists, and drug development professionals handling Methyltetrazine-PEG4-DBCO must adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE to be used at all stages of handling, from preparation to disposal.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear tight-sealing safety goggles or a face shield to protect against potential splashes.[1][2][3] |
| Hand Protection | Wear suitable, chemical-resistant gloves.[1][2][3][4] Nitrile or neoprene gloves are preferred.[5] Always inspect gloves for integrity before use and replace them regularly.[4] |
| Skin and Body Protection | A lab coat or a disposable gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene, should be worn.[1][5] For maximum protection, coveralls that offer head-to-toe protection can be used.[6] Closed-toe shoes are required.[2] |
| Respiratory Protection | In cases of insufficient ventilation or when handling the compound as a powder where dust formation is possible, use a respirator approved under appropriate government standards.[1][7] A surgical mask is not a substitute for a respirator.[6] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial to prevent contamination and ensure experimental accuracy and personal safety. Always work in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Preparation :
-
Before handling, ensure all necessary PPE is correctly worn.
-
Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Allow the compound, which is typically stored at -20°C, to equilibrate to room temperature before opening to prevent condensation.[9]
-
-
Weighing and Dissolving :
-
Reaction Setup :
-
Post-Reaction Quenching and Workup :
-
Follow established laboratory procedures for quenching the reaction and subsequent purification steps.
-
Handle all waste generated during this process as chemical waste.
-
Disposal Plan
The primary method for the disposal of this compound and any contaminated materials is through a licensed chemical waste disposal service.[8]
-
Waste Segregation :
-
Solid Waste : Collect unused or expired solid compounds in a clearly labeled, sealed container.[8] Also, dispose of contaminated items like pipette tips, tubes, and weighing paper in a designated solid chemical waste container.[8]
-
Liquid Waste : Collect solutions containing the compound in a labeled, sealed, and chemically compatible container.
-
-
Storage :
-
Store waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.
-
-
Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[8]
-
While polyethylene (B3416737) glycol (PEG) itself is considered readily biodegradable, the entire compound should be treated as chemical waste to prevent environmental release.[8]
-
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. sams-solutions.com [sams-solutions.com]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. targetmol.com [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. Methyltetrazine-PEG3-DBCO, 2698339-24-9 | BroadPharm [broadpharm.com]
- 10. DBCO-PEG4-Methyltetrazine this compound - DBCO-PEG - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 11. This compound | AxisPharm [axispharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
